2-(Methylamino)pyridine-3-methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[2-(methylamino)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-8-7-6(5-10)3-2-4-9-7/h2-4,10H,5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPMWCUNCNMNOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406224 | |
| Record name | [2-(Methylamino)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32399-12-5 | |
| Record name | 2-(Methylamino)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32399-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Methylamino)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(methylamino)pyridin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Methylamino)pyridine-3-methanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylamino)pyridine-3-methanol, a versatile pyridine derivative, has emerged as a significant building block in synthetic organic chemistry, particularly in the realms of pharmaceutical and agrochemical research. Its unique bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for a diverse range of chemical transformations, making it a valuable intermediate in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthetic protocols, reactivity profile, and key applications, with a particular focus on its role in drug discovery and development.
Core Chemical Identity
Molecular Formula: C₇H₁₀N₂O[1][3][4][5]
Molecular Weight: 138.17 g/mol [1][3][4][5]
IUPAC Name: [2-(methylamino)pyridin-3-yl]methanol[3]
Synonyms: 2-(N-Methylamino)-3-hydroxymethylpyridine, [2-(Methylamino)-3-pyridyl]methanol[4][6]
Chemical and Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 110-114 °C | |
| Boiling Point | 312.2 ± 32.0 °C (Predicted) | |
| Solubility | Soluble in methanol, ethanol, and dichloromethane; limited solubility in water. | [7] |
| pKa | 13.63 ± 0.10 (Predicted) | [8] |
| Storage | Store at 0-8 °C in a dry place.[1] The compound is hygroscopic. |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the reduction of a carboxylic acid or ester precursor. The selection of a specific synthetic pathway often depends on the availability of starting materials, desired scale, and safety considerations.
Method 1: Reduction of 2-(Methylamino)nicotinic Acid
A common and effective method involves the reduction of 2-(methylamino)nicotinic acid. This two-step process begins with a nucleophilic aromatic substitution followed by reduction.
Step 1: Synthesis of 2-(Methylamino)nicotinic Acid
2-Chloronicotinic acid is reacted with methylamine hydrochloride in the presence of a base, such as potassium carbonate, and a copper catalyst (e.g., cuprous bromide) in a high-boiling solvent like DMF at elevated temperatures.[8]
Step 2: Reduction to this compound
The resulting 2-(methylamino)nicotinic acid is then reduced to the corresponding alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, a milder and often safer alternative is the use of sodium borohydride in combination with a Lewis acid, or red aluminum.[8]
Experimental Protocol: Reduction using Potassium Borohydride and Zinc Chloride [8]
-
To a 500 mL three-necked flask, add 180 mL of tetrahydrofuran, 11.4 g (0.300 mol) of potassium borohydride, and 20.5 g (0.150 mol) of zinc chloride.
-
Stir the mixture at room temperature for 2 hours.
-
Add 25 g (0.120 mol) of tert-butyl 2-methylamino-3-pyridinecarboxylate and 84 mL of toluene. Control the rate of addition as gas evolution occurs.
-
Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and add a 20% sodium hydroxide solution until the solution becomes clear.
-
Extract the product with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with saturated brine (2 x 250 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield this compound as a white solid.[8]
Synthesis Workflow Diagram
Caption: General synthesis workflow for this compound.
Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound. The following are the expected analytical data based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the hydroxymethyl group, the amino proton, the hydroxyl proton, and the three aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum should exhibit seven unique carbon signals corresponding to the methyl carbon, the methylene carbon, and the five carbons of the pyridine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the O-H and N-H stretching vibrations (typically in the range of 3200-3600 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the primary alcohol.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (138.17 g/mol ).
Note: While publicly available, experimentally determined spectra with detailed peak assignments are limited, the expected data is based on the known chemical structure and data from analogous compounds.
Reactivity Profile
The chemical reactivity of this compound is governed by the interplay of its three functional groups: the pyridine ring, the secondary methylamino group, and the primary hydroxymethyl group.[9]
Reactions of the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. Conversely, it is more reactive towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom.
Reactions of the Methylamino Group
The secondary amine is nucleophilic and can participate in a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form tertiary amines.
-
Condensation: Reaction with aldehydes or ketones to form imines.[9]
Reactions of the Hydroxymethyl Group
The primary alcohol can undergo reactions typical of alcohols:
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.[9]
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.[9]
-
Etherification: Conversion to ethers, for example, through the Williamson ether synthesis.
Reactivity Logic Diagram
Caption: Reactivity profile of this compound.
Applications in Drug Discovery and Development
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the broad-spectrum antifungal agent, isavuconazolium sulfate .[8] This triazole antifungal drug is used to treat invasive aspergillosis and invasive mucormycosis. The specific structure and reactivity of this compound are crucial for the efficient construction of the complex isavuconazole molecule.
Beyond its role in the synthesis of isavuconazole, the structural motif of 2-(methylamino)pyridine is found in other biologically active compounds. Pyridine derivatives are widely recognized for their therapeutic potential, and this particular building block offers a scaffold for the development of new therapeutic agents targeting a range of conditions, including neurological disorders.[1] Its ability to be readily functionalized at multiple positions makes it an attractive starting point for the generation of compound libraries for high-throughput screening in drug discovery campaigns.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting. It is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use a respirator if ventilation is inadequate.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials. The compound is hygroscopic and should be stored under an inert atmosphere.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis and the presence of multiple reactive sites provide a robust platform for the creation of complex molecules, most notably the antifungal drug isavuconazolium sulfate. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists and researchers working to develop new and improved therapeutic agents.
References
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PubChem. (n.d.). 2-(Methylamino)-3-pyridinemethanol. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 2-(Methylamino) - 3-pyridinemethanol in China. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (2-(Methylamino)pyridin-3-yl)methanol. Retrieved from [Link]
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- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-(Methylamino)pyridine-3-methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylamino)pyridine-3-methanol, a pyridine derivative, is a compound of significant interest in the pharmaceutical and chemical industries. Its bifunctional nature, featuring both a secondary amine and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthesis protocols, and key applications, with a particular focus on its role as a crucial intermediate in the development of antifungal agents.
Physicochemical Properties
This compound (CAS RN: 32399-12-5) is typically a white to off-white or light yellow crystalline powder.[1] It is soluble in various organic solvents, including methanol, ethanol, and dichloromethane, but has limited solubility in water. The compound is also noted to be hygroscopic and should be stored in a dry environment to prevent deliquescence.
| Property | Value | Source(s) |
| CAS Number | 32399-12-5 | [1][2][3][4] |
| Molecular Formula | C₇H₁₀N₂O | [1][5][2][3][4] |
| Molecular Weight | 138.17 g/mol | [1][5][2][3][4] |
| Appearance | White to off-white/light yellow crystalline powder | [1] |
| Melting Point | 110-114 °C | |
| Boiling Point (Predicted) | 312.2 ± 32.0 °C at 760 mmHg | [4] |
| Solubility | Soluble in methanol, ethanol, dichloromethane; limited solubility in water | |
| Storage Conditions | Store at 2-8 °C in a well-closed container, inert atmosphere | [4] |
Structural Information:
-
IUPAC Name: [2-(methylamino)pyridin-3-yl]methanol
-
Synonyms: 2-(N-Methylamino)-3-hydroxymethylpyridine, Isavuconazole Impurity 62
Caption: Chemical structure of this compound.
Spectroscopic Data
A comprehensive analysis of this compound relies on various spectroscopic techniques for structural confirmation and purity assessment. While publicly available spectra are scarce, this compound is available as a fully characterized pharmaceutical impurity standard, and a complete data package is typically provided by suppliers upon purchase.[5][6][7] This includes:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the methyl group, the methylene protons of the methanol group, the amine and alcohol protons, and the aromatic protons on the pyridine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct peaks for the methyl carbon, the methylene carbon, and the carbons of the pyridine ring.
-
IR (Infrared) Spectroscopy: Characteristic absorption bands would be expected for the O-H and N-H stretching vibrations, C-H stretching of the alkyl and aromatic groups, and C=C and C=N stretching of the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns that can help confirm the structure.
-
HPLC (High-Performance Liquid Chromatography): This technique is used to determine the purity of the compound.
A sample Certificate of Analysis for a related impurity standard confirms that NMR and Mass spectra are provided and conform to the expected structure.[8]
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of the pyridine ring, the secondary amino group, and the primary alcohol. The pyridine ring is an electron-deficient aromatic system, while the methylamino group is electron-donating.[9] This electronic push-pull influences the reactivity of the entire molecule.
The compound can act as a weak base due to the lone pairs of electrons on both the pyridine and amino nitrogen atoms.[9] The amino group is nucleophilic and can undergo reactions such as alkylation and acylation.[9] The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.
Synthesis of this compound
Several synthetic routes to this compound have been developed, primarily driven by its use in pharmaceutical manufacturing. Two prominent methods are outlined in patent literature:
Method 1: From 2-Chloronicotinic Acid
This approach involves a nucleophilic aromatic substitution followed by a reduction.
Caption: Synthesis of this compound from 2-Chloronicotinic Acid.
Experimental Protocol (Method 1):
-
Step 1: Synthesis of 2-(Methylamino)nicotinic Acid: 2-Chloronicotinic acid is reacted with methylamine hydrochloride in the presence of potassium carbonate and a catalytic amount of cuprous bromide in dimethylformamide (DMF) at an elevated temperature (e.g., 100 °C).
-
Step 2: Reduction to this compound: The resulting 2-(methylamino)nicotinic acid is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF) to yield the final product.
Method 2: Reduction of a Tert-Butyl Ester Precursor
This method offers an alternative route that can be suitable for industrial-scale production.
Caption: Synthesis via reduction of a tert-butyl ester precursor.
Experimental Protocol (Method 2):
-
Reduction: Tert-butyl 2-methylamino-3-pyridinecarboxylate is dissolved in a suitable organic solvent system (e.g., tetrahydrofuran and toluene).
-
A reducing agent, such as sodium borohydride or potassium borohydride in the presence of a Lewis acid (e.g., zinc chloride), is added to the solution.
-
The reaction mixture is refluxed until the starting material is consumed.
-
Work-up involves quenching the reaction, followed by extraction and purification steps (e.g., crystallization) to isolate the this compound.
Applications in Drug Development
The primary and most significant application of this compound is as a key starting material in the synthesis of the broad-spectrum antifungal drug, isavuconazole .[4] Isavuconazole is used to treat invasive aspergillosis and invasive mucormycosis. The specific structure and reactivity of this compound are critical for the construction of the isavuconazole molecule.
Beyond its role in antifungal synthesis, its structural motifs suggest potential for its use as an intermediate in the development of other therapeutic agents, particularly those targeting neurological disorders.[1] The pyridine core is a common feature in many biologically active compounds.
Safety and Handling
Conclusion
This compound is a valuable and versatile chemical intermediate with established importance in the pharmaceutical industry, particularly in the synthesis of the antifungal agent isavuconazole. Its unique combination of a substituted pyridine ring with both amino and alcohol functionalities provides a platform for a variety of chemical transformations. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective utilization in research and development.
References
-
Pipzine Chemicals. 2-(Methylamino) - 3-pyridinemethanol in China. Available at: [Link]
-
Daicel Pharma Standards. Isavuconazole Impurities Manufacturers & Suppliers. Available at: [Link]
-
Axios Research. Isavuconazole Impurity 62 - CAS - 32399-12-5. Available at: [Link]
-
Certificate of Analysis. Isavuconazole Impurity 65. Available at: [Link]
-
SynZeal. Isavuconazole Impurities. Available at: [Link]
-
SynThink Research Chemicals. Isavuconazole EP Impurities & USP Related Compounds. Available at: [Link]
-
Venkatasai Life Sciences. Isavuconazole Impurities. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Chemical Versatility of 2-(Methylamino)pyridine: From Synthesis to Reaction. Available at: [Link]
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- 5. Isavuconazole Impurity 62 - CAS - 32399-12-5 | Axios Research [axios-research.com]
- 6. Isavuconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. Isavuconazole Impurities | SynZeal [synzeal.com]
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- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 2-(Methylamino)pyridine-3-methanol: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylamino)pyridine-3-methanol is a versatile pyridine derivative that has garnered significant attention in medicinal and synthetic chemistry. Its unique bifunctional nature, possessing both a secondary amine and a primary alcohol, makes it a valuable building block for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical structure, molecular weight, synthesis, and key applications, with a particular focus on its role in the development of novel therapeutics.
Core Molecular Attributes
The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for researchers.
| Attribute | Value |
| Chemical Name | This compound |
| Synonyms | (2-(Methylamino)pyridin-3-yl)methanol, 2-(N-Methylamino)-3-hydroxymethylpyridine |
| CAS Number | 32399-12-5 |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Appearance | White to off-white crystalline powder |
| Storage | Store at 0-8 °C[1] |
Chemical Structure
The structure of this compound features a pyridine ring substituted at the 2-position with a methylamino group and at the 3-position with a hydroxymethyl group. This arrangement of functional groups is crucial to its reactivity and utility as a synthetic intermediate.
Caption: Chemical structure of this compound.
Synthesis of this compound
There are two primary synthetic routes reported for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: From 2-Chloronicotinic Acid
This method involves a two-step process starting from the readily available 2-chloronicotinic acid.[2]
-
Amination: 2-Chloronicotinic acid is reacted with methylamine to form 2-(methylamino)-3-pyridinecarboxylic acid.
-
Reduction: The resulting carboxylic acid is then reduced to the corresponding alcohol, yielding this compound.
Caption: Synthetic pathway from 2-chloronicotinic acid.
Method 2: Reduction of a Tert-Butyl Ester Precursor
A common and efficient laboratory-scale synthesis involves the reduction of tert-butyl 2-methylamino-3-pyridinecarboxylate.[2]
Materials:
-
tert-Butyl 2-methylamino-3-pyridinecarboxylate
-
Potassium borohydride
-
Zinc chloride
-
Tetrahydrofuran (THF)
-
Toluene
-
20% Sodium hydroxide solution
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate
-
Isopropanol
-
n-Hexane
Procedure:
-
To a 500 mL three-necked flask, add 180 mL of tetrahydrofuran, 11.4 g (0.300 mol) of potassium borohydride, and 20.5 g (0.150 mol) of zinc chloride.
-
Stir the mixture at room temperature for 2 hours.
-
Add 25 g (0.120 mol) of tert-butyl 2-methylamino-3-pyridinecarboxylate and 84 mL of toluene. Control the rate of addition as gas evolution occurs.
-
Reflux the reaction mixture until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add 20% sodium hydroxide solution until the solution becomes clear.
-
Extract the aqueous layer three times with 500 mL of ethyl acetate.
-
Combine the organic phases and wash twice with 250 mL of saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product as a white solid.
-
Recrystallize the crude product from isopropanol/n-hexane to yield the purified this compound.
Spectroscopic Characterization
While specific experimental spectra are not publicly available in detail, the expected spectroscopic data for this compound would include:
-
¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the methyl protons of the methylamino group, and the exchangeable protons of the amine and alcohol groups.
-
¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the methylene carbon, and the methyl carbon.
-
IR Spectroscopy: Characteristic absorption bands for O-H and N-H stretching, C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-O stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ).
Applications in Drug Development
The primary significance of this compound in the pharmaceutical industry is its role as a key intermediate in the synthesis of the broad-spectrum antifungal agent, isavuconazolium sulfate.[2]
Synthesis of Isavuconazolium Sulfate
Isavuconazolium sulfate is a triazole antifungal drug used to treat invasive aspergillosis and invasive mucormycosis. The synthesis of this complex molecule relies on the specific structure and reactivity of this compound.
Caption: Role of this compound in Isavuconazole synthesis.
Mechanism of Action of Isavuconazole
Isavuconazonium sulfate is a prodrug that is rapidly converted in the body to its active form, isavuconazole. Isavuconazole exerts its antifungal effect by inhibiting the enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, isavuconazole compromises the integrity and function of the fungal cell membrane, leading to cell death.
Potential in the Development of Neuroactive Compounds
Pyridine derivatives are a well-established class of compounds with a wide range of activities in the central nervous system (CNS).[1] The structural motifs present in this compound, specifically the substituted aminopyridine core, are found in various neuroactive agents.
While direct applications of this compound in the synthesis of specific neuroactive drugs are not extensively documented in publicly available literature, its structural features suggest its potential as a scaffold for the development of ligands for various CNS targets, including:
-
Serotonin Receptors: The aminopyridine moiety is a known pharmacophore in ligands targeting serotonin receptors, which are implicated in mood disorders, anxiety, and other neurological conditions.
-
Dopamine Receptors: Substituted pyridines have also been explored as ligands for dopamine receptors, which are key targets in the treatment of Parkinson's disease, schizophrenia, and other psychiatric disorders.
The bifunctional nature of this compound allows for diverse chemical modifications, making it an attractive starting point for the generation of compound libraries for screening against various CNS targets.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
GHS Hazard Pictograms: GHS07 (Exclamation Mark)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).
It is essential to consult the full Safety Data Sheet (SDS) for this compound before handling for comprehensive safety information.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant applications in the pharmaceutical industry. Its role as a key intermediate in the synthesis of the antifungal drug isavuconazolium sulfate highlights its importance. Furthermore, its structural features suggest its potential for the development of novel neuroactive compounds. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and drug development professionals.
References
Sources
A Technical Guide to the Solubility of 2-(Methylamino)pyridine-3-methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For 2-(Methylamino)pyridine-3-methanol, the following characteristics are key determinants of its interaction with organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | PubChem[2] |
| Molecular Weight | 138.17 g/mol | PubChem[2] |
| Appearance | White to off-white crystalline powder | Chem-Impex[1] |
| Melting Point | ~110-114 °C | Pipzine Chemicals[3] |
| XLogP3 | 0.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PharmaCompass[4] |
| Hydrogen Bond Acceptor Count | 3 | PharmaCompass[4] |
| Topological Polar Surface Area (TPSA) | 45.2 Ų | PubChem[2] |
The molecular structure of this compound, featuring a pyridine ring, a methylamino group, and a hydroxymethyl group, imparts an amphiphilic character.[5] The pyridine ring and the methyl group contribute to its nonpolar nature, while the hydroxyl and amino groups are capable of forming hydrogen bonds, enhancing its affinity for polar solvents.[5] The relatively low XLogP3 value suggests a degree of hydrophilicity, consistent with its observed solubility in polar organic solvents.
Qualitative Solubility Profile
Based on available literature, this compound exhibits the following general solubility characteristics:
-
High Solubility: It is reported to be soluble in many polar organic solvents, including methanol, ethanol, and dichloromethane.[3] In methanol, its dissolution is described as rapid.[3]
-
Moderate Solubility: Its amphiphilic nature suggests moderate solubility in a range of polar and moderately polar solvents.[5]
-
Limited Solubility: The compound has limited solubility in water.[3]
-
Hygroscopicity: It has been noted to be hygroscopic, meaning it can absorb moisture from the air.[3] This property necessitates storage in a dry environment to maintain its integrity.[3]
It is crucial to note that this information is qualitative. For process development, reaction optimization, and formulation, precise quantitative solubility data is often required. The lack of such published data necessitates experimental determination.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" provides a fundamental basis for predicting solubility. This means that solutes tend to dissolve in solvents with similar polarity.
Role of Polarity and Hydrogen Bonding
The presence of both hydrogen bond donors (the hydroxyl and amino groups) and acceptors (the nitrogen atoms of the pyridine ring and the amino group, and the oxygen of the hydroxyl group) in this compound dictates its solubility profile.[4][5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the solute, leading to strong intermolecular interactions and, consequently, high solubility.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Acetone): These solvents possess a dipole moment but do not have hydrogen bond donors. They can interact with the polar regions of the solute, leading to good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and hydrogen bonding capabilities. The energy required to break the strong solute-solute interactions (due to hydrogen bonding) in the crystalline lattice of this compound is not compensated by weak solute-solvent interactions, resulting in poor solubility.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle is that substances with similar HSP values are likely to be miscible. While the specific HSP values for this compound are not published, understanding the HSP of common solvents can guide solvent selection for solubility trials.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of public quantitative data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid in a liquid.
Workflow for Isothermal Shake-Flask Solubility Determination
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Methylamino)pyridine-3-methanol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(Methylamino)pyridine-3-methanol (CAS No: 32399-12-5, Molecular Formula: C₇H₁₀N₂O, Molecular Weight: 138.17 g/mol ).[1][2][3][4][5][6] As a key intermediate in pharmaceutical and agrochemical synthesis, a thorough understanding of its structural features through modern analytical techniques is paramount for researchers, scientists, and professionals in drug development.[2] This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of readily available experimental spectra in public databases, this guide utilizes high-quality predicted data to serve as a reliable reference for identification, purity assessment, and structural elucidation. Each section includes a detailed experimental protocol, data summary, and an in-depth interpretation of the spectral features, grounded in established principles of spectroscopy.
Introduction
This compound is a bifunctional pyridine derivative featuring both a secondary amine and a primary alcohol. This unique combination of functional groups makes it a versatile building block in organic synthesis, notably as an intermediate in the production of various bioactive molecules. Its structural integrity and purity are critical for the successful synthesis of target compounds, necessitating robust analytical characterization. Spectroscopic methods provide a non-destructive and highly informative means to confirm the molecular structure and identify potential impurities. This guide will delve into the three primary spectroscopic techniques used for the characterization of this molecule.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide to assign specific signals in the NMR and MS data to their corresponding atoms.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data provide a detailed map of the electronic environment of each nucleus.
Experimental Protocol: NMR Data Acquisition
The following is a standard protocol for acquiring high-resolution NMR spectra.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet of Doublets (dd) | 1H | H6 |
| ~7.40 | Doublet of Doublets (dd) | 1H | H4 |
| ~6.50 | Doublet of Doublets (dd) | 1H | H5 |
| ~5.20 | Broad Singlet | 1H | NH |
| ~4.65 | Singlet | 2H | CH₂OH |
| ~3.00 | Singlet | 3H | N-CH₃ |
| ~2.50 | Broad Singlet | 1H | OH |
Interpretation of ¹H NMR Spectrum
-
Aromatic Region (6.5-8.0 ppm): The three signals in the downfield region are characteristic of the protons on the pyridine ring. The proton at the C6 position (H6) is expected to be the most downfield due to its proximity to the electronegative ring nitrogen. The signals for H4 and H5 will be further upfield, with their exact positions and coupling patterns determined by their relationship to the substituents. The splitting pattern for all three aromatic protons is predicted to be a doublet of doublets due to coupling with their two non-equivalent neighbors.
-
Amine Proton (~5.20 ppm): The secondary amine proton (NH) typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent.
-
Methanol Protons (~4.65 ppm): The two protons of the methanol group (-CH₂OH) are chemically equivalent and are adjacent to an electron-withdrawing aromatic ring, shifting them downfield to approximately 4.65 ppm. They appear as a singlet as there are no adjacent protons to couple with.
-
Methyl Protons (~3.00 ppm): The three protons of the methyl group (-NCH₃) are equivalent and appear as a sharp singlet around 3.00 ppm. The signal is shifted downfield due to the attachment to the nitrogen atom.
-
Hydroxyl Proton (~2.50 ppm): The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift is highly variable, depending on factors like solvent, temperature, and concentration due to hydrogen bonding.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized below.
| Chemical Shift (δ) ppm | Assignment |
| ~159.0 | C2 |
| ~148.0 | C6 |
| ~138.0 | C4 |
| ~125.0 | C3 |
| ~105.0 | C5 |
| ~62.0 | CH₂OH |
| ~29.0 | N-CH₃ |
Interpretation of ¹³C NMR Spectrum
-
Aromatic Carbons (105-160 ppm): Five signals are expected for the five distinct carbon atoms of the pyridine ring. C2, being directly attached to two nitrogen atoms (one in the ring, one from the amino group), is the most deshielded and appears furthest downfield (~159.0 ppm). C6 is adjacent to the ring nitrogen and is also significantly downfield (~148.0 ppm). C4 and C3 are in the middle of the aromatic region, while C5 is predicted to be the most upfield of the aromatic carbons (~105.0 ppm).
-
Methanol Carbon (~62.0 ppm): The carbon of the methanol group (-CH₂OH) is attached to an oxygen atom, which shifts its signal to around 62.0 ppm.
-
Methyl Carbon (~29.0 ppm): The methyl carbon of the N-methyl group appears at the most upfield position (~29.0 ppm), which is typical for an sp³ hybridized carbon attached to a nitrogen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
Experimental Protocol: IR Data Acquisition
A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Sample Scan: Acquire the IR spectrum of the sample, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3400-3200 (broad) | O-H Stretch | Hydroxyl (-OH) |
| ~3350 (sharp, medium) | N-H Stretch | Secondary Amine (-NH) |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |
| ~1600-1450 | C=C and C=N Stretch | Pyridine Ring |
| ~1250 | C-N Stretch | Aryl-Amine |
| ~1050 | C-O Stretch | Primary Alcohol |
Interpretation of IR Spectrum
-
O-H and N-H Stretching Region (3400-3200 cm⁻¹): A key feature of the spectrum will be a broad absorption band centered around 3300 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. Overlapping with this, a sharper, less intense peak around 3350 cm⁻¹ is expected for the N-H stretch of the secondary amine.
-
C-H Stretching Region (3100-2850 cm⁻¹): Weaker absorptions just above 3000 cm⁻¹ are indicative of the aromatic C-H stretches. Stronger absorptions just below 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching of the aliphatic C-H bonds in the methyl and methanol groups.
-
Fingerprint Region (< 1600 cm⁻¹): This region contains a wealth of information. Strong absorptions between 1600 and 1450 cm⁻¹ are due to the C=C and C=N bond stretching vibrations within the aromatic pyridine ring. A distinct peak around 1250 cm⁻¹ can be assigned to the C-N stretching of the aryl-amine. The strong C-O stretching vibration of the primary alcohol is expected to appear around 1050 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: MS Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique suitable for this polar, non-volatile compound.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecules [M+H]⁺.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
(Optional) Tandem MS (MS/MS): To obtain fragmentation information, the parent ion ([M+H]⁺) can be selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions, which are then mass-analyzed.
Predicted MS Data
| m/z | Ion | Proposed Fragment Structure |
| 139 | [M+H]⁺ | Protonated molecular ion |
| 121 | [M+H - H₂O]⁺ | Loss of water from the methanol group |
| 108 | [M+H - CH₂OH]⁺ | Loss of the hydroxymethyl radical |
Interpretation of Mass Spectrum
-
Molecular Ion: With ESI, the compound is expected to be observed as the protonated molecule, [M+H]⁺. Given the molecular weight of 138.17, the molecular ion peak will appear at an m/z of approximately 139.1.
-
Fragmentation Pattern: The fragmentation of this compound would likely proceed through the loss of stable neutral molecules or radicals from the substituents.
-
Loss of Water (m/z 121): A common fragmentation pathway for alcohols is the elimination of a water molecule (18 Da) from the protonated parent ion.
-
Loss of the Hydroxymethyl Group (m/z 108): Cleavage of the C-C bond between the pyridine ring and the methanol group can lead to the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), resulting in a fragment ion at m/z 108.
-
Caption: Predicted primary fragmentation pathways for this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, along with their interpretations, offer a robust framework for the structural confirmation and identification of this important chemical intermediate. The provided experimental protocols serve as a standard for researchers aiming to acquire their own data. While predicted data is a valuable resource, it is always recommended to confirm these findings with experimental data whenever possible.
References
- Note: As specific experimental data for 2-(Methylamino)
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Pharmaffiliates. (n.d.). (2-(Methylamino)pyridin-3-yl)methanol. Retrieved January 11, 2026, from [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
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NMRDB.org. (n.d.). Predict 1H and 13C NMR spectra. Retrieved January 11, 2026, from [Link]
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CFM-ID. (n.d.). Spectra Prediction. Retrieved January 11, 2026, from [Link]
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A Comprehensive Technical Guide to 2-(Methylamino)pyridine-3-methanol for Researchers and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
2-(Methylamino)pyridine-3-methanol, with CAS number 32399-12-5, is a bifunctional pyridine derivative that has emerged as a critical intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a nucleophilic secondary amine and a versatile primary alcohol on a pyridine scaffold, offers a unique combination of reactivity and structural rigidity. This makes it an invaluable tool for medicinal chemists and process developers.
The strategic placement of the methylamino and hydroxymethyl groups at the 2 and 3 positions, respectively, creates a distinct electronic and steric environment, enabling selective chemical transformations. This guide provides an in-depth overview of the commercial availability, synthesis, characterization, and key applications of this compound, designed to empower researchers and drug development professionals in leveraging this potent synthetic building block. A notable application is its role as a key intermediate in the synthesis of the broad-spectrum antifungal agent, isavuconazolium sulfate.[2]
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The compound is typically supplied as a white to off-white crystalline powder with purities generally exceeding 97%. When procuring this reagent, it is crucial to consider the required purity for the intended application, as trace impurities can significantly impact the outcome of sensitive synthetic steps.
For laboratory-scale research, numerous suppliers offer small quantities with high purity, often accompanied by a certificate of analysis detailing the specific batch's quality. For larger-scale development and manufacturing, several suppliers specialize in bulk quantities, and it is advisable to inquire about their production capacity and quality control processes.
Below is a summary of representative commercial suppliers and typical product specifications:
| Supplier | Purity | Available Quantities | CAS Number |
| Chem-Impex | ≥ 99% (Assay) | 1g, 5g, 25g | 32399-12-5[1] |
| ChemScene | ≥ 98% | Inquire | 32399-12-5[3] |
| Santa Cruz Biotechnology | Research Grade | Inquire | 32399-12-5[4] |
| CymitQuimica | 97% | 1g, 5g, 10g, 25g, 100g, 1kg, 5kg | 32399-12-5[5] |
| Biosynth | Research Grade | Inquire | 32399-12-5[6] |
Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, typically at 0-8°C, under an inert atmosphere such as nitrogen to prevent degradation.[1][6] It is important to protect it from light.[3]
Synthetic Routes and Methodologies
There are two primary and well-established synthetic routes for the preparation of this compound. The choice of route often depends on the availability of starting materials, scalability, and the desired purity of the final product.
Route 1: From 2-Chloronicotinic Acid
This is a robust and frequently employed method that involves a two-step process: nucleophilic aromatic substitution followed by reduction.
Workflow Diagram:
Caption: Synthesis of this compound from 2-chloronicotinic acid.
Step 1: Synthesis of 2-(Methylamino)nicotinic Acid
The first step involves the displacement of the chlorine atom from 2-chloronicotinic acid with methylamine. This reaction is typically catalyzed by a copper(I) salt.
Experimental Protocol:
-
To a solution of 2-chloronicotinic acid in DMF, add methylamine hydrochloride, potassium carbonate, and a catalytic amount of cuprous bromide.
-
Heat the reaction mixture to 100°C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(methylamino)nicotinic acid.
Step 2: Reduction of 2-(Methylamino)nicotinic Acid
The carboxylic acid group of 2-(methylamino)nicotinic acid is then reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LAH).
Experimental Protocol:
Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.
-
In an oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).[7]
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of 2-(methylamino)nicotinic acid (1 equivalent) in anhydrous THF to the LAH suspension. The addition should be dropwise to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0°C and quench the excess LAH by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[7]
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Route 2: Reduction of a 2-(Methylamino)nicotinic Acid Ester
This alternative route involves the reduction of a tert-butyl ester of 2-(methylamino)nicotinic acid using a milder reducing agent system.
Workflow Diagram:
Caption: Synthesis of this compound via ester reduction.
Detailed Experimental Protocol: [2]
-
To a 500 mL three-necked flask, add 180 mL of tetrahydrofuran, 11.4 g (0.300 mol) of potassium borohydride, and 20.5 g (0.150 mol) of zinc chloride.
-
Stir the mixture at room temperature for 2 hours.
-
Add 25 g (0.120 mol) of tert-butyl 2-methylamino-3-pyridinecarboxylate and 84 mL of toluene. Control the rate of addition as gas evolution occurs.
-
Heat the reaction mixture to reflux and maintain until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and add 20% sodium hydroxide solution until the solution becomes clear.
-
Extract the product with ethyl acetate (3 x 500 mL).
-
Combine the organic phases and wash twice with saturated brine (2 x 250 mL).
-
Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound as a white solid.
-
Further purification can be achieved by recrystallization from isopropanol/n-hexane. This method reportedly yields the product in 88.2% yield.[2]
Characterization and Quality Control
Thorough characterization of this compound is essential to confirm its identity and purity. The following spectroscopic techniques are recommended:
| Technique | Key Diagnostic Features |
| ¹H NMR | - N-methyl group: A singlet at approximately δ 3.2–3.4 ppm. - Hydroxymethyl group (-CH₂OH): A singlet or doublet (depending on coupling to the hydroxyl proton) at around δ 4.5-4.7 ppm. - Hydroxyl proton (-OH): A broad singlet at δ 4.8–5.2 ppm, which is exchangeable with D₂O. - Aromatic protons (pyridine ring): Multiplets between δ 7.0–8.5 ppm.[8] |
| ¹³C NMR | - Hydroxymethyl carbon (-CH₂OH): A peak at approximately δ 60–65 ppm. - N-methyl carbon (-NHCH₃): A peak around δ 35–40 ppm. - Pyridine ring carbons: Peaks in the aromatic region (δ 110-160 ppm).[8] |
| FTIR | - O–H stretch: A strong, broad band in the region of 3200–3400 cm⁻¹. - N–H stretch: A moderate band around 3300-3500 cm⁻¹. - C–H stretches (aromatic and aliphatic): Peaks in the 2850–3100 cm⁻¹ region. - C=C and C=N stretches (pyridine ring): Bands in the 1400–1600 cm⁻¹ region. - C–N stretch: A peak at approximately 1250 cm⁻¹.[8] |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 138.17, corresponding to the molecular formula C₇H₁₀N₂O.[8][9] |
Applications in Research and Development
This compound is a versatile intermediate with a growing number of applications in various fields of chemical research.
-
Pharmaceutical Development: Its primary application is as a key building block in the synthesis of pharmaceuticals.[1] The presence of both a nucleophilic amine and an alcohol group allows for the construction of diverse molecular scaffolds. It is particularly valuable in the development of drugs targeting neurological disorders due to the ability of pyridine derivatives to interact with specific brain receptors.[1]
-
Agrochemical Chemistry: This compound is also utilized in the formulation of modern agrochemicals. It can be incorporated into the structure of pesticides and herbicides to enhance their efficacy, potentially by improving their absorption and translocation within the target pest or plant.[1]
-
Material Science: The functional groups of this compound make it a candidate for the development of novel polymers and materials. It can be used to create polymers with enhanced properties for applications such as specialized coatings and adhesives.[1]
-
Biochemical Research: Researchers employ this compound and its derivatives in studies related to enzyme inhibition and receptor binding to elucidate metabolic pathways and identify potential therapeutic targets.[1]
Conclusion
This compound is a commercially accessible and highly valuable synthetic intermediate. Its bifunctional nature provides a robust platform for the synthesis of a wide range of complex molecules, solidifying its importance in drug discovery and development. The synthetic routes outlined in this guide are well-established and can be adapted for both laboratory and larger-scale production. With a thorough understanding of its properties, synthesis, and applications, researchers can effectively utilize this versatile building block to advance their scientific endeavors.
References
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Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (n.d.). Reduction of α-Amino Acids. Organic Syntheses, Coll. Vol. 7, p.530 (1990); Vol. 63, p.136 (1985). Available from: [Link]
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PubChem. (n.d.). 2-(Methylamino)-3-pyridinemethanol. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-chloronicotinic acid. Retrieved from [Link]
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Wikipedia. (2023, December 27). Lithium aluminium hydride. In Wikipedia. Retrieved from [Link]
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Patsnap. (n.d.). Synthetic method of 2-chloronicotinic acid. Eureka. Retrieved from [Link]
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Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]
- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. In Proceedings of the 2016 International Conference on Energy, Material and Chemical Engineering (EMCM 2016). Atlantis Press. DOI: 10.2991/emcm-16.2017.119
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SpectraBase. (n.d.). 2-Methylamino-pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (2-(Methylamino)pyridin-3-yl)methanol. Retrieved from [Link]
- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Advances in Engineering Research, 111, 608-611.
-
ResearchGate. (2019, October 6). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
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precisionFDA. (n.d.). 2-(METHYLAMINO)-3-PYRIDINEMETHANOL. Retrieved from [Link]
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The Emerging Potential of 2-(Methylamino)pyridine-3-methanol in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling a Privileged Scaffold with Untapped Potential
In the vast landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of clinically successful drugs.[1] Its unique electronic properties, capacity for hydrogen bonding, and versatile substitution patterns make it an invaluable starting point for the design of novel therapeutics.[2][3][4] Within this esteemed class of compounds, 2-(Methylamino)pyridine-3-methanol emerges as a molecule of significant interest. While primarily recognized as a key intermediate in the synthesis of the triazole antifungal agent isavuconazolium sulfate, its inherent structural features suggest a much broader and largely unexplored potential in drug discovery.[5][6][7]
This technical guide provides a comprehensive analysis of this compound, moving beyond its current role as a synthetic building block to explore its potential applications in medicinal chemistry. We will delve into its chemical properties, hypothesize its utility in oncology, neurodegenerative diseases, and infectious diseases, and provide a strategic framework for its exploration as a lead compound for next-generation therapeutics.
Core Compound Profile: this compound
This compound is a bifunctional molecule possessing both a secondary amine and a primary alcohol, which allows for a variety of chemical transformations.[7] This dual functionality is key to its versatility as a synthetic intermediate and its potential as a scaffold for creating diverse chemical libraries.
| Property | Value | Source |
| CAS Number | 32399-12-5 | [8] |
| Molecular Formula | C₇H₁₀N₂O | [8] |
| Molecular Weight | 138.17 g/mol | [8] |
| Appearance | White to light yellow crystalline powder | [7] |
| Melting Point | 110-114 °C | [7] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, primarily in the context of isavuconazole synthesis.[5][6] A common and efficient method involves a two-step process starting from 2-chloronicotinic acid.
Step 1: Nucleophilic Aromatic Substitution
2-chloronicotinic acid is reacted with methylamine in a suitable solvent. The methylamine acts as a nucleophile, displacing the chlorine atom at the 2-position of the pyridine ring to form 2-(methylamino)nicotinic acid.
Step 2: Reduction of the Carboxylic Acid
The resulting 2-(methylamino)nicotinic acid is then reduced to the corresponding primary alcohol, this compound. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride or a combination of sodium borohydride and a Lewis acid.[5][7]
Caption: Synthetic pathway for this compound.
Hypothesized Therapeutic Applications: A Scaffold for Innovation
The true potential of this compound lies in its utility as a starting point for the development of novel drugs targeting a range of diseases. The aminopyridine core is a well-established pharmacophore in several therapeutic areas.
Oncology: Targeting Kinases with Precision
The aminopyridine scaffold is a common feature in many kinase inhibitors.[1][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 2-aminopyridine moiety can act as a hinge-binder, forming key hydrogen bonds within the ATP-binding pocket of various kinases.
Potential for this compound:
The 2-methylamino group of the core molecule can be readily functionalized to introduce various substituents that can interact with different regions of the kinase active site, thereby tuning the potency and selectivity of the inhibitor. The 3-methanol group provides a handle for introducing solubilizing groups or moieties that can probe for additional binding interactions.
Caption: Competitive inhibition of kinase activity.
Neurodegenerative Diseases: Modulating Neuronal Function
Aminopyridine derivatives, most notably 4-aminopyridine, are known to act as potassium channel blockers.[9][10][11] In neurodegenerative diseases such as multiple sclerosis, the loss of myelin exposes potassium channels on axons, leading to impaired nerve impulse conduction. By blocking these channels, aminopyridines can restore axonal function and alleviate symptoms.[9][12]
Potential for this compound:
The 2-aminopyridine scaffold present in this compound suggests its potential as a starting point for the development of novel potassium channel blockers. The substituents at the 2- and 3-positions can be modified to optimize the compound's affinity and selectivity for specific potassium channel subtypes, potentially leading to improved efficacy and a better safety profile compared to existing therapies.[4][13]
Caption: A drug discovery workflow starting from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Representative Derivative - (2-(Methylamino)pyridin-3-yl)methyl Acetate
This protocol describes the acetylation of the primary alcohol of this compound, a simple derivatization to illustrate the synthetic accessibility of analogues.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as solvent and catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
Protocol 2: In-vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a this compound derivative against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (derivative of this compound)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in kinase buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration.
Conclusion: A Call to Exploration
This compound, while currently defined by its role in the synthesis of a single drug, possesses the structural hallmarks of a highly versatile scaffold for medicinal chemistry. Its aminopyridine core, coupled with its dual functional handles, presents a compelling opportunity for the development of novel therapeutics in oncology, neurodegenerative diseases, and infectious diseases. This guide has laid out a scientifically-grounded rationale and a strategic framework for unlocking the full potential of this promising molecule. It is our hope that this will inspire further research and development efforts, ultimately leading to the discovery of new and effective medicines.
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The Rising Profile of 2-(Methylamino)pyridine-3-methanol Derivatives in Drug Discovery: A Technical Guide
Introduction: Beyond a Simple Intermediate
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to numerous FDA-approved drugs.[1][] Within this vast family, 2-(Methylamino)pyridine-3-methanol has emerged from its role as a simple synthetic intermediate to become a highly versatile platform for developing novel therapeutic agents.[3][4] Its bifunctional nature, featuring a secondary amine and a primary alcohol, provides a rich ground for chemical modification, allowing for the construction of complex molecular architectures tailored to specific biological targets.[3]
Initially recognized as a key building block in the synthesis of the triazole antifungal agent isavuconazole, its utility is now understood to be far broader.[5][6] Researchers have successfully leveraged this scaffold to create derivatives with potent activities across a spectrum of diseases, including infectious diseases like tuberculosis, various cancers, and neurological disorders.[7][8] This guide provides an in-depth technical exploration of the synthesis, biological activities, and therapeutic potential of these derivatives, offering field-proven insights for researchers and drug development professionals.
Core Biological Activities and Mechanistic Insights
The unique arrangement of the methylamino and methanol groups on the pyridine ring allows for diverse interactions with biological macromolecules. This has led to the development of derivatives with distinct and potent biological activities.
Antitubercular Activity: Inhibition of MmpL3
One of the most significant recent applications for this class of compounds is in the development of novel antitubercular agents.[8] Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, relies on a unique and complex cell wall, rich in mycolic acids. The transport of these essential mycolic acids is mediated by the membrane protein MmpL3, which has been validated as a promising therapeutic target.[8]
Structure-guided design has led to the identification of pyridine-2-methylamine derivatives as potent MmpL3 inhibitors.[8] Molecular docking studies reveal a key binding mode where the nitrogen atom of the heterocycle forms a crucial hydrogen bond with the aspartate residue D645 in the MmpL3 active site. This interaction, complemented by hydrophobic interactions within the S1 pocket, effectively blocks the protein's transport function.[8]
Table 1: Structure-Activity Relationship of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors
| Compound ID | R Group (Substitution on Amine) | MIC (μg/mL) against Mtb H37Rv | cLogP |
| 21 | 4,4-dimethyl-1,4-azasilyl | >8 | 5.86 |
| 37 | 8-azaspiro[4.5]decyl | 0.125 | 6.84 |
| 62 | (4-(2,6-difluoropyridin-3-yl)phenyl) | 0.06 | 7.21 |
| 67 | 8-((4-(2,6-difluoropyridin-3-yl)phenyl)pyridin-2-yl)methyl)-8-azaspiro[4.5]decane | 0.125 | 7.89 |
Data synthesized from Wen et al., Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.[8]
The data clearly indicates that increasing the lipophilicity (higher cLogP) and introducing bulky, hydrophobic groups that can penetrate deeper into the S1 pocket enhances antitubercular activity.[8]
Mechanism of Action: MmpL3 Inhibition
The following diagram illustrates the proposed mechanism of MmpL3 inhibition by a pyridine-2-methylamine derivative.
Caption: Inhibition of mycolic acid transport via MmpL3 blockade.
Kinase Inhibition: Targeting Oncogenic Signaling
The pyridine scaffold is a well-established "hinge-binder" in kinase inhibitors. Derivatives of 2-(methylamino)pyridine are being explored as inhibitors for various kinases implicated in cancer. For example, substituted 2-aminopyridine derivatives have been identified as effective and selective inhibitors of the c-Met kinase, a receptor tyrosine kinase whose aberrant activation drives tumor growth and metastasis.[3]
Furthermore, the compound TAK-659, a selective inhibitor of spleen tyrosine kinase (SYK), is a derivative of [2-(methylamino)pyridin-3-yl]methanol.[9] SYK is a critical component of B-cell receptor (BCR) signaling, making it a valuable target in B-cell malignancies like non-Hodgkin's lymphoma and chronic lymphocytic leukemia.[9]
General Antimicrobial and Antifungal Potential
Beyond specialized targets, derivatives of the core scaffold have shown broader antimicrobial properties.[5] This is not surprising, given that the parent compound is a precursor to an antifungal drug. The nitrogen-containing heterocycle can interact with various microbial enzymes and membrane components. Studies on piperidine-based derivatives connected to a pyridine ring have demonstrated potent antifungal activity against pathogenic yeasts like Candida auris, inducing apoptosis and cell cycle arrest.[10] While not direct derivatives of this compound, these studies highlight the general potential of modified pyridine scaffolds in antifungal drug discovery.[10]
Experimental Protocols and Methodologies
The trustworthiness of any biological claim rests on robust and reproducible experimental design. The following section details standard, self-validating protocols for assessing the key biological activities discussed.
Protocol 1: Synthesis of a Representative Derivative
This protocol describes a general method for synthesizing 2-(methylamino)pyridine derivatives via reductive amination, a common and reliable method in medicinal chemistry.[8]
Objective: To synthesize an N-substituted derivative from the parent alcohol.
Workflow Diagram:
Caption: General workflow for the synthesis of a novel derivative.
Step-by-Step Methodology:
-
Oxidation of the Alcohol:
-
Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.
-
Stir the reaction for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with DCM, combine the organic layers, dry with Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.
-
-
Reductive Amination:
-
Dissolve the crude 2-(methylamino)pyridine-3-carbaldehyde (1 eq.) in DCM.
-
Add the desired primary amine (1.1 eq.) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.).
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract with DCM, dry the combined organic layers, and concentrate.
-
-
Purification and Characterization:
-
Purify the crude product using flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient).
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Protocol 2: Antitubercular Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a derivative against M. tuberculosis.
Methodology: Microplate Alamar Blue Assay (MABA)
-
Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.
-
Serial Dilution: Add 100 µL of the test compound (dissolved in DMSO and diluted in broth) to the first well of a row. Perform a 2-fold serial dilution across the plate. The final DMSO concentration should not exceed 1%, which serves as a negative control.
-
Inoculation: Prepare an inoculum of Mtb H37Rv to a McFarland standard of 1.0 and dilute 1:20 in broth. Add 100 µL of this inoculum to each well.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Development: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Incubate for another 24 hours.
-
Reading: A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.
Conclusion and Future Directions
The this compound scaffold is a proven and powerful platform in modern drug discovery. Its derivatives have demonstrated significant potential, particularly as antitubercular agents targeting MmpL3 and as kinase inhibitors for oncology. The synthetic accessibility and the potential for diverse chemical modifications ensure that its full therapeutic potential is still being uncovered. Future research should focus on optimizing the pharmacokinetic properties of these derivatives, including metabolic stability and oral bioavailability, to translate their potent in vitro activity into clinical success. Furthermore, exploring this scaffold against other therapeutic targets, such as those in neurodegenerative and inflammatory diseases, represents a promising avenue for future investigation.
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A Technical Guide to 2-(Methylamino)pyridine-3-methanol: A Bifunctional Building Block for Advanced Organic Synthesis
Prepared by: Gemini Advanced Synthesis Group
Abstract
This guide provides an in-depth technical overview of 2-(Methylamino)pyridine-3-methanol, a versatile heterocyclic building block. Its strategic importance in organic synthesis, particularly in the fields of medicinal chemistry and materials science, stems from its unique bifunctional nature, possessing both a nucleophilic secondary amine and a primary alcohol on an electron-deficient pyridine core.[1] We will explore its physicochemical properties, detail robust synthetic routes, and provide a comprehensive analysis of its reactivity manifold. This document includes field-tested experimental protocols, mechanistic insights, and case studies to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively leverage this compound in their synthetic programs.
Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold
The pyridine ring is a privileged scaffold in pharmaceutical and materials sciences, prized for its unique electronic properties, ability to engage in hydrogen bonding, and versatile functionalization potential.[1] Within this class, 2-aminopyridine derivatives are particularly noteworthy as precursors for a wide array of bioactive molecules.[2][3] this compound emerges as a particularly valuable synthon due to the strategic ortho-placement of a methylamino group and a hydroxymethyl group.[1] This arrangement offers two distinct points for chemical modification, allowing for the controlled, sequential, or tandem construction of complex molecular architectures.[1]
Its utility is prominently demonstrated by its role as a key intermediate in the synthesis of advanced pharmaceutical agents, such as the broad-spectrum antifungal isavuconazolium sulfate.[1][4] The compound's favorable properties, including stability and solubility, further position it as a reliable building block for innovative research endeavors in agrochemicals and materials science.[5]
Physicochemical Profile and Synthesis
A thorough understanding of a building block's physical properties is critical for its effective use in synthesis, informing choices regarding solvents, reaction temperatures, and purification strategies.
Table 2.1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 32399-12-5 | [6][7] |
| Molecular Formula | C₇H₁₀N₂O | [5][6][8] |
| Molecular Weight | 138.17 g/mol | [5][8][9] |
| Appearance | White to off-white crystalline powder | [5] |
| Topological Polar Surface Area | 45.2 Ų | [8] |
| Storage Conditions | 0-8 °C, under inert gas | [5] |
Recommended Synthetic Protocol
While several synthetic routes exist, a common and reliable method involves the reduction of a 2-(methylamino)nicotinic acid derivative.[4] The following protocol details a robust procedure using a borohydride-based reducing system.[1][4]
Scheme 2.1: Synthesis via Reduction of a Nicotinate Ester
Diagram of the synthesis of this compound.
Experimental Protocol: Reduction of tert-Butyl 2-(methylamino)nicotinate
-
Inert Atmosphere: To a 500 mL three-necked flask equipped with a magnetic stirrer and reflux condenser, add tetrahydrofuran (180 mL), potassium borohydride (11.4 g, 0.300 mol), and zinc chloride (20.5 g, 0.150 mol).[4] The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent moisture from quenching the reducing agent.
-
Activator Formation: Stir the resulting suspension at room temperature for 2 hours.[4] This allows for the formation of the active reducing species; the Lewis acid (ZnCl₂) activates the borohydride, enhancing its reducing power.[1]
-
Substrate Addition: Prepare a solution of tert-butyl 2-(methylamino)nicotinate (25 g, 0.120 mol) in toluene (84 mL).[4] Add this solution dropwise to the reaction mixture. Control the rate of addition to manage the effervescence that occurs as the reaction initiates.
-
Reaction: Once the addition is complete, heat the mixture to reflux and maintain until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Cool the reaction to room temperature. Carefully add 20% aqueous sodium hydroxide solution until the solution becomes clear.[4] This step quenches any remaining reducing agent and neutralizes the reaction mixture.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield high-purity this compound.
Core Reactivity and Synthetic Manifold
The synthetic versatility of this compound arises from the distinct reactivity of its three key structural components: the C3-hydroxymethyl group, the C2-methylamino group, and the pyridine ring itself.
Transformations at the C3-Hydroxymethyl Group
The primary alcohol at the C3 position is a versatile handle for introducing a variety of functional groups.
Selective oxidation of the primary alcohol provides access to the corresponding aldehyde (2-(methylamino)nicotinaldehyde) or carboxylic acid, which are themselves valuable synthetic intermediates.[10]
-
To Aldehyde: Reagents such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) are effective for this transformation, providing the aldehyde without over-oxidation. The resulting 2-(methylamino)nicotinaldehyde is a precursor for constructing more complex heterocyclic systems or for use in reductive amination reactions.[11]
-
To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will convert the alcohol directly to the carboxylic acid.
The hydroxyl group can readily undergo standard Williamson ether synthesis or be acylated to form esters.
-
O-Acylation Protocol: The acylation of alcohols is frequently catalyzed by pyridine or 4-(dimethylamino)pyridine (DMAP).[12][13] The catalyst acts as a nucleophile, attacking the acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the alcohol.[12]
General workflow for DMAP-catalyzed O-acylation.
Reactions at the C2-Methylamino Group
The secondary amine at the C2 position is a potent nucleophile and can participate in a wide range of bond-forming reactions.
The methylamino group readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to form the corresponding amides and sulfonamides. This is a common strategy for installing protecting groups or for building out molecular complexity.
While direct N-alkylation can be challenging to control, the methylamino group can be effectively functionalized via reductive amination with aldehydes or ketones.
The N-H bond of the methylamino group can participate in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allowing for the formation of C-N bonds with aryl or heteroaryl halides.
Application in Medicinal Chemistry: Scaffolds for Kinase Inhibitors
The 2-aminopyridine motif is a cornerstone in the design of kinase inhibitors, which are a critical class of drugs for treating cancer and inflammatory diseases.[14] The nitrogen atoms of the pyridine ring and the exocyclic amino group are adept at forming key hydrogen bond interactions within the ATP-binding site of many kinases.
This compound serves as an excellent starting point for synthesizing such inhibitors. The hydroxymethyl group can be oxidized to an aldehyde, which can then undergo further reactions to build complex side chains that target specific regions of the kinase active site.
Scheme 4.1: Retrosynthetic Application in Kinase Inhibitor Design
Retrosynthetic analysis of a kinase inhibitor scaffold.
This strategic approach allows medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies by varying the components that react with the aldehyde intermediate, while keeping the core aminopyridine scaffold constant for hinge-binding.
Handling and Safety Protocols
As with any laboratory chemical, proper handling is essential. This compound and its parent compound, (2-Aminopyridin-3-yl)methanol, are known to cause skin and serious eye irritation, and may cause respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[9][16] The compound is hygroscopic and should be protected from moisture.[16]
Conclusion and Future Outlook
This compound is a high-value, bifunctional building block that offers synthetic chemists a reliable and versatile platform for the construction of complex molecules.[1] Its strategically placed reactive handles allow for a multitude of synthetic transformations, making it an indispensable tool in modern organic synthesis. The continued exploration of its reactivity will undoubtedly lead to novel synthetic methodologies and the discovery of new bioactive compounds and advanced materials, particularly in the ongoing development of targeted therapeutics like kinase inhibitors.[5][14]
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Wikipedia. (n.d.). Protecting group. Available at: [Link]
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A Technical Guide to the Reactivity of the Methylamino Group in 2-(Methylamino)pyridine-3-methanol
Introduction: A Versatile Building Block in Modern Synthesis
Within the vast landscape of heterocyclic chemistry, pyridine derivatives hold a privileged status, forming the core scaffold of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among these, 2-(Methylamino)pyridine-3-methanol has emerged as a particularly valuable synthetic intermediate, prized for its bifunctional nature that allows for diverse and strategic chemical transformations.[1] Its most notable application is as a crucial precursor in the synthesis of the broad-spectrum antifungal agent, isavuconazolium sulfate, where its specific reactivity and stereochemistry are paramount.[1][3]
This guide provides an in-depth exploration of the chemical behavior of the methylamino group in this compound. Moving beyond a simple recitation of reactions, we will dissect the underlying electronic and structural factors that govern its reactivity. We will explain the causality behind experimental choices, present detailed, validated protocols, and offer insights grounded in extensive field experience to empower researchers in drug discovery and process development.
Chapter 1: The Electronic Architecture and Its Influence on Reactivity
The reactivity of any functional group is not an isolated property but is dictated by the electronic environment of the entire molecule. In this compound, a delicate interplay between the electron-deficient pyridine ring and its electron-donating and-withdrawing substituents defines the molecule's chemical personality.
The Pyridine Scaffold: Inherent Electronic Properties
The pyridine ring is an aromatic heterocycle, but the presence of the electronegative nitrogen atom makes it electron-deficient compared to benzene.[4] This nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), which reduces the electron density at the ring carbons and makes the ring less susceptible to electrophilic aromatic substitution than benzene.[5]
Substituent Effects: An Interplay of Induction and Resonance
The chemical behavior of the pyridine moiety is further modulated by its substituents. The electronic influence of a substituent can be dissected into two primary components: the inductive effect and the resonance effect.[6]
-
The Methylamino Group (-NHCH₃): Positioned at the 2-position, the secondary amine is a powerful electron-donating group. While its nitrogen is more electronegative than carbon (a weak -I effect), its lone pair of electrons can be delocalized into the pyridine ring, exerting a strong positive resonance effect (+R).[6] This donation of electron density partially counteracts the electron-withdrawing nature of the ring nitrogen, particularly influencing the ortho and para positions.
-
The Methanol Group (-CH₂OH): Located at the 3-position, the hydroxymethyl group is weakly electron-withdrawing through induction (-I effect) due to the electronegative oxygen atom.
Intramolecular Hydrogen Bonding: A Modulator of Reactivity
A key structural feature of this compound is the potential for an intramolecular hydrogen bond (IHB) between the hydrogen of the methylamino group (donor) and the oxygen of the adjacent methanol group (acceptor), forming a stable six-membered ring. The formation of IHBs can significantly impact a molecule's conformation, physicochemical properties, and reactivity by locking it into a specific geometry and potentially masking the involved functional groups.[7][8] This interaction can decrease the availability of the amine's lone pair and the N-H proton, thereby modulating its nucleophilicity and basicity. Theoretical studies on similar 2-aminopyridine derivatives in methanol have shown that hydrogen bonds are strengthened in the excited state, highlighting the importance of these non-covalent interactions.[9]
Protocol 3.1.1: Synthesis of N-(3-(hydroxymethyl)pyridin-2-yl)-N-methylacetamide
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Acylation: Add acetic anhydride (1.2 eq) dropwise via syringe over 5-10 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(3-(hydroxymethyl)pyridin-2-yl)-N-methylacetamide.
N-Alkylation Reactions
Alkylation of the methylamino group requires a stronger base than acylation. This is because the amine must be deprotonated to form the more powerfully nucleophilic amide anion to efficiently attack the less electrophilic alkyl halide.
Causality and Experimental Design:
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is required to quantitatively deprotonate the secondary amine. The byproduct is harmless hydrogen gas.
-
Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are necessary. They are stable to the strong base and effectively solvate the resulting anion.
-
Alkylating Agent: A reactive alkyl halide, such as methyl iodide (CH₃I), is used as the electrophile.
Protocol 3.2.1: Synthesis of 2-(Dimethylamino)pyridine-3-methanol
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Methyl Iodide (CH₃I) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Argon), add sodium hydride (1.2 eq).
-
Solvent and Substrate Addition: Add anhydrous THF to the flask. Cool the suspension to 0 °C. Dissolve this compound (1.0 eq) in a separate portion of anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the resulting slurry back to 0 °C. Add methyl iodide (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by cooling to 0 °C and adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.
-
Extraction: Add water and ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 2-(Dimethylamino)pyridine-3-methanol.
Conclusion
The reactivity of the methylamino group in this compound is a well-defined and predictable process governed by the electronic landscape of the molecule. The electron-donating nature of the amine, combined with the overall electronic properties of the substituted pyridine ring, renders the exocyclic nitrogen the primary center of nucleophilicity. This understanding allows for the rational design of synthetic protocols for key transformations like N-acylation and N-alkylation, which are fundamental steps in the construction of more complex molecules of pharmaceutical importance. By carefully selecting reagents and conditions based on the mechanistic principles outlined in this guide, researchers can reliably and efficiently utilize this versatile building block in their synthetic endeavors.
References
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An In-depth Technical Guide to the Reactivity of the Hydroxymethyl Group in 2-(Methylamino)pyridine-3-methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the hydroxymethyl group in 2-(methylamino)pyridine-3-methanol, a versatile bifunctional building block crucial in pharmaceutical and agrochemical research.[1] The document elucidates the electronic and steric influences of the adjacent methylamino group and the pyridine ring on the hydroxymethyl moiety. Key transformations, including oxidation to the corresponding aldehyde and carboxylic acid, and esterification, are discussed in detail. This guide furnishes field-proven insights and detailed experimental protocols to empower researchers in leveraging the synthetic potential of this important intermediate.
Introduction: The Strategic Importance of this compound
This compound is a structurally unique and highly functionalized molecule, distinguished by the presence of a primary alcohol and a secondary amine on a pyridine scaffold.[1] This arrangement of functional groups imparts a rich and tunable reactivity profile, making it a valuable intermediate in the synthesis of complex bioactive molecules. Its significance is underscored by its role as a key precursor in the synthesis of the antifungal agent isavuconazolium sulfate, among other therapeutic agents targeting neurological disorders.[1][2]
The core of its synthetic utility lies in the selective transformation of the hydroxymethyl and methylamino groups. This guide focuses specifically on the reactivity of the hydroxymethyl group, a primary alcohol whose reactivity is modulated by the electronic effects of the electron-donating methylamino group at the 2-position and the electron-withdrawing pyridine ring.
Molecular Structure and Properties:
| Property | Value | Reference |
| CAS Number | 32399-12-5 | [3] |
| Molecular Formula | C₇H₁₀N₂O | [3] |
| Molecular Weight | 138.17 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Solubility | Soluble in water and organic solvents | [4] |
Synthesis of this compound
A robust and scalable synthesis of the starting material is paramount for any synthetic campaign. Two primary routes for the preparation of this compound have been reported, each with distinct advantages and considerations.
Route A: From 2-Chloronicotinic Acid
This is a widely employed method that proceeds in two steps:
-
Nucleophilic Aromatic Substitution: 2-Chloronicotinic acid is reacted with methylamine hydrochloride in the presence of a base such as potassium carbonate and a copper catalyst (e.g., cuprous bromide) in a polar aprotic solvent like DMF at elevated temperatures. This step yields 2-(methylamino)nicotinic acid.[2]
-
Reduction of the Carboxylic Acid: The resulting 2-(methylamino)nicotinic acid is then reduced to the corresponding primary alcohol. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or a milder system such as sodium borohydride in combination with a Lewis acid.[2]
Route B: Reduction of a 2-(Methylamino)nicotinate Ester
An alternative approach involves the initial formation of a nicotinic acid ester, followed by reduction:
-
Esterification: Nicotinic acid is first esterified, for instance, by reacting with methanol in the presence of a catalytic amount of concentrated sulfuric acid to produce methyl nicotinate.[5]
-
Amination and Reduction: The ester is then subjected to amination with methylamine, followed by reduction. A common industrial method involves the reduction of tert-butyl 2-methylamino-3-pyridinecarboxylate with a potassium borohydride/zinc chloride system.[2]
Workflow for the Synthesis of this compound:
Caption: Synthetic routes to this compound.
Reactivity of the Hydroxymethyl Group: Key Transformations
The hydroxymethyl group in this compound is a primary alcohol, and as such, can undergo a variety of classical transformations. However, the presence of the adjacent basic and nucleophilic methylamino group necessitates careful consideration of reaction conditions to achieve chemoselectivity.
Oxidation of the Hydroxymethyl Group
The oxidation of the hydroxymethyl group can lead to either the corresponding aldehyde, 2-(methylamino)nicotinaldehyde, or the carboxylic acid, 2-(methylamino)nicotinic acid, depending on the choice of oxidant and reaction conditions.
The selective oxidation of a primary alcohol to an aldehyde in the presence of a secondary amine requires mild conditions to avoid over-oxidation and side reactions with the amine. The Swern oxidation is a particularly suitable method for this transformation.[6][7]
Mechanism of Swern Oxidation: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, to form a chloro(dimethyl)sulfonium chloride intermediate. This species reacts with the alcohol to form an alkoxysulfonium salt, which upon deprotonation by a hindered base like triethylamine, undergoes an intramolecular elimination to yield the aldehyde.[6]
Detailed Experimental Protocol for Swern Oxidation:
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is used.
-
Reagent Preparation: A solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) is prepared. A separate solution of DMSO (2.2 eq.) in anhydrous DCM is also prepared.
-
Reaction: The oxalyl chloride solution is cooled to -78 °C (acetone/dry ice bath). The DMSO solution is added dropwise, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.
-
Substrate Addition: A solution of this compound (1.0 eq.) in anhydrous DCM is added dropwise, again keeping the temperature below -60 °C. The reaction is stirred for 30 minutes.
-
Base Addition: Triethylamine (5.0 eq.) is added dropwise, and the reaction mixture is allowed to warm to room temperature over 1 hour.
-
Work-up: Water is added to quench the reaction. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the aldehyde confirms the reaction's progress. The formation of the volatile and malodorous dimethyl sulfide is also an indicator of a successful reaction.[6]
Stronger oxidizing agents can be employed to convert the primary alcohol directly to the carboxylic acid, 2-(methylamino)nicotinic acid.[8] However, care must be taken as the pyridine ring and the methylamino group can also be susceptible to oxidation under harsh conditions.
A common method for this transformation involves the use of potassium permanganate (KMnO₄) in an aqueous basic solution. The reaction mixture is typically heated to drive the reaction to completion.
Workflow for the Oxidation of the Hydroxymethyl Group:
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A Theoretical Investigation into the Conformational Landscape of 2-(Methylamino)pyridine-3-methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylamino)pyridine-3-methanol is a substituted pyridine derivative with a molecular structure that suggests a rich and complex conformational landscape.[1][2][3] The presence of a flexible methylamino group and a hydroxymethyl substituent on the pyridine core provides multiple sites for intramolecular interactions, which are crucial in determining the molecule's three-dimensional shape.[4] Understanding the preferred conformations of this molecule is of significant interest, particularly in the fields of medicinal chemistry and materials science. Pyridine derivatives are known to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[5] The specific conformation adopted by a molecule can profoundly influence its biological activity by governing its interactions with protein binding sites.[6]
This technical guide provides a comprehensive theoretical framework for studying the conformational preferences of this compound. As a senior application scientist, the goal is to present not just a methodology, but a scientifically grounded rationale for the proposed computational workflow. This guide will delve into the core theoretical principles, detail a robust computational protocol, and discuss the anticipated conformational landscape based on established knowledge of similar molecular systems.
The Significance of Non-Covalent Interactions in Conformational Stability
The three-dimensional structure of a molecule is not static but rather a dynamic equilibrium of different conformations. The relative stability of these conformers is governed by a delicate balance of forces, including steric hindrance and, crucially, non-covalent interactions.[7][8][9] For this compound, the key non-covalent interactions are intramolecular hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the N-H of the methylamino group and the O-H of the methanol group) and acceptors (the nitrogen of the pyridine ring, the oxygen of the methanol group, and the nitrogen of the methylamino group).[3][4][10][11] The formation of these intramolecular hydrogen bonds can significantly stabilize certain conformations over others, thereby dictating the molecule's preferred shape.
A Robust Computational Workflow for Conformational Analysis
To thoroughly investigate the conformational space of this compound, a multi-step computational approach is recommended. This workflow is designed to be self-validating by employing well-established theoretical methods and cross-verification of results.
Step-by-Step Experimental Protocol
-
Initial Structure Generation and Conformational Search:
-
Generate an initial 3D structure of this compound using molecular modeling software.
-
Identify the key rotatable bonds: the C-C bond of the methanol group, the C-N bond of the methylamino group, and the C-O bond of the methanol group.
-
Perform a systematic scan of the potential energy surface by rotating these dihedral angles to identify all potential low-energy conformers.
-
-
Geometry Optimization and Frequency Calculations:
-
For each identified conformer, perform a full geometry optimization using Density Functional Theory (DFT). A widely used and reliable functional for such systems is B3LYP, paired with a sufficiently flexible basis set like 6-311++G(d,p).[7][12]
-
Following optimization, perform a frequency calculation for each structure. The absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum on the potential energy surface.
-
-
Advanced Analysis of Intramolecular Interactions:
-
To gain deeper insight into the nature of the stabilizing intramolecular interactions, employ advanced theoretical methods:
-
Atoms in Molecules (AIM) Theory: This method analyzes the electron density topology to identify and characterize chemical bonds, including hydrogen bonds.[6][13] The presence of a bond critical point between a hydrogen donor and acceptor is a key indicator of a hydrogen bond.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and orbital interactions.[4][9] It can quantify the stabilization energy associated with donor-acceptor interactions, such as the interaction between a lone pair orbital of an acceptor atom and the antibonding orbital of a donor-H bond.
-
-
-
Modeling Solvent Effects:
-
The conformation of a molecule can be significantly influenced by its environment.[1][5][14] To account for this, perform calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This will provide insights into how the conformational equilibrium might shift in different solvents.
-
The Anticipated Conformational Landscape
Based on studies of similar substituted pyridines, several stable conformers of this compound can be predicted. The primary stabilizing interactions are expected to be intramolecular hydrogen bonds.
Potential Intramolecular Hydrogen Bonds:
-
Type 1: Between the hydrogen of the methylamino group (N-H) and the nitrogen of the pyridine ring.
-
Type 2: Between the hydrogen of the hydroxyl group (O-H) and the nitrogen of the pyridine ring.
-
Type 3: Between the hydrogen of the hydroxyl group (O-H) and the nitrogen of the methylamino group.
The interplay of these and other weaker interactions will determine the relative energies of the different conformers.
| Conformer | Key Dihedral Angles (degrees) | Predicted Intramolecular Hydrogen Bond(s) | Expected Relative Energy (kcal/mol) |
| A | C3-C2-N-C: ~0C2-C3-C-O: ~60 | N-H···N(pyridine) | 0.0 (most stable) |
| B | C3-C2-N-C: ~180C2-C3-C-O: ~0 | O-H···N(pyridine) | 1.0 - 2.0 |
| C | C3-C2-N-C: ~60C2-C3-C-O: ~180 | O-H···N(methylamino) | 2.0 - 4.0 |
| D | C3-C2-N-C: ~180C2-C3-C-O: ~180 | None | > 5.0 |
Note: The values in this table are hypothetical and serve as a predictive guide. Actual computational results may vary.
Delving Deeper: AIM and NBO Analysis of Intramolecular Bonds
A thorough theoretical study goes beyond simply identifying the lowest energy conformer. AIM and NBO analyses provide a quantitative and qualitative understanding of the forces that stabilize these structures.
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discovery and history of 2-(Methylamino)pyridine-3-methanol
An In-depth Technical Guide to 2-(Methylamino)pyridine-3-methanol: From Discovery to Application
Introduction: A Versatile Heterocyclic Building Block
This compound is a bifunctional pyridine derivative that has emerged as a significant intermediate in the realms of pharmaceutical and chemical research.[1][2] Its structure, featuring a methylamino group at the 2-position and a hydroxymethyl group at the 3-position of the pyridine ring, provides a unique combination of nucleophilic and functionalizable sites.[2] This distinct arrangement of functional groups allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of complex molecules.[1][2] The pyridine core itself is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as potency, selectivity, and metabolic stability.[2] Consequently, this compound has garnered considerable interest as a key component in the synthetic chemist's toolbox for developing novel therapeutics, agrochemicals, and materials.[1][2]
Historical Context and Emergence
While the precise date of the initial synthesis of this compound is not prominently documented, its importance as a key synthetic intermediate grew significantly in the early 21st century.[3] This rise to prominence is closely linked to advancements in heterocyclic chemistry and an increased focus on developing nitrogen-containing scaffolds for bioactive molecules.[3] A pivotal moment in the history of this compound was its identification as a crucial precursor in the industrial synthesis of the broad-spectrum antifungal agent, isavuconazolium sulfate.[2][3][4] The development of efficient synthetic routes to this intermediate was a critical step in making isavuconazole accessible for clinical use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 32399-12-5 | [1][3][4] |
| Molecular Formula | C7H10N2O | [1][5] |
| Molecular Weight | 138.17 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [1] |
| IUPAC Name | [2-(methylamino)pyridin-3-yl]methanol | [5] |
| Canonical SMILES | CNC1=C(C=CC=N1)CO | [5] |
| InChI Key | VYPMWCUNCNMNOM-UHFFFAOYSA-N | [5] |
| Storage Conditions | 0-8 °C, under inert gas (Nitrogen), protect from light | [1][6] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through various routes, often starting from readily available pyridine derivatives.[7] The choice of synthetic strategy depends on factors such as starting material cost, desired purity, and scalability.
Key Synthetic Strategies
Two primary methods for the synthesis of this compound are outlined below:
Method 1: From 2-Chloronicotinic Acid
This approach involves a nucleophilic aromatic substitution followed by reduction.
-
Amination: 2-Chloronicotinic acid is reacted with methylamine hydrochloride in the presence of a base (e.g., potassium carbonate) and a copper catalyst (e.g., cuprous bromide) in a high-boiling solvent like DMF at elevated temperatures. This step substitutes the chloro group with a methylamino group to yield 2-methylamino-3-pyridinecarboxylic acid.[4]
-
Reduction: The resulting carboxylic acid is then reduced to the corresponding primary alcohol. A powerful reducing agent such as lithium aluminium hydride (LiAlH4) is typically employed for this transformation.[4]
Method 2: Reduction of a Carboxylic Acid Ester
This method offers an alternative reduction strategy that can be more amenable to large-scale production due to the use of milder and safer reducing agents.
-
Esterification: 2-Methylamino-3-pyridinecarboxylic acid is first converted to its tert-butyl ester.
-
Reduction: The tert-butyl ester is then reduced to this compound using a combination of a borohydride salt and a Lewis acid.[4] A common system for this is sodium borohydride or potassium borohydride in the presence of a Lewis acid like zinc chloride.[2][4] The Lewis acid activates the ester, facilitating hydride attack from the borohydride.[2]
Synthetic Workflow Diagram
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A Technical Guide to 2-(Methylamino)pyridine-3-methanol for Research Applications
This guide provides an in-depth technical overview of 2-(Methylamino)pyridine-3-methanol (CAS No. 32399-12-5), a critical pyridine derivative for researchers, scientists, and professionals in drug development. We will explore its chemical significance, sourcing strategies for high-purity material, and its practical application in synthesis, with a focus on ensuring experimental reproducibility and success.
Introduction: The Strategic Importance of the Pyridine Moiety
The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its unique electronic properties, including a nitrogen atom that can act as a hydrogen bond acceptor, enhance the pharmacokinetic profiles of drug candidates.[2] this compound, in particular, is a versatile building block, valued for its dual functionality: a nucleophilic secondary amine and a primary alcohol, which allow for a wide range of chemical transformations.[3][4] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders and as a raw material for the triazole antifungal drug, isavuconazolium sulfate.[3][5]
Sourcing High-Purity this compound: A Critical First Step
The success of any synthetic chemistry endeavor hinges on the quality of the starting materials. For a key intermediate like this compound, impurities can lead to side reactions, lower yields, and complicate purification, ultimately compromising the integrity of the final compound. Therefore, a rigorous supplier evaluation process is paramount.
Key Supplier Evaluation Criteria
When selecting a supplier for research purposes, consider the following:
-
Purity and Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch, detailing the purity (typically ≥98% for research grades) and the analytical methods used for its determination (e.g., HPLC, NMR).[6]
-
Consistency: Batch-to-batch consistency is crucial for reproducible research. Inquire about the supplier's quality management systems.
-
Documentation: Availability of Safety Data Sheets (SDS) and other technical information is essential for safe handling and experimental planning.
-
Intended Use: Ensure the supplier provides material explicitly for research and development purposes.[7]
The following diagram illustrates a logical workflow for qualifying a supplier of this compound:
Caption: Workflow for qualifying a chemical supplier.
Comparative Table of Potential Suppliers
The following table summarizes information for several suppliers of this compound. Note that this is not an exhaustive list and researchers should conduct their own due diligence.
| Supplier | Product Number | Purity | Key Information |
| ChemScene | CS-W023173 | ≥98% | Offers the compound for research purposes with detailed computational chemistry data available.[6] |
| Biosynth | FM55590 | Not specified; CoA available | Provides the compound for pharmaceutical testing and as a high-quality reference standard.[8] |
| Chem-Impex | 26908 | ≥ 99% (Assay) | Highlights its use as a key intermediate in pharmaceutical and agrochemical research.[3] |
| Home Sunshine Pharma | CAS 32399-12-5 | High quality | Specializes in API, intermediates, and fine chemicals.[9] |
| Shaanxi Kaierkai Pharmaceutical | CAS 32399-12-5 | Pharmaceutical Grade/99% | A trader with a history on ECHEMI.[10] |
Application in Synthesis: Preparation of an Isavuconazole Intermediate
A significant application of this compound is in the synthesis of isavuconazole, a broad-spectrum antifungal agent. The following section details a representative synthetic protocol for a key step, based on established chemical literature.[5][11]
Synthesis of 2-Methylamino-3-pyridinecarboxylic acid
This initial step involves the nucleophilic aromatic substitution of 2-chloronicotinic acid with methylamine.
Caption: Synthesis of 2-Methylamino-3-pyridinecarboxylic acid.
Experimental Protocol:
-
To a solution of 2-chloronicotinic acid in DMF, add methylamine hydrochloride, potassium carbonate, and a catalytic amount of cuprous bromide.[5]
-
Heat the reaction mixture to 100°C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-methylamino-3-pyridinecarboxylic acid.
Causality Behind Experimental Choices:
-
Cuprous Bromide (CuBr): This acts as a catalyst to facilitate the nucleophilic aromatic substitution, which is typically difficult on an electron-rich pyridine ring.
-
Potassium Carbonate (K2CO3): This base is required to neutralize the hydrochloric acid formed during the reaction and to deprotonate the methylamine, making it a more potent nucleophile.
-
DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction at an elevated temperature.
Reduction to this compound
The carboxylic acid is then reduced to the corresponding primary alcohol.
Experimental Protocol:
-
Suspend 2-methylamino-3-pyridinecarboxylic acid in a suitable solvent such as anhydrous tetrahydrofuran (THF).[11]
-
In a separate flask, prepare a solution of a reducing agent. While lithium aluminum hydride (LiAlH4) is effective, a safer and also potent alternative is a sodium borohydride/Lewis acid system (e.g., NaBH4/I2 or NaBH4/ZnCl2).[5][11]
-
Slowly add the reducing agent solution to the suspension of the carboxylic acid at a controlled temperature (typically 0°C to room temperature).
-
After the addition is complete, allow the reaction to proceed until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water or an aqueous base (e.g., 10% NaOH solution) until the solution becomes clear.[11]
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound, typically as a white to off-white solid.[11]
Causality Behind Experimental Choices:
-
Reducing Agent: The choice of reducing agent is critical. LiAlH4 is a powerful but pyrophoric reagent. The combination of sodium borohydride with a Lewis acid like iodine or zinc chloride generates diborane in situ, which is a highly effective and often milder reagent for the reduction of carboxylic acids.
-
Anhydrous Conditions: These reactions must be carried out under anhydrous conditions as the reducing agents react violently with water.
-
Quenching: The quenching step is crucial for safety and to work up the reaction. The slow addition of water or base neutralizes any unreacted reducing agent and hydrolyzes the borate-ester intermediates to liberate the alcohol product.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Ensuring the procurement of high-purity material through a diligent supplier qualification process is a foundational step for any research program. A thorough understanding of the reaction mechanisms and the rationale behind the chosen experimental conditions, as outlined in this guide, will empower researchers to utilize this important intermediate effectively and achieve their synthetic goals with greater confidence and reproducibility.
References
-
Home Sunshine Pharma. (n.d.). This compound CAS 32399-12-5. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]
- Google Patents. (n.d.). CN104961675A - Preparation method of isavuconazole intermediate.
- Google Patents. (n.d.). CN105420306A - Synthetic method of isavuconazole intermediate.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Medium. (2023, June 29). [2-(Methylamino)pyridin-3-yl]methanol: A Versatile Molecule with Diverse Applications. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Methylamino)-3-pyridinemethanol. Retrieved from [Link]
-
Journal of Molecular Structure. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
- Google Patents. (n.d.). WO2016016766A2 - A process for the preparation of isavuconazonium or its salt thereof.
-
RSC Medicinal Chemistry. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]
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- 4. 2-(Methylamino)-3-pyridinemethanol: Properties, Applications, Safety, Supplier & Pricing - Buy High Purity 2-(Methylamino)-3-pyridinemethanol in China [pipzine-chem.com]
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- 7. scbt.com [scbt.com]
- 8. This compound | 32399-12-5 | FM55590 [biosynth.com]
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- 10. echemi.com [echemi.com]
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Methodological & Application
Application and Protocol for the Synthesis of 2-(Methylamino)pyridine-3-methanol from 2-Chloronicotinic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-(Methylamino)pyridine-3-methanol
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique arrangement of a pyridine ring, a secondary amine, and a primary alcohol offers multiple points for molecular elaboration, making it a key intermediate in the synthesis of various pharmacologically active compounds. Notably, it serves as a crucial precursor for the synthesis of the broad-spectrum antifungal agent isavuconazole.[1][2] The strategic importance of this molecule necessitates robust and well-characterized synthetic routes to ensure a consistent and high-purity supply for research and development endeavors.
This application note provides a comprehensive guide to the synthesis of this compound, commencing from the readily available starting material, 2-chloronicotinic acid. We will delve into the mechanistic underpinnings of the key transformations, present detailed, field-proven protocols, and offer insights into the critical parameters that govern the success of the synthesis.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from 2-chloronicotinic acid is efficiently achieved through a two-step sequence:
-
Nucleophilic Aromatic Substitution: An Ullmann-type condensation reaction between 2-chloronicotinic acid and methylamine to yield 2-(methylamino)nicotinic acid.[3][4]
-
Reduction of the Carboxylic Acid: Chemoselective reduction of the carboxylic acid functionality of 2-(methylamino)nicotinic acid to the corresponding primary alcohol.
This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields achievable for each step.
Visualizing the Synthesis
Overall Reaction Scheme
Caption: Overall synthetic route from 2-chloronicotinic acid to this compound.
Part 1: Synthesis of the Starting Material - 2-Chloronicotinic Acid
For a comprehensive understanding, we first briefly outline a common laboratory-scale preparation of the starting material, 2-chloronicotinic acid, from nicotinic acid.
Protocol 1: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-oxide
This method involves the N-oxidation of nicotinic acid followed by chlorination.[5][6][7]
Step 1: N-Oxidation of Nicotinic Acid A mixture of nicotinic acid and hydrogen peroxide is heated to produce nicotinic acid N-oxide.
Step 2: Chlorination of Nicotinic Acid N-oxide The nicotinic acid N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine, to yield 2-chloronicotinic acid.[5]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Amount |
| Nicotinic Acid N-oxide | 139.11 | 0.50 | 70 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.96 | 300 mL |
| Triethylamine | 101.19 | 0.49 | 50 g |
Procedure:
-
Suspend nicotinic acid N-oxide (70 g) in phosphorus oxychloride (300 mL).
-
Slowly add triethylamine (50 g) at room temperature. An exothermic reaction will occur, and the solid will dissolve around 50 °C.
-
Heat the reaction mixture in a water bath at 100 °C for 4 hours.
-
Distill off the excess phosphorus oxychloride under reduced pressure.
-
Carefully pour the residue into water, maintaining the temperature below 40 °C.
-
Adjust the pH to 2.0-2.5 with a dilute sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-chloronicotinic acid. The typical yield is 65-70%.[5]
Part 2: Synthesis of 2-(Methylamino)nicotinic Acid
This step involves a copper-catalyzed nucleophilic aromatic substitution, a variant of the Ullmann condensation.[3][4] The copper(I) catalyst is crucial for facilitating the displacement of the chloride from the electron-deficient pyridine ring by the amine nucleophile.
Protocol 2: Ullmann-type Condensation
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Amount |
| 2-Chloronicotinic Acid | 157.55 | 0.10 | 15.76 g |
| Methylamine Hydrochloride | 67.52 | 0.15 | 10.13 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.30 | 41.46 g |
| Copper(I) Bromide (CuBr) | 143.45 | 0.01 | 1.43 g |
| Dimethylformamide (DMF) | 73.09 | - | 150 mL |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronicotinic acid (15.76 g), methylamine hydrochloride (10.13 g), potassium carbonate (41.46 g), and copper(I) bromide (1.43 g).
-
Add dimethylformamide (150 mL) to the flask.
-
Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of water.
-
Acidify the aqueous solution to a pH of approximately 4 with concentrated hydrochloric acid. This will protonate the carboxylic acid and cause the product to precipitate.
-
Filter the resulting solid, wash it thoroughly with water, and then with a small amount of cold ethanol to remove impurities.
-
Dry the solid under vacuum to yield 2-(methylamino)nicotinic acid.
Part 3: Reduction to this compound
The final step is the reduction of the carboxylic acid to a primary alcohol. Two highly effective reducing agents for this transformation are lithium aluminum hydride (LiAlH₄) and borane complexes (e.g., BH₃·THF).
Method A: Reduction using Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[8] However, it is highly reactive and requires careful handling in an anhydrous environment.
Protocol 3A: LiAlH₄ Reduction
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Amount |
| 2-(Methylamino)nicotinic Acid | 152.15 | 0.05 | 7.61 g |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 0.10 | 3.80 g |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 200 mL |
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer.
-
Under a nitrogen atmosphere, suspend lithium aluminum hydride (3.80 g) in anhydrous THF (100 mL).
-
Dissolve 2-(methylamino)nicotinic acid (7.61 g) in anhydrous THF (100 mL) and add it to the dropping funnel.
-
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Add the solution of 2-(methylamino)nicotinic acid dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (4 mL), 15% aqueous sodium hydroxide (4 mL), and then water (12 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a solid.[9][10][11]
Method B: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)
Borane is a more chemoselective reducing agent for carboxylic acids compared to LiAlH₄ and is generally considered safer to handle.[12][13][14][15] It will readily reduce carboxylic acids in the presence of many other functional groups.
Protocol 3B: Borane Reduction
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Amount |
| 2-(Methylamino)nicotinic Acid | 152.15 | 0.05 | 7.61 g |
| Borane-THF complex (1 M in THF) | - | 0.15 | 150 mL |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 100 mL |
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-(methylamino)nicotinic acid (7.61 g) in anhydrous THF (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1 M solution of borane-THF complex (150 mL) via a dropping funnel over 30-60 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Cool the reaction to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization as described in Protocol 3A to yield this compound.
Experimental Workflow Visualization
Caption: A step-by-step workflow for the synthesis of this compound.
Characterization of the Final Product
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value |
| Appearance | White to off-white crystalline powder[9] |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol [11][16] |
| Purity (Typical) | >98%[11] |
| Storage Conditions | Store at 0-8 °C[9] |
Further characterization can be performed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups (O-H and N-H stretches).
-
Melting Point: As a measure of purity.
Conclusion
The synthesis of this compound from 2-chloronicotinic acid is a reliable and scalable process. The two-step sequence involving a copper-catalyzed amination followed by a selective reduction of the carboxylic acid provides good overall yields of this valuable synthetic intermediate. Careful control of reaction conditions, particularly the anhydrous environment required for the reduction step, is paramount for achieving high purity and yield. The protocols and insights provided in this application note are intended to serve as a robust foundation for researchers in their synthetic endeavors.
References
-
PrepChem. Synthesis of 2-chloronicotinic acid. [Link]
-
Semantic Scholar. Synthesis of 2-Chloronicotinic Acid. [Link]
-
China/Asia On Demand (CAOD). Green Process for the Synthesis of 2-Chloronicotinic Acid. [Link]
-
Wikipedia. 2-Chloronicotinic acid. [Link]
-
ResearchGate. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
National Institutes of Health. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]
-
Angewandte Chemie International Edition. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]
-
Bentham Science. Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. [Link]
-
Scilit. AMINE BORANES AS SELECTIVE REDUCING AND HYDROBORATING AGENTS. A REVIEW. [Link]
-
Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
-
National Institutes of Health. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. [Link]
-
Wikipedia. Ullmann reaction. [Link]
-
ResearchGate. LiAlH4: From Stoichiometric Reduction to Imine Hydrogenation Catalysis. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
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Synthesis of 2-(Methylamino)pyridine-3-methanol: A Detailed Experimental Protocol for Researchers
This comprehensive guide provides a detailed, two-step experimental protocol for the synthesis of 2-(Methylamino)pyridine-3-methanol, a versatile synthetic intermediate crucial in the development of various pharmaceuticals, including the antifungal agent isavuconazolium sulfate.[1] This document is intended for an audience of researchers, scientists, and professionals in drug development, offering in-depth procedural details, explanations for experimental choices, and critical safety information.
Introduction
This compound is a bifunctional molecule featuring a secondary amine and a primary alcohol on a pyridine scaffold.[1] This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis. The protocol outlined below follows a reliable and scalable two-step synthetic sequence, beginning with the nucleophilic aromatic substitution of 2-chloronicotinic acid, followed by the reduction of the resulting carboxylic acid.
Overall Synthetic Scheme
The synthesis is performed in two distinct stages:
-
Step 1: Synthesis of 2-(Methylamino)nicotinic Acid via amination of 2-chloronicotinic acid.
-
Step 2: Reduction of 2-(Methylamino)nicotinic Acid to the target alcohol, this compound, using lithium aluminum hydride (LAH).
Caption: Workflow for the synthesis of 2-(methylamino)nicotinic acid.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinic acid (1.0 eq), methylamine hydrochloride (1.5 eq), anhydrous potassium carbonate (3.0 eq), and copper(I) bromide (0.1 eq).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen), add anhydrous N,N-dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of 2-chloronicotinic acid).
-
Reaction: Heat the mixture to 100 °C and stir vigorously. The reaction is typically complete within 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and rinse the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the resulting residue in a minimum amount of hot water.
-
Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 4. The product will precipitate out of the solution.
-
-
Purification:
-
Cool the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water.
-
Dry the product under vacuum to yield 2-(methylamino)nicotinic acid as a solid.
-
Characterization of Intermediate
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 250-255 °C. [2]* Molecular Formula: C₇H₈N₂O₂. [2]* Molecular Weight: 152.15 g/mol . [2]
Part 2: Reduction of 2-(Methylamino)nicotinic Acid
This second step employs lithium aluminum hydride (LAH), a powerful and non-selective reducing agent, to convert the carboxylic acid functional group directly to a primary alcohol. [3]
Mechanism Insight
The reduction of a carboxylic acid with LAH proceeds through several steps. First, the acidic proton of the carboxylic acid reacts with a hydride from LAH in an acid-base reaction, liberating hydrogen gas and forming a lithium carboxylate salt. [4]Subsequent hydride additions to the carbonyl carbon lead to a tetrahedral intermediate which then collapses to form an aldehyde. The aldehyde is immediately reduced further by LAH to the corresponding primary alcohol. [4]An excess of LAH is required to account for the initial acid-base reaction.
Safety First: Handling Lithium Aluminum Hydride (LAH)
LAH is a highly reactive and water-sensitive reagent. Strict adherence to safety protocols is mandatory.
-
Water Reactivity: LAH reacts violently with water, releasing flammable hydrogen gas which can ignite. [5]All glassware must be oven- or flame-dried, and the reaction must be conducted under a dry, inert atmosphere (nitrogen or argon).
-
Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses, and impervious gloves. [5]* Quenching: The quenching of excess LAH is highly exothermic and must be performed slowly and with extreme caution at low temperatures (0 °C).
-
Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand must be immediately available. Do NOT use water or carbon dioxide extinguishers on an LAH fire. [5]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| 2-(Methylamino)nicotinic Acid | 152.15 | 32399-13-6 | Product from Step 1 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 16853-85-3 | Highly reactive reducing agent |
| Tetrahydrofuran (THF) | 72.11 | 109-99-9 | Anhydrous, inhibitor-free |
| Deionized Water (H₂O) | 18.02 | 7732-18-5 | For quenching |
| Sodium Hydroxide (NaOH) solution, 15% | 40.00 | 1310-73-2 | For quenching (Fieser workup) |
| Diethyl Ether (Et₂O) | 74.12 | 60-29-7 | Anhydrous, for dilution and extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent |
-
Three-necked round-bottom flask (oven-dried)
-
Dropping funnel (or powder funnel)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Standard laboratory glassware for workup, filtration, and purification
Experimental Protocol
Caption: Workflow for the LAH reduction and purification of the final product.
-
Reaction Setup: In an oven-dried, three-necked round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LAH) (2.0 - 2.5 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the LAH suspension to 0 °C using an ice bath. Add the 2-(methylamino)nicotinic acid (1.0 eq) in small portions over 30-45 minutes. Caution: The initial addition is highly exothermic and produces hydrogen gas. Control the rate of addition to maintain a manageable reaction rate.
-
Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching (Fieser Workup): This procedure is critical for safety and ease of purification. [5][6] * Cool the reaction mixture back down to 0 °C in an ice bath.
-
Dilute the reaction mixture with an equal volume of anhydrous diethyl ether to prevent the slurry from becoming too thick. [7] * Let 'x' be the mass (in grams) of LAH used. Slowly and sequentially add the following with vigorous stirring:
-
x mL of deionized water. (Add dropwise, exothermic reaction with H₂ evolution).
-
x mL of 15% aqueous sodium hydroxide solution. (Add dropwise).
-
3x mL of deionized water. (Add dropwise).
-
-
-
Isolation:
-
Remove the ice bath and stir the mixture at room temperature for at least 30 minutes. A white, granular, and easily filterable precipitate of aluminum salts should form. [6] * Filter the slurry through a pad of Celite®.
-
Thoroughly wash the filter cake with additional THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization of Final Product
-
Appearance: White to off-white crystalline powder. [4]* CAS Number: 32399-12-5. [8][9][10]* Molecular Formula: C₇H₁₀N₂O. [8][11]* Molecular Weight: 138.17 g/mol . [8][11]* Storage: Store at room temperature, protected from light. [8]
References
-
Myers, A. G. Reduction of Carboxylic Acids and Their Derivatives with Lithium Aluminum Hydride. Harvard University. [Link]
-
University of Rochester Department of Chemistry. Workup for Aluminum Hydride Reductions: The Fieser Workup. [Link]
-
Reddit. Synthesis Question: r/OrganicChemistry. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
ResearchGate. LAH work up) I'm doing a Carboxylic acid reduction with LAH (2g scale) in THF how do I extract the product upon quenching?[Link]
-
PubChem. 2-(Methylamino)-3-pyridinemethanol. [Link]
-
Organic Syntheses. L-VALINOL. [Link]
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- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Magic Formulas [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemscene.com [chemscene.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. scbt.com [scbt.com]
- 11. This compound | 32399-12-5 | FM55590 [biosynth.com]
reduction of 2-(methylamino)nicotinic acid to 2-(Methylamino)pyridine-3-methanol
Application Notes & Protocols
Topic: High-Fidelity Reduction of 2-(Methylamino)nicotinic Acid to 2-(Methylamino)pyridine-3-methanol
Abstract
This document provides a comprehensive scientific guide for the chemical reduction of 2-(methylamino)nicotinic acid to this compound. The target molecule is a valuable building block in the synthesis of pharmaceuticals, such as the antifungal agent isavuconazolium sulfate, and various agrochemicals.[1][2] This guide is designed for researchers, chemists, and process development professionals, offering in-depth mechanistic insights, a field-proven experimental protocol, and rigorous safety procedures. The primary method detailed herein utilizes lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of efficiently converting carboxylic acids to primary alcohols.[3][4] We emphasize the causality behind procedural choices, robust safety measures, and methods for ensuring the successful isolation of a high-purity product.
Scientific Foundation: Reagent Selection & Mechanism
The conversion of a carboxylic acid to a primary alcohol is a cornerstone transformation in organic synthesis. The substrate, 2-(methylamino)nicotinic acid, presents a unique challenge due to its dual functionality: a carboxylic acid and a secondary amino group on a pyridine scaffold.
Rationale for Selecting Lithium Aluminum Hydride (LiAlH₄)
While several reducing agents exist, lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this specific transformation for several key reasons:
-
High Reactivity: LiAlH₄ is a powerful, nucleophilic reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters, which are resistant to milder agents like sodium borohydride (NaBH₄).[5]
-
Efficacy with Carboxylic Acids: Unlike borane reagents (e.g., BH₃·THF), which can also reduce carboxylic acids, LiAlH₄ provides a more universally applied and well-documented pathway for this functional group.[6] The reaction with LiAlH₄ proceeds efficiently under standard laboratory conditions.
-
Mechanism: The reduction of a carboxylic acid with LiAlH₄ is a multi-step process that begins with an acid-base reaction. The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to liberate hydrogen gas and form a lithium carboxylate salt coordinated to an aluminum species.[4][7] This initial deprotonation is highly exothermic. Subsequently, the carbonyl group is reduced in two steps, passing through a transient aldehyde stage that is immediately further reduced to the primary alcohol.[4]
The Reaction Mechanism
The reduction proceeds through the following key stages, which are crucial to understand for controlling the reaction and anticipating side products.
-
Deprotonation: The acidic carboxylic acid proton and the secondary amine proton are rapidly deprotonated by the highly basic LiAlH₄, evolving hydrogen gas. This forms an aluminum-carboxylate complex.[4]
-
First Hydride Addition: A hydride ion (H⁻) from the [AlH₃] species attacks the electrophilic carbonyl carbon of the carboxylate complex, forming a tetrahedral intermediate.[7]
-
Intermediate Collapse: The tetrahedral intermediate collapses, eliminating an O-Al species to form an aluminum-bound aldehyde. This aldehyde is highly reactive and is not isolated.[4]
-
Second Hydride Addition: A second hydride equivalent rapidly attacks the aldehyde carbonyl carbon, yielding an aluminum alkoxide intermediate.[5]
-
Aqueous Workup: The final step is the hydrolysis of the aluminum alkoxide complex by the careful addition of water and base to quench excess LiAlH₄ and liberate the desired primary alcohol product, this compound.[8]
Critical Safety & Hazard Management
Lithium aluminum hydride is a highly reactive and hazardous substance. A thorough risk assessment and strict adherence to safety protocols are mandatory.[9]
HAZARD WARNING: LiAlH₄ reacts violently with water and other protic solvents, releasing large volumes of flammable hydrogen gas, which can ignite spontaneously.[10][11] It is also corrosive and can cause severe burns upon contact with skin.[9][11]
Mandatory Safety Precautions
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical safety goggles (face shield recommended), and heavy-duty, chemical-resistant gloves (e.g., nitrile) are required at all times.[10][11]
-
Engineering Controls: All manipulations of solid LiAlH₄ and the entire reaction procedure must be conducted inside a certified chemical fume hood.[8] The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent contact with atmospheric moisture.[11]
-
Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a container of dry sand or powdered lime must be immediately accessible.[10][12] Do NOT use water or CO₂ extinguishers.[10] Ensure an emergency eyewash and safety shower are operational and nearby.[9][12]
-
Waste Disposal: All LiAlH₄-contaminated waste must be quenched and disposed of as hazardous waste according to institutional guidelines.[10]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All quantities should be adjusted as needed, with corresponding adjustments to glassware size and cooling capacity.
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Notes |
| 2-(Methylamino)nicotinic acid | ≥98% | Sigma-Aldrich | Ensure it is completely dry before use. |
| Lithium Aluminum Hydride (LiAlH₄) | 95%, powder | Acros Organics | Handle exclusively under an inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | EMD Millipore | Inhibitor-free. Use freshly distilled from Na/benzophenone. |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | For dilution during workup. |
| Sodium Hydroxide (NaOH) | Reagent Grade | VWR | For preparing 15% (w/v) aqueous solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | For drying the final organic solution. |
| Celite® 545 | Filter Aid | Fisher Scientific | For filtration of aluminum salts. |
| Deionized Water | N/A | In-house | For workup procedure. |
| Round-bottom flask, three-neck | 500 mL | Pyrex | Flame-dried before use. |
| Addition Funnel | 125 mL | Kimble | Pressure-equalizing, flame-dried. |
| Condenser | Allihn | Ace Glass | Fitted with a gas inlet for inert atmosphere. |
| Mechanical/Magnetic Stirrer | N/A | IKA/Corning | With Teflon-coated stir bar. |
| Ice/Water Bath | N/A | In-house | For temperature control. |
Experimental Workflow Overview
Step-by-Step Procedure
1. Preparation and Setup:
-
Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a condenser with a nitrogen/argon inlet, an addition funnel, and a rubber septum.
-
Flame-dry all glassware under a stream of inert gas to remove all traces of moisture. Allow to cool to room temperature under a positive pressure of inert gas.
2. Reaction Execution:
-
To the reaction flask, carefully add Lithium Aluminum Hydride (4.3 g, 113 mmol, 2.5 equiv.) followed by 150 mL of anhydrous THF via cannula.
-
Stir the resulting grey suspension and cool the flask to 0 °C using an ice/water bath.
-
In a separate, dry flask, dissolve 2-(methylamino)nicotinic acid (6.9 g, 45.3 mmol, 1.0 equiv.) in 75 mL of anhydrous THF . Gentle warming may be required to fully dissolve the acid. Cool the solution back to room temperature.
-
Transfer the substrate solution to the addition funnel.
-
Add the substrate solution dropwise to the stirred LiAlH₄ suspension over a period of 60-90 minutes. CAUTION: The initial addition is highly exothermic and will cause vigorous hydrogen gas evolution. Maintain the internal temperature below 10 °C.[4][9]
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 4-6 hours, or until TLC analysis (e.g., 10% Methanol in Dichloromethane) indicates complete consumption of the starting material.
3. Reaction Quench and Workup (Fieser Method): [8][13]
-
Cool the reaction flask back down to 0 °C in an ice/water bath. Dilute the reaction mixture with 50 mL of anhydrous diethyl ether .[13]
-
EXTREME CAUTION: The following quenching sequence is highly exothermic. Perform additions very slowly and with vigorous stirring.[8]
-
Remove the ice bath and allow the mixture to stir vigorously at room temperature for at least 30 minutes. A granular white precipitate of aluminum salts should form.[5]
-
Add a scoop of anhydrous magnesium sulfate or sodium sulfate to aid in the granulation and remove residual water. Stir for another 15 minutes.[13]
4. Isolation and Purification:
-
Set up a Büchner funnel with a pad of Celite® over a filter paper. Pre-wet the pad with diethyl ether.
-
Filter the reaction slurry through the Celite® pad. Wash the filter cake thoroughly with several portions of THF or ethyl acetate (total 200-300 mL) to ensure all product is recovered.[8]
-
Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by silica gel column chromatography (using a gradient eluent such as ethyl acetate/hexanes with 1% triethylamine) or by recrystallization (e.g., from ethyl acetate/heptane) to yield this compound as a solid.
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Low or No Reaction | Inactive LiAlH₄ (degraded by moisture); Insufficient reaction time/temperature. | Use a fresh, unopened bottle of LiAlH₄. Ensure all glassware and solvents are rigorously dried. Increase reflux time and monitor closely by TLC. |
| Difficult Filtration (Gelatinous Ppt.) | Improper quenching procedure (incorrect ratios or addition rate). | Adhere strictly to the 1:1:3 ratio of the Fieser workup.[13] Stirring vigorously at room temperature for an extended period (1-2 hours) can help granulate the salts. |
| Low Yield After Workup | Product trapped in the aluminum salt filter cake; Incomplete reaction. | Wash the filter cake extensively with a polar solvent like ethyl acetate or THF.[8] Ensure the reaction went to completion before quenching. |
| Product Contamination | Incomplete purification; Presence of aluminum salts in filtrate. | Optimize chromatography conditions. Ensure the Celite® pad is thick enough to prevent fine inorganic salts from passing through. An additional wash of the organic layer may be needed. |
References
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Retrieved from [Link]
-
Merlic, C. (n.d.). Workup for Aluminum Hydride Reductions. UCLA Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]
-
Clark, J. (n.d.). Reduction of Carboxylic Acids. Chemguide. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]
-
BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
-
OCW. (2011). Mechanisms of Amide Reduction by LiAlH4. YouTube. Retrieved from [Link]
-
JoVE. (2024). Amides to Amines: LiAlH4 Reduction. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Pyridine. Chempedia. Retrieved from [Link]
-
PharmaCompass. (n.d.). 2-(Methylamino)-3-pyridinemethanol. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Borane Reductions. Retrieved from [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
DergiPark. (2013). Nicotine-borane-based task specific ionic liquid: an alternative to pyridine-borane for efficient reductive amination. Retrieved from [Link]
- Google Patents. (n.d.). US6437120B1 - Process for preparing pyridinemethanol compounds.
- Google Patents. (n.d.). JPS60132959A - Preparation of pyridinemethanol.
-
ResearchGate. (n.d.). Pyridine methanol chlorinations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]
-
IITian Explains. (2020). Borane as a Reducing Agent. YouTube. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2024). Borane & Borane Complexes Reagent Guide. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents. Retrieved from [Link]
-
National Institutes of Health. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Retrieved from [Link]
-
Medinaz. (2024). Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
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Application Note: A Scalable and Efficient Synthesis of 2-(Methylamino)pyridine-3-methanol
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a robust and scalable synthetic protocol for 2-(Methylamino)pyridine-3-methanol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This document provides an in-depth analysis of the most viable synthetic strategies, focusing on a preferred two-step route from 2-chloronicotinic acid. The protocol herein is optimized for large-scale production, emphasizing reaction efficiency, process safety, and product purity. Detailed experimental procedures, process optimization parameters, and rigorous safety protocols are provided to ensure reliable and safe execution.
Introduction and Strategic Overview
This compound is a critical building block in medicinal chemistry and materials science.[2][3] Notably, it serves as a crucial raw material for the synthesis of the triazole antifungal drug, isavuconazolium sulfate.[1] Its unique structure, featuring a pyridine ring with methylamino and hydroxymethyl substituents, makes it a versatile intermediate for creating complex bioactive molecules.[2] The increasing demand for this intermediate necessitates the development of a scalable, cost-effective, and safe manufacturing process.
This application note focuses on a highly efficient and industrially applicable synthetic route, as illustrated in the workflow diagram below. The strategy begins with the nucleophilic aromatic substitution of 2-chloronicotinic acid with methylamine to yield 2-(methylamino)nicotinic acid, followed by a selective reduction of the carboxylic acid to the corresponding alcohol.
Caption: High-level overview of the preferred synthetic route.
Comparative Analysis of Synthetic Routes
Several synthetic pathways to this compound have been reported. A comparative summary is presented below to justify the selection of the preferred route.
| Route | Starting Material | Key Intermediates | Advantages | Disadvantages |
| 1 (Preferred) | 2-Chloronicotinic Acid | 2-(Methylamino)nicotinic Acid | Readily available starting materials, high yields, well-documented procedures.[1][4] | May require optimization of the reduction step to avoid side reactions. |
| 2 | 2-(Methylamino)pyridine-3-carbaldehyde | N/A | Direct reduction to the final product. | The starting aldehyde may not be as commercially accessible as 2-chloronicotinic acid.[5] |
| 3 | 3-Cyano-1-methylpyridinium iodide | 2-Formyl-5-methylaminopenta-2,4-dienenitrile | Novel ring-opening and closing mechanism. | Complex multi-step process, potentially lower overall yield, and less suitable for large-scale synthesis.[5] |
The route commencing with 2-chloronicotinic acid is selected for this detailed protocol due to its economic viability, scalability, and robust documentation in chemical literature.
Detailed Large-Scale Synthesis Protocol
This section provides a step-by-step guide for the multi-kilogram synthesis of this compound.
Step 1: Synthesis of 2-(Methylamino)nicotinic Acid
This step involves a nucleophilic aromatic substitution reaction. Microwave-assisted methods have been shown to significantly accelerate this reaction, offering high yields in shorter timeframes.[4]
Caption: Reaction scheme for the synthesis of the key intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 2-Chloronicotinic Acid | 2942-59-8 | 157.56 g/mol | 1.0 |
| 40% Aqueous Methylamine | 74-89-5 | 31.06 g/mol | 7.0 |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | 3.0 |
| Water (Solvent) | 7732-18-5 | 18.02 g/mol | - |
Protocol:
-
To a suitable microwave reactor vessel, add 2-chloronicotinic acid, water, 40% aqueous methylamine, and diisopropylethylamine.
-
Seal the vessel and heat the mixture under microwave irradiation to 120°C for 2 hours or 140°C for 1.5 hours.[4]
-
After cooling to room temperature, acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 2-(methylamino)nicotinic acid as a solid.
Process Optimization Insights:
-
The use of a tertiary amine base like DIPEA is crucial for optimal reaction conditions when reacting with a range of amines.[4]
-
Microwave irradiation provides a significant advantage over conventional heating by reducing reaction times and improving yields.[4]
Step 2: Reduction to this compound
The reduction of the carboxylic acid to the primary alcohol is a critical step. While strong reducing agents like lithium aluminum hydride (LiAlH4) are effective, a safer and more scalable approach involves the use of sodium borohydride in the presence of a Lewis acid, or potassium borohydride with zinc chloride.[1]
Sources
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- 5. Formation of 2-methylaminopyridine-3-carbaldehyde and the corresponding methylimine by ring-opening and ring-closing reactions of 3-cyano-1-methylpyridinium iodide in N-sodium hydroxide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: High-Purity Crystallization of 2-(Methylamino)pyridine-3-methanol
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic intermediates.
Abstract
This document provides a comprehensive guide to the purification of 2-(Methylamino)pyridine-3-methanol, a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2][3] The protocol herein is designed to yield high-purity crystalline material by leveraging a rationally selected solvent system and a meticulously controlled crystallization process. We will delve into the underlying principles of solvent selection, the mechanics of crystallization, and the analytical techniques for purity verification, ensuring a robust and reproducible methodology. This guide is structured to provide both a theoretical framework and a practical, step-by-step protocol for immediate laboratory application.
Introduction: The Significance of Purity for this compound
This compound (CAS No. 32399-12-5) is a pyridine derivative characterized by a methylamino group at the 2-position and a methanol group at the 3-position.[1][4] Its unique chemical architecture makes it a valuable building block in medicinal chemistry, particularly for compounds targeting neurological disorders, and in the development of novel agrochemicals.[1][2] The efficacy and safety of the final active pharmaceutical ingredients (APIs) or agrochemicals are directly contingent on the purity of this intermediate. Impurities, which can arise from starting materials, by-products, or degradation, can lead to downstream reaction failures, reduced yields, and potentially toxicological concerns in the final product.[5][6]
Crystallization is a powerful and widely employed technique for the purification of solid organic compounds.[7][8][9] It is an equilibrium-driven process that separates a compound from its impurities based on differences in solubility. A successful crystallization protocol is dependent on the selection of an appropriate solvent system where the target compound exhibits high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain either highly soluble or insoluble throughout the process.[8]
This application note will guide the user through the process of purifying this compound via crystallization, from initial solvent screening to final purity analysis.
Physicochemical Properties & Safety Considerations
A thorough understanding of the material's properties is foundational to developing a successful purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂O | [2][4][10] |
| Molecular Weight | 138.17 g/mol | [4] |
| Appearance | White to off-white or light yellow crystalline powder | [1][2] |
| Melting Point | ~110-114 °C | [1] |
| Solubility | Soluble in methanol, ethanol, dichloromethane; slightly soluble in water | [1] |
| Hygroscopicity | Exhibits some hygroscopicity | [1] |
Safety & Handling:
While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the initial search, general precautions for handling pyridine derivatives and amino alcohols should be strictly followed. The compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information on a related compound, 2-(Methylamino)ethanol, one can refer to its SDS for general guidance on handling amino alcohols.
The Crystallization Workflow: A Conceptual Overview
The purification of this compound by crystallization follows a logical sequence of steps, each critical for achieving high purity and yield. The overall workflow is depicted in the diagram below.
Caption: Workflow for the purification of this compound by crystallization.
Experimental Protocols
Protocol 1: Solvent System Selection
Objective: To identify a suitable solvent or solvent mixture for the crystallization of this compound.
Rationale: The ideal solvent will exhibit a steep solubility curve, dissolving the compound readily at elevated temperatures and poorly at lower temperatures.[8] Based on the known solubility, a mixed solvent system of ethanol and water is a promising candidate for this polar molecule.[7]
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Small test tubes or vials
-
Hot plate/stirrer
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add ethanol dropwise at room temperature while vortexing until the solid just dissolves. Record the approximate volume of ethanol used.
-
To the clear solution, add deionized water dropwise until a persistent cloudiness (precipitation) is observed.
-
Gently heat the mixture on a hot plate until the solution becomes clear again.
-
Allow the test tube to cool slowly to room temperature, and then place it in an ice-water bath.
-
Observe the formation of crystals. An ideal solvent system will result in the formation of a significant amount of crystalline solid upon cooling.
-
Repeat with other solvent systems if necessary (e.g., isopropanol/water, acetone/heptane) to optimize crystal quality and yield.
Protocol 2: Bulk Crystallization
Objective: To purify a larger quantity of crude this compound using the optimized solvent system.
Materials:
-
Crude this compound (e.g., 5.0 g)
-
Optimized solvent system (e.g., Ethanol/Water)
-
Erlenmeyer flask
-
Reflux condenser
-
Heating mantle or hot plate with stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
Procedure:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add the primary solvent (ethanol) in small portions while heating and stirring to near its boiling point. Add just enough hot solvent to completely dissolve the solid.
-
If insoluble impurities are present, perform a hot gravity filtration at this stage into a pre-warmed clean flask.
-
To the hot, clear solution, add the anti-solvent (water) dropwise until the solution becomes faintly cloudy. Add a few more drops of the primary solvent (ethanol) until the solution is clear again. This ensures the solution is saturated at the boiling point.
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11]
-
Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.[9]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the ice-cold solvent mixture to remove any adhering mother liquor containing impurities.
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.
-
Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).
Purity Assessment: A Multi-faceted Approach
Verifying the purity of the final product is a critical step. A combination of analytical techniques should be employed for a comprehensive assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical intermediates due to its high resolution and sensitivity.[12][13] A reverse-phase HPLC method is suitable for pyridine derivatives.[5][14][15]
Table 2: Suggested HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | A time-based gradient from high aqueous to high organic content |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 270 nm, to be determined by UV scan) |
| Injection Volume | 10 µL |
The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Melting Point Analysis
A sharp melting point range close to the literature value is a good indicator of high purity. Impurities typically broaden and depress the melting point range. The expected melting point is approximately 110-114 °C.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the purified compound and detect the presence of any structurally related impurities. The spectra should be compared against a reference standard or literature data if available.
Troubleshooting
Table 3: Common Crystallization Issues and Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystal formation | Solution is not saturated; cooling too rapidly | Scratch the inside of the flask with a glass rod; add a seed crystal; allow for slower cooling; reduce the amount of solvent by evaporation.[7] |
| Oiling out | Melting point of the compound is lower than the boiling point of the solvent; solution is cooling too quickly | Re-heat the solution to dissolve the oil, add more of the primary solvent, and allow for slower cooling.[11] |
| Low recovery | Compound is too soluble in the cold solvent; insufficient cooling time | Ensure the solution is thoroughly cooled in an ice bath; reduce the amount of solvent used initially. |
| Colored crystals | Colored impurities are present | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).[8] |
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the purification of this compound by crystallization. By carefully selecting the solvent system and controlling the crystallization conditions, researchers can obtain high-purity material suitable for demanding applications in pharmaceutical and agrochemical research and development. The combination of a well-executed crystallization protocol and rigorous analytical purity assessment is paramount to ensuring the quality and integrity of this key synthetic intermediate.
References
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PubChem. (n.d.). 2-(Methylamino)-3-pyridinemethanol. National Center for Biotechnology Information. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
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California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
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ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
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International Journal of Research and Analytical Reviews (IJRAR). (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
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University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
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Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
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ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Retrieved from [Link]
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ResearchGate. (n.d.). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. Retrieved from [Link]
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Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]
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Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]
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Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
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PubMed. (2014). Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. Retrieved from [Link]
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University of Sherbrooke. (n.d.). Guide for crystallization. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (2-(Methylamino)pyridin-3-yl)methanol. Retrieved from [Link]
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Ahi Evran University Scientific Information System. (2021). Synthesis and characterization of new pyridine-based chiral calamitic liquid crystals. Retrieved from [Link]
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SpectraBase. (n.d.). alpha-[3-(METHYLAMINO)PROPYL]-3-PYRIDINEMETHANOL. Retrieved from [Link]
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Application Note & Protocol: Strategic Use of 2-(Methylamino)pyridine-3-methanol in the Synthesis of the Antifungal Agent Isavuconazole
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic application of 2-(Methylamino)pyridine-3-methanol in the chemical synthesis of isavuconazole. It outlines the pivotal role of this starting material in constructing the water-soluble prodrug moiety of isavuconazonium sulfate, the clinically administered form of isavuconazole. The guide delves into the underlying chemical principles, provides a robust, step-by-step protocol for the synthesis of a key side-chain intermediate, and presents the information with supporting diagrams and data to ensure scientific integrity and reproducibility.
Introduction: The Significance of Isavuconazole and its Prodrug Strategy
Isavuconazole is a second-generation, broad-spectrum triazole antifungal agent highly effective against invasive aspergillosis and mucormycosis.[1][2] It functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] This disruption leads to altered membrane permeability and ultimately, fungal cell death.[3][4]
To enhance bioavailability and allow for both intravenous and oral administration, isavuconazole is administered as a water-soluble prodrug, isavuconazonium sulfate.[3][5] The prodrug design involves attaching a specific side chain to the active isavuconazole molecule, which is cleaved in vivo to release the active pharmaceutical ingredient (API). The synthesis of this cleavable side chain is a critical process in the overall manufacturing of the drug, and it begins with the key starting material, This compound .[6][7] This molecule serves as the foundational scaffold upon which the prodrug linker is constructed.
Rationale for Synthesis: The Role of this compound
The synthesis of isavuconazonium requires the covalent attachment of a specialized side chain to the triazole nitrogen of the isavuconazole core. This side chain must accomplish two primary objectives:
-
Impart high water solubility to the entire molecule.
-
Be readily cleavable by ubiquitous enzymes (esterases) in the human body to release the active drug.
This compound is the selected precursor for this side chain. Its structure contains a pyridine ring, a methylamino group, and a hydroxymethyl group, all of which are essential handles for the subsequent chemical modifications needed to build the final prodrug linker.
The overall synthetic logic is to first construct the complete side-chain intermediate, which is then coupled with the fully formed isavuconazole molecule in a later step. This convergent approach is often more efficient and leads to higher overall yields in complex syntheses.
Figure 1: High-level workflow for Isavuconazonium synthesis, highlighting the side-chain pathway originating from this compound.
Synthesis of the Key Side-Chain Intermediate
The transformation of this compound into the activated side-chain intermediate ready for coupling with isavuconazole involves a multi-step process. A common and scalable route involves an initial esterification followed by the introduction of a carbamoyloxy-ethyl linker.[6][8]
Mechanistic Considerations
-
Preparation of Starting Material: this compound itself can be efficiently synthesized. A prevalent method involves reacting 2-chloronicotinic acid with a methylamine solution to form 2-(methylamino)-3-pyridinecarboxylic acid, which is subsequently reduced using a suitable agent like sodium borohydride in the presence of a Lewis acid to yield the target alcohol.[7][9] This method is advantageous due to its mild conditions and suitability for large-scale production.[7]
-
Esterification and Protection: The hydroxyl group of this compound is esterified with an N-protected amino acid, typically N-Boc-sarcosine (N-tert-butoxycarbonyl-N-methylglycine). The Boc protecting group is essential to prevent the secondary amine of sarcosine from participating in unwanted side reactions. This reaction is a classic ester formation between an alcohol and a carboxylic acid, facilitated by a peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and an acylation catalyst such as 4-Dimethylaminopyridine (DMAP).[6]
-
Linker Installation: The N-methylamino group on the pyridine ring is then acylated using 1-chloroethyl chloroformate. This step forms a carbamate linkage and introduces the 1-chloroethyl group, which is the reactive site for the subsequent quaternization reaction with the isavuconazole core.
The resulting molecule, [N-methyl-N-(3-[((N-tert-butoxycarbonyl-N-methylamino)acetoxy)methyl)pyridin-2-yl]carbamic acid 1-chloroethyl ester, is the key intermediate derived from our starting material.[6]
Figure 2: Reaction scheme for the synthesis of the key side-chain intermediate.
Experimental Protocol: Synthesis of the Boc-Protected Side-Chain Intermediate
This protocol details the synthesis of the intermediate compound [N-methyl-N-(3-[((N-tert-butoxycarbonyl-N-methylamino)acetoxy)methyl)pyridin-2-yl]carbamic acid 1-chloroethyl ester].
Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Molar Eq. | Purpose |
| This compound | 32399-12-5 | 138.17 | 1.0 | Starting Material |
| N-Boc-Sarcosine | 13734-36-6 | 189.21 | 1.5 | Acylating Agent |
| EDC.HCl | 25952-53-8 | 191.70 | 1.2 | Coupling Agent |
| DMAP | 1122-58-3 | 122.17 | 0.2 | Catalyst |
| 1-chloroethyl chloroformate | 50893-53-3 | 142.98 | 1.1 | Linker Reagent |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 1.2 | Non-nucleophilic Base |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | Solvent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | Solvent |
Step-by-Step Procedure
Step 1: Esterification of this compound
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approx. 5-10 mL per gram of starting material).
-
Add N-Boc-sarcosine (1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.2 eq) to the solution.
-
Cool the reaction mixture to 0-5°C using an ice-water bath.
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 1.2 eq) portion-wise, ensuring the internal temperature remains below 10°C.
-
Allow the reaction to stir at 0-5°C for 2-4 hours, then let it warm to room temperature and stir overnight (12-16 hours).[6]
-
Monitor the reaction for completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester intermediate. This intermediate can be purified by column chromatography or used directly in the next step if purity is sufficient.
Step 2: Formation of the 1-chloroethyl carbamate
-
Dissolve the crude or purified ester intermediate from Step 1 in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0-5°C in an ice-water bath.
-
Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) dropwise to the solution.
-
Slowly add 1-chloroethyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction for completion by TLC or HPLC.
-
Work-up: Upon completion, wash the reaction mixture with a 10% aqueous phosphorous acid solution to remove any unreacted starting material from the previous step.[6] Subsequently, wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final side-chain intermediate as a pale yellow liquid or oil.[6]
Expected Outcome
| Parameter | Typical Value | Method |
| Yield | 75-85% (over two steps) | Gravimetric |
| Purity | >95% | HPLC |
| Appearance | Pale yellow oil/liquid | Visual |
Conclusion and Future Steps
This application note has detailed the synthesis of a critical side-chain intermediate for isavuconazonium sulfate, starting from this compound. The provided protocol is based on established and scalable chemical transformations reported in the scientific and patent literature.[1][6][8] The rationale behind each step, including the choice of reagents and protecting groups, has been explained to provide a comprehensive understanding for the practicing chemist.
The synthesized intermediate is a valuable building block. The next stage in the total synthesis involves the quaternization reaction between this chloroethyl ester derivative and the isavuconazole core molecule. This is typically achieved by reacting the two fragments in a suitable solvent, often in the presence of an iodide salt like potassium iodide, to facilitate the reaction, ultimately leading to the Boc-protected prodrug.[8] Subsequent deprotection of the Boc group and a salt exchange yields the final API, isavuconazonium sulfate.[5][10]
References
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Application Notes & Protocols: Strategic Coupling Reactions with 2-(Methylamino)pyridine-3-methanol
Introduction: The Strategic Value of a Bifunctional Pyridine Building Block
In the landscape of medicinal chemistry and drug development, the pyridine scaffold holds a privileged position due to its presence in numerous FDA-approved drugs and natural products. Its unique electronic properties and ability to engage in hydrogen bonding make it an invaluable component in designing bioactive molecules.[1] Within this class, 2-(Methylamino)pyridine-3-methanol has emerged as a particularly versatile synthetic intermediate.[1][2]
Its strategic value lies in its bifunctional nature, presenting two distinct reactive handles: a nucleophilic secondary amine at the C2 position and a primary alcohol at the C3 position. This arrangement allows for sequential and selective functionalization, enabling the construction of complex molecular architectures from a simple, readily available core. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including the broad-spectrum antifungal agent isavuconazolium sulfate, underscoring its industrial relevance.[1][3]
This guide provides an in-depth exploration of the reactivity of this compound, focusing on robust and scalable protocols for its use in essential C-N and C-C bond-forming reactions. We will delve into the mechanistic rationale behind procedural choices, offering field-proven insights to empower researchers in their synthetic endeavors.
| Compound Properties | |
| IUPAC Name | [2-(methylamino)-3-pyridinyl]methanol |
| Synonyms | 2-(N-Methylamino)-3-hydroxymethylpyridine |
| CAS Number | 32399-12-5[4] |
| Molecular Formula | C₇H₁₀N₂O[4] |
| Molecular Weight | 138.17 g/mol [4][5] |
| Appearance | Colorless to pale yellow liquid or solid[6] |
| Key Features | Secondary amine, primary alcohol, pyridine scaffold[7] |
Core Reactivity and Strategic Considerations
The synthetic utility of this compound is dictated by the interplay of its functional groups. Understanding their relative reactivity is paramount for designing successful synthetic routes.
-
The Secondary Amine (C2-NHCH₃): This is the most nucleophilic site and the primary center for C-N bond formation. It is readily engaged in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and classical condensation reactions to form amides.[1] The proximity of the pyridine nitrogen can influence its reactivity through electronic effects and potential chelation with metal catalysts.
-
The Primary Alcohol (C3-CH₂OH): The hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid, or participate in condensation reactions like esterification.[1] It can also be used as an anchoring point or be converted into a leaving group for subsequent nucleophilic substitution.
-
The Pyridine Ring: While the existing C-H bonds are generally unreactive towards cross-coupling, the pyridine ring can be pre-functionalized (e.g., halogenated) to participate in C-C bond-forming reactions like Suzuki-Miyaura or Sonogashira couplings. This multi-step approach significantly expands the synthetic possibilities.
Our focus will be on the direct utilization of the amine functionality, which represents the most common and efficient application of this building block.
Application Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds via palladium catalysis.[8] It is particularly effective for coupling amines with aryl halides or triflates, overcoming the limitations of classical methods.[8][9] For this compound, this reaction provides a direct route to N-aryl-N-methyl-pyridin-2-amine derivatives, which are common substructures in pharmacologically active compounds.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is critical. A Pd(0) species is the active catalyst. We use a stable Pd(II) precursor like Pd₂(dba)₃ which is reduced in situ. The ligand must be an electron-rich, sterically hindered phosphine (a "biarylphosphine" like RuPhos). This bulkiness promotes the crucial reductive elimination step and prevents the formation of inactive catalyst dimers, accelerating the catalytic cycle.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile for transmetalation. Lithium bis(trimethylsilyl)amide (LiHMDS) is highly effective and compatible with a wide range of functional groups.
-
Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are preferred as they solubilize the reactants and are stable at the required reaction temperatures.
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the biarylphosphine ligand-palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%).
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
-
Reagent Addition:
-
Add anhydrous dioxane (5 mL) via syringe.
-
In a separate flask, dissolve LiHMDS (2.2 mmol, 2.2 equiv.) in anhydrous dioxane (5 mL). Add the LiHMDS solution dropwise to the reaction mixture at room temperature while stirring.
-
-
Reaction Execution:
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction for 4-16 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the starting aryl halide is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl product.
-
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ with ligand; or a Precatalyst | Precatalysts offer better air stability and faster activation. |
| Ligand | RuPhos, XPhos, or other bulky biarylphosphines | Promotes reductive elimination and enhances catalyst stability. |
| Base | LiHMDS, NaOtBu, K₂CO₃ | Strong bases are needed for amine deprotonation; choice depends on substrate tolerance.[11] |
| Solvent | Dioxane, Toluene, THF | Anhydrous, aprotic solvents are required for catalyst stability. |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers in the catalytic cycle. |
Application Protocol: Amide Bond Formation
Amide bond formation is arguably the most performed reaction in pharmaceutical research.[12] The secondary amine of this compound can be readily acylated by a carboxylic acid using a peptide coupling reagent. This method avoids the need to prepare highly reactive acid chlorides and proceeds under mild conditions.
Causality Behind Experimental Choices:
-
Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used.[13] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and racemization, before reacting with the amine.
-
Base: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or triethylamine (TEA) is added to neutralize the acidic byproducts formed during the reaction, driving it to completion.
-
Solvent: Polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are ideal as they effectively dissolve the reactants and coupling agents.
Caption: Workflow for Amide Bond Formation.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
To a round-bottom flask, add the carboxylic acid (1.0 mmol, 1.0 equiv.), HOBt (1.1 mmol, 1.1 equiv.), and EDC·HCl (1.1 mmol, 1.1 equiv.).
-
Dissolve the mixture in anhydrous DCM or DMF (10 mL).
-
-
Reagent Addition:
-
Add this compound (1.05 mmol, 1.05 equiv.) to the solution.
-
Finally, add DIPEA (2.0 mmol, 2.0 equiv.) dropwise to the stirred mixture at 0 °C (ice bath).
-
-
Reaction Execution:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Dilute the reaction mixture with DCM (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired amide.
-
Prospectus: Advanced Transformations
While the protocols above describe the most direct applications, the true versatility of this compound is realized through multi-step sequences.
-
Suzuki-Miyaura Coupling: To engage the pyridine core in C-C bond formation, it must first be halogenated. A subsequent Suzuki-Miyaura reaction with a boronic acid can then be performed, typically using a palladium catalyst and a base such as K₂CO₃ or K₃PO₄.[14][15] This two-step sequence is a powerful strategy for building complex biaryl structures. The challenge often lies in the potential for pyridyl boron derivatives to undergo rapid protodeboronation, requiring carefully optimized conditions.[14]
-
Sonogashira Coupling: Similarly, a halogenated pyridine intermediate can undergo a Sonogashira coupling with a terminal alkyne.[16] This reaction, co-catalyzed by palladium and copper, is highly efficient for creating aryl-alkyne linkages, which are valuable in materials science and as precursors for other heterocycles.[16][17]
-
Heck Reaction: The Heck reaction couples aryl halides with alkenes.[18][19] A halogenated this compound derivative could be used to introduce alkenyl substituents onto the pyridine ring, further diversifying the accessible chemical space.
These advanced methods highlight how this compound serves not just as a reactant, but as a foundational platform for building molecular diversity.
References
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- Pharmaffiliates. (n.d.). (2-(Methylamino)pyridin-3-yl)methanol.
- Tzschucke, C. C. (n.d.). Heck Reaction.
- Autech. (n.d.). [2-(Methylamino)pyridin-3-yl]methanol: A Versatile Molecule with Diverse Applications.
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- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- Jayakumar, S., et al. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
- PubChem. (n.d.). 2-(Methylamino)-3-pyridinemethanol.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2023). Heck Reaction.
- J&K Scientific. (n.d.). This compound | 32399-12-5.
- Rad-Dabrowski, P. A., et al. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. NIH Public Access.
- ResearchGate. (n.d.). Amide bond formation: Beyond the myth of coupling reagents.
- Royal Society of Chemistry. (n.d.). Biocatalytic amide bond formation.
- Organic Chemistry Portal. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions.
- Fors, B. P., & Buchwald, S. L. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Pyridines from (3-Bromopyridin-4-YL)methanol.
- Vyvyan, J. R., et al. (n.d.).
- Cacchi, S., & Fabrizi, G. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384–393.
- ResearchGate. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
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Application Note: Comprehensive Analytical Characterization of 2-(Methylamino)pyridine-3-methanol
Introduction
2-(Methylamino)pyridine-3-methanol is a pyridine derivative with significant potential as a key intermediate in the synthesis of novel pharmaceutical compounds and other bioactive molecules.[1] Its unique structure, featuring a pyridine ring, a methylamino group, and a hydroxymethyl group, imparts specific chemical properties that are crucial for its application in medicinal chemistry and materials science.[1][2] Accurate and robust analytical methods are therefore essential for its characterization, ensuring purity, stability, and quality control throughout the research, development, and manufacturing processes.
This comprehensive guide provides a suite of detailed analytical protocols for the thorough characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established analytical principles and are designed to be self-validating, ensuring trustworthy and reproducible results.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods. These properties influence sample preparation, chromatographic behavior, and spectroscopic responses.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [1][3][4][5][6] |
| Molecular Weight | 138.17 g/mol | [1][3][4][6] |
| CAS Number | 32399-12-5 | [1][3][5][6] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. | [2] |
| Purity | Typically ≥ 98% or ≥ 99% | [1][6][7] |
| Storage Conditions | Store at 0-8 °C or 10-25°C, protected from light and under an inert gas like nitrogen. | [1][4][6] |
Analytical Methodologies
A multi-faceted approach employing various analytical techniques is recommended for the comprehensive characterization of this compound. The following sections detail the protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. For pyridine derivatives, reversed-phase HPLC is often the method of choice.[8]
Causality of Experimental Choices:
-
Reversed-Phase C18 Column: A C18 column is selected for its versatility and ability to retain moderately polar compounds like this compound through hydrophobic interactions.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase serves to protonate the basic nitrogen atoms in the pyridine ring and the methylamino group. This suppresses silanol interactions with the stationary phase, leading to improved peak shape and resolution.
-
Gradient Elution: A gradient elution is employed to ensure the efficient elution of the target analyte while also separating it from potential impurities with a wide range of polarities.
-
UV Detection: The pyridine ring contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method for quantification. The detection wavelength is chosen based on the UV-Vis spectrum of the compound.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Protocol: HPLC Purity Assay
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (reagent grade).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 270 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 15 5 95 20 5 95 21 95 5 | 25 | 95 | 5 |
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.
-
Calculate the purity of the sample by the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying potential volatile impurities in the sample.[9]
Causality of Experimental Choices:
-
Capillary Column: A non-polar or mid-polar capillary column (e.g., HP-5ms) is suitable for the separation of a wide range of organic molecules.[9]
-
Temperature Programming: A temperature gradient is essential to elute compounds with different boiling points effectively.
-
Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for compound identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis of specific impurities, SIM mode can be used to enhance sensitivity and selectivity.[9]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Protocol: GC-MS for Impurity Identification
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents:
-
Methanol (GC grade).
-
Helium (carrier gas, high purity).
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of methanol.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
For each peak, compare the obtained mass spectrum with entries in a commercial mass spectral library (e.g., NIST) to tentatively identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Causality of Experimental Choices:
-
Deuterated Solvents: A deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is used to dissolve the sample without generating a large solvent signal in the ¹H NMR spectrum.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Reagents:
-
Deuterated solvent (e.g., Dimethyl sulfoxide-d₆ or Chloroform-d).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
-
NMR Acquisition Parameters (typical for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Spectral width: 20 ppm
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: 240 ppm
-
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to the specific protons and carbons in the molecular structure. The expected chemical shifts can be predicted using standard correlation tables or software.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10]
Causality of Experimental Choices:
-
Attenuated Total Reflectance (ATR): ATR is a common sampling technique for solid powders as it requires minimal sample preparation.
-
Characteristic Vibrational Frequencies: Specific bonds within the molecule (e.g., O-H, N-H, C-H, C=N, C-O) absorb infrared radiation at specific frequencies, providing a molecular fingerprint.[11][12][13]
Protocol: FTIR Spectroscopy
-
Instrumentation:
-
FTIR spectrometer, preferably with an ATR accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
-
FTIR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups. Expected characteristic peaks for this compound include:
-
~3300-3400 cm⁻¹ (O-H stretch, alcohol)
-
~3200-3300 cm⁻¹ (N-H stretch, secondary amine)
-
~2800-3000 cm⁻¹ (C-H stretch, alkyl and aromatic)
-
~1600 cm⁻¹ (C=N and C=C stretch, pyridine ring)
-
~1000-1100 cm⁻¹ (C-O stretch, primary alcohol)
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for confirming the presence of chromophores, such as the pyridine ring.[14]
Causality of Experimental Choices:
-
Solvent Selection: A UV-transparent solvent (e.g., methanol or ethanol) is chosen to dissolve the sample without interfering with its absorbance spectrum.
-
Determination of λmax: The wavelength of maximum absorbance (λmax) is a characteristic property of the molecule and is useful for setting the detection wavelength in HPLC analysis.[15]
Protocol: UV-Vis Spectroscopy
-
Instrumentation:
-
UV-Vis spectrophotometer.
-
-
Reagents:
-
Methanol or Ethanol (spectroscopic grade).
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample in the chosen solvent (e.g., 0.01 mg/mL). The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λmax.
-
-
UV-Vis Acquisition Parameters:
-
Scan Range: 200-400 nm.
-
Blank: Use the solvent as a blank.
-
-
Data Analysis:
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The synergistic use of chromatographic and spectroscopic techniques ensures the unambiguous confirmation of its identity, purity, and structural integrity. Adherence to these protocols will enable researchers and scientists to generate high-quality, reliable data, which is paramount in the fields of pharmaceutical development and chemical research.
References
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-
PubChem. (n.d.). 2-(Methylamino)-3-pyridinemethanol. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine. Retrieved from [Link]
-
precisionFDA. (n.d.). 2-(METHYLAMINO)-3-PYRIDINEMETHANOL. U.S. Food and Drug Administration. Retrieved from [Link]
-
PharmaCompass. (n.d.). 2-(Methylamino)-3-pyridinemethanol. Retrieved from [Link]
-
DOI. (n.d.). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Pyridine 1613. National Institute for Occupational Safety and Health. Retrieved from [Link]
-
Edinburgh Instruments. (2022, April 14). Relative Quantum Yield of 2-Aminopyridine. Retrieved from [Link]
-
Sciforum. (2021, November 15). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–Vis–NIR spectrum of 2APM crystal. Retrieved from [Link]
-
PubMed. (1982). Species differences in the metabolic C- and N-oxidation , and N-methylation of [14C]pyridine in vivo. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (2-(Methylamino)pyridin-3-yl)methanol. Retrieved from [Link]
-
CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]
-
Semantic Scholar. (2003). The FTIR Spectra of Pyridine and Pyridine-d. Retrieved from [Link]
-
ResearchGate. (2018, December 10). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. In Toxicological Profile for Pyridine. Retrieved from [Link]
-
MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of adsorbed pyridine on (a) GO-SO3H, and (b). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive. Retrieved from [Link]
-
SpectraBase. (n.d.). alpha-[3-(METHYLAMINO)PROPYL]-3-PYRIDINEMETHANOL. Retrieved from [Link]
-
ResearchGate. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]
-
Royal Society of Chemistry. (1996). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 98%, 100 grams. Retrieved from [Link]
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Application Note: Strategic Derivatization of 2-(Methylamino)pyridine-3-methanol for High-Throughput Biological Screening
Abstract
This document provides a detailed guide for the chemical derivatization of 2-(Methylamino)pyridine-3-methanol, a versatile heterocyclic scaffold. The presence of two distinct, reactive functional groups—a secondary amine and a primary alcohol—provides strategic entry points for creating a diverse chemical library suitable for biological screening. We present detailed protocols for selective acylation, esterification, and carbamoylation, explaining the chemical rationale behind each step. The aim is to equip researchers in drug discovery and chemical biology with the foundational knowledge and practical methodologies to generate novel compound libraries for identifying new bioactive molecules.
Introduction: The Strategic Value of the Aminopyridine Scaffold
The aminopyridine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it a valuable core for interacting with a wide range of biological targets, from enzymes to receptors.[1][3] The starting compound, this compound, is particularly advantageous as it possesses two readily functionalizable handles on a compact, drug-like frame: a secondary methylamino group and a primary hydroxymethyl group.[4][5][6]
Generating a library of derivatives from a single, promising scaffold is a cornerstone of modern drug discovery. By systematically modifying the peripheral chemical groups, researchers can modulate key physicochemical and pharmacological properties, including:
-
Potency and Selectivity: Introducing new functional groups can create or enhance interactions with the biological target.
-
Pharmacokinetics (ADME): Altering lipophilicity, polarity, and metabolic stability is crucial for developing a viable drug candidate.
-
Solubility: Modifications can improve aqueous solubility, which is essential for formulation and bioavailability.
This guide details three robust derivatization strategies targeting the distinct reactive sites of this compound, providing a blueprint for library generation.
Chemical Scrutiny of the Scaffold: Planning for Selectivity
The synthetic utility of this compound stems from its two nucleophilic centers. Understanding their relative reactivity is critical for designing selective reactions.
-
The Secondary Amine (-NHCH₃): This group is a potent nucleophile. It readily participates in reactions like acylation, sulfonylation, and alkylation.
-
The Primary Alcohol (-CH₂OH): This group is also nucleophilic, though generally less so than the secondary amine. It is an ideal site for esterification, etherification, and carbamoylation.[6]
This difference in nucleophilicity allows for a degree of chemoselectivity. For instance, reactions with highly electrophilic reagents like acyl chlorides at low temperatures may favor reaction at the amine. However, to ensure exclusive modification at one site, protection of the other may be necessary in some advanced applications. The protocols described herein are optimized to favor a primary reaction at a single site under specific conditions, which is ideal for initial library diversification.
Caption: Dual reactive sites on the this compound scaffold.
Derivatization Protocols and Methodologies
The following protocols are designed to be robust and adaptable for parallel synthesis. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Strategy 1: Acylation of the Secondary Amine
Principle: This reaction forms a stable amide bond by treating the scaffold with an acyl chloride or anhydride. A tertiary amine base, such as triethylamine (TEA) or pyridine, is used as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[7][8] Pyridine can also act as a nucleophilic catalyst.[9][10]
Caption: Workflow for the acylation of the secondary amine.
Detailed Protocol: Synthesis of (2-(N-methylacetamido)pyridin-3-yl)methanol
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Dissolve it in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring, add acetyl chloride (1.2 eq) dropwise to the cooled solution.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.[11]
Strategy 2: Esterification of the Primary Alcohol
Principle: This protocol focuses on forming an ester linkage at the primary alcohol. Using a carboxylic acid with a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) is a standard method. To enhance selectivity for the alcohol over the more nucleophilic amine, this reaction is often performed under mildly acidic or neutral conditions where the secondary amine might be protonated and less reactive.
Caption: Workflow for DCC-mediated esterification of the primary alcohol.
Detailed Protocol: Synthesis of (2-(methylamino)pyridin-3-yl)methyl benzoate
-
Preparation: To a dry round-bottom flask, add this compound (1.0 eq), benzoic acid (1.1 eq), and DMAP (0.1 eq). Dissolve the solids in anhydrous DCM (approx. 0.1 M).
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor for the disappearance of the starting alcohol by TLC.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the desired ester.
-
Characterization: Confirm the structure and purity via NMR and LC-MS analysis.[11]
Strategy 3: Carbamoylation of the Primary Alcohol
Principle: The formation of a carbamate (or urethane) linkage is a highly valuable transformation in medicinal chemistry. This is most efficiently achieved by reacting the alcohol with an isocyanate. The reaction is typically very clean, often requiring no external catalyst, and proceeds by the nucleophilic attack of the alcohol on the electrophilic carbon of the isocyanate.[12]
Caption: Workflow for the carbamoylation of the primary alcohol.
Detailed Protocol: Synthesis of (2-(methylamino)pyridin-3-yl)methyl phenylcarbamate
-
Preparation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF) or DCM (approx. 0.1 M).
-
Reagent Addition: Add phenyl isocyanate (1.05 eq) to the solution via syringe. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is typically rapid; monitor its completion by TLC.
-
Concentration: Once the starting material is consumed, remove the solvent in vacuo.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography or by trituration/crystallization from a suitable solvent system (e.g., ether/hexanes).
-
Characterization: Confirm the final product structure and purity by NMR and LC-MS.[11]
Summary of Derivatization Strategies
The table below summarizes the three primary derivatization routes, highlighting the reagents and the resulting functional modifications. This serves as a quick reference for planning a library synthesis campaign.
| Strategy | Target Functional Group | Reagent Class | Base/Catalyst | Resulting Linkage |
| Acylation | Secondary Amine | Acyl Chlorides / Anhydrides | TEA / Pyridine | Amide |
| Esterification | Primary Alcohol | Carboxylic Acids | DCC / DMAP | Ester |
| Carbamoylation | Primary Alcohol | Isocyanates | None (or mild base) | Carbamate |
Overall Workflow: From Synthesis to Biological Screening
The ultimate goal of these derivatization protocols is to generate a library of compounds for biological evaluation. The overall process follows a logical progression from chemical synthesis to hit identification.
Caption: General workflow from scaffold derivatization to biological hit identification.
This systematic approach, founded on robust and reproducible chemical transformations, enables the efficient exploration of the chemical space around the 2-(methylamino)pyridine core, maximizing the potential for discovering novel bioactive agents.[13][14][15]
References
-
Al-Omary, F. A. M., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 70-78. [Link]
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RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
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Taylor & Francis Online. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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PMC - PubMed Central. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry. [Link]
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of Chemical Society of Pakistan. [Link]
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ACS Publications. (1964). Synthesis and Structure-Activity Relationships of Some Aminopyridines, Imidazopyridines, and Triazolopyridines. Journal of Medicinal Chemistry. [Link]
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Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved January 11, 2026, from [Link]
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PubMed. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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RSC Publishing. (2013). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. [Link]
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Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved January 11, 2026, from [Link]
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Brainly.in. (2020). What is the role of pyridine in the acylation reaction of amines?. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 2-(Methylamino)-3-pyridinemethanol. Retrieved January 11, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved January 11, 2026, from [Link]
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PubMed. (2017). Mechanisms and consequences of carbamoylation. Retrieved January 11, 2026, from [Link]
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Application Notes and Protocols for the Utilization of 2-(Methylamino)pyridine-3-methanol in Agrochemical Synthesis
Abstract
This technical guide provides a comprehensive overview of the role of functionalized pyridines, with a focus on 2-(Methylamino)pyridine-3-methanol, in the synthesis of modern agrochemicals. While direct, large-scale synthesis of commercial agrochemicals from this compound is not extensively documented in publicly available literature, its structural motifs are representative of key building blocks in the industry. This document will first introduce the characteristics of this compound and its general applications. Subsequently, it will present detailed case studies on the synthesis of two major pyridine-containing agrochemicals, the insecticide Thiamethoxam and the herbicide Florasulam, illustrating the synthetic strategies employed for complex pyridine-derived targets. These examples, while starting from different pyridine precursors, provide valuable insights into the synthetic transformations relevant to molecules like this compound.
Introduction to this compound
This compound (CAS No. 32399-12-5) is a functionalized pyridine derivative that holds potential as a versatile intermediate in the synthesis of bioactive molecules.[1][2] Its structure incorporates a pyridine ring, a common scaffold in many successful agrochemicals, along with a methylamino group and a methanol group.[3] These functional groups offer multiple reactive sites for further chemical modifications, making it a molecule of interest in the design and synthesis of novel pesticides.[1][3]
The pyridine ring is a well-established toxophore in insecticidal and herbicidal compounds, and its derivatives are integral to several classes of agrochemicals, including neonicotinoids and sulfonylureas.[4] The methylamino and methanol moieties on the 2- and 3-positions of the pyridine ring in this compound can be strategically manipulated to introduce desired physicochemical properties and biological activity. While specific industrial-scale applications of this particular molecule in the synthesis of major agrochemicals are not widely published, its potential as a building block in agrochemical discovery remains an area of interest for researchers.[1][2]
Synthesis of this compound
The synthesis of this compound itself can be achieved through various routes. One common method involves the reduction of a corresponding carboxylic acid or its ester. A documented laboratory-scale synthesis is the reduction of 2-(methylamino)nicotinic acid.
Protocol 1: Synthesis of this compound from 2-(Methylamino)nicotinic Acid
This protocol is based on a described laboratory procedure.
Materials:
-
2-(Methylamino)nicotinic acid
-
Toluene
-
70% solution of sodium bis(2-methoxyethoxy)aluminum hydride in toluene (Red-Al®)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250-mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend 5 g of 2-(methylamino)nicotinic acid in 20 mL of toluene. Stir the mixture at room temperature to form a white suspension.
-
Slowly add a solution of 20 g of 70% Red-Al® in 20 mL of toluene dropwise to the suspension. Control the addition rate to maintain the reaction temperature below 60 °C. Gas evolution will be observed as the solid dissolves.
-
After the gas evolution ceases, gradually heat the reaction mixture to reflux.
-
Maintain the reflux until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound.
Application of Pyridine Derivatives in Agrochemical Synthesis: Case Studies
While direct synthetic routes from this compound to major commercial agrochemicals are not readily found in published literature, the following case studies for the synthesis of Thiamethoxam and Florasulam illustrate the importance of functionalized pyridine and related heterocyclic precursors in the agrochemical industry.
Case Study 1: Synthesis of the Neonicotinoid Insecticide Thiamethoxam
Thiamethoxam is a broad-spectrum, systemic insecticide.[5] Its synthesis involves the coupling of a thiazole moiety with a nitroimino-oxadiazinane ring. The key starting material for the thiazole portion is a functionalized thiazole, not a pyridine derivative. However, the overall structure and synthesis are representative of the complexity of modern insecticides.
Synthetic Pathway Overview:
The industrial synthesis of Thiamethoxam typically involves the reaction of 2-chloro-5-chloromethylthiazole with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine.[6]
Figure 1: General synthetic scheme for Thiamethoxam.
Protocol 2: Synthesis of Thiamethoxam
This protocol is a generalized procedure based on patent literature.[6]
Materials:
-
3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine
-
2-chloro-5-chloromethylthiazole
-
Dimethyl carbonate
-
Potassium carbonate
-
Tetramethylammonium hydroxide (as a phase transfer catalyst)
-
Hydrochloric acid
-
Water
-
Reaction vessel with stirrer, thermometer, and condenser
Procedure:
-
Charge the reaction vessel with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine and dimethyl carbonate.
-
Add 2-chloro-5-chloromethylthiazole to the mixture.
-
Slowly add a mixture of tetramethylammonium hydroxide, potassium carbonate, and dimethyl carbonate to the reaction vessel while maintaining the temperature between 60-70°C. The addition should be controlled over 40-60 minutes.
-
After the addition is complete, continue stirring at the same temperature until the reaction is complete (monitor by HPLC).
-
Upon completion, add water to the reaction mixture.
-
Adjust the pH of the solution to 6.5 with hydrochloric acid.
-
Allow the mixture to stand and separate the layers.
-
Collect the organic layer and concentrate it under reduced pressure.
-
Cool the concentrated solution to induce crystallization.
-
Filter the solid product and dry to obtain Thiamethoxam.
Table 1: Quantitative Data for Thiamethoxam Synthesis
| Parameter | Value | Reference |
| Starting Materials | 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine, 2-chloro-5-chloromethylthiazole | [6] |
| Solvent | Dimethyl carbonate | [6] |
| Base | Potassium carbonate | [6] |
| Catalyst | Tetramethylammonium hydroxide | [6] |
| Reaction Temperature | 60-70°C | [6] |
| Typical Yield | ~80% | [6] |
Case Study 2: Synthesis of the Herbicide Florasulam
Florasulam is a triazolopyrimidine sulfonamide herbicide used for the control of broadleaf weeds.[7] Its synthesis involves the coupling of a sulfonyl chloride intermediate with 2,6-difluoroaniline.
Synthetic Pathway Overview:
The final step in the synthesis of Florasulam is the condensation of 2-chlorosulfonyl-8-fluoro-5-methoxy[1][2][8]triazolo[1,5-c]pyrimidine with 2,6-difluoroaniline.[8][9]
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Application Notes and Protocols for Protecting Group Strategies of 2-(Methylamino)pyridine-3-methanol
Introduction
2-(Methylamino)pyridine-3-methanol is a versatile building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents, particularly for neurological disorders.[1] Its trifunctional nature, possessing a secondary amine, a pyridine nitrogen, and a primary alcohol, presents unique challenges and opportunities in multistep synthetic sequences. The differential reactivity of these functional groups necessitates a well-defined protecting group strategy to achieve chemoselectivity and ensure high yields of the desired products. This guide provides a comprehensive overview of protecting group strategies for this compound, with detailed protocols and the underlying chemical rationale to empower researchers in their synthetic endeavors.
Analysis of Functional Groups and Reactivity
The synthetic utility of this compound is dictated by the reactivity of its three key functional groups. A thorough understanding of their individual characteristics is crucial for devising an effective protection strategy.
-
Secondary Amine (-NHCH₃): The methylamino group is nucleophilic and can readily participate in a variety of reactions, including acylation, alkylation, and condensation. Its presence can interfere with reactions targeting other parts of the molecule.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen imparts basicity to the molecule and allows for N-alkylation or coordination with metal catalysts. While generally less nucleophilic than the exocyclic amine, its reactivity cannot be ignored, especially under certain reaction conditions.
-
Primary Alcohol (-CH₂OH): The primary alcohol is susceptible to oxidation and can act as a nucleophile in esterification and etherification reactions. Its acidic proton can also be incompatible with strongly basic reagents like organometallics.[2]
dot graph "functional_groups" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#5F6368"];
} Caption: Functional groups of this compound and their reactivity.
Orthogonal Protecting Group Strategy: A Tale of Two Labiles
For a molecule with multiple reactive sites, an orthogonal protection strategy is paramount.[3][4][5][6][7] This approach allows for the selective removal of one protecting group in the presence of others by employing different deprotection conditions.[4][5] For this compound, a classic and highly effective orthogonal pairing is the acid-labile tert-butyloxycarbonyl (Boc) group for the secondary amine and the fluoride-labile tert-butyldimethylsilyl (TBDMS) group for the primary alcohol.
| Protecting Group | Target Functionality | Protection Conditions | Deprotection Conditions | Stability |
| Boc | Secondary Amine | Boc₂O, Base (e.g., Et₃N, DMAP), CH₂Cl₂ or THF | Acidic (e.g., TFA in CH₂Cl₂, HCl in Dioxane)[8][9][10][11] | Stable to basic and nucleophilic conditions, hydrogenolysis. |
| TBDMS | Primary Alcohol | TBDMSCl, Imidazole, DMF or CH₂Cl₂ | Fluoride source (e.g., TBAF in THF), Acidic (e.g., AcOH)[12][13][14] | Stable to basic conditions, many oxidizing and reducing agents. |
dot graph "orthogonal_strategy" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];
} Caption: Orthogonal protection and deprotection workflow.
Protocols
Protocol 1: N-Protection of this compound with Boc Anhydride
This protocol details the protection of the secondary amine with the tert-butyloxycarbonyl (Boc) group, which is stable under a wide range of conditions except for strong acids.[10][11][]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected product.
dot graph "N_Boc_protection" { node [shape=plaintext, fontname="Arial", fontsize=12]; "Reactant" [label="this compound"]; "Reagents" [label="+ Boc₂O, Et₃N\nCH₂Cl₂"]; "Product" [label="N-Boc-2-(Methylamino)pyridine-3-methanol"]; "Reactant" -> "Reagents" -> "Product" [style=invis]; {rank=same; "Reactant"; "Reagents"; "Product"}; } Caption: N-Boc protection reaction scheme.
Protocol 2: O-Protection of this compound with TBDMS Chloride
This protocol describes the protection of the primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether. TBDMS ethers are significantly more stable than trimethylsilyl (TMS) ethers and are robust to a variety of non-acidic and non-fluoride containing reagents.[16]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous CH₂Cl₂ or DMF in a round-bottom flask.
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the O-TBDMS protected product.
dot graph "O_TBDMS_protection" { node [shape=plaintext, fontname="Arial", fontsize=12]; "Reactant" [label="this compound"]; "Reagents" [label="+ TBDMSCl, Imidazole\nCH₂Cl₂"]; "Product" [label="O-TBDMS-2-(Methylamino)pyridine-3-methanol"]; "Reactant" -> "Reagents" -> "Product" [style=invis]; {rank=same; "Reactant"; "Reagents"; "Product"}; } Caption: O-TBDMS protection reaction scheme.
Protocol 3: Orthogonal Protection - Sequential N-Boc and O-TBDMS Protection
For many synthetic routes, the protection of both the amine and alcohol is necessary. A sequential approach is often employed.
Procedure:
-
Follow Protocol 1 to synthesize N-Boc-2-(methylamino)pyridine-3-methanol.
-
Use the purified product from step 1 as the starting material in Protocol 2 to afford the fully protected N-Boc, O-TBDMS-2-(methylamino)pyridine-3-methanol.
Protocol 4: Selective Deprotection of the N-Boc Group
The Boc group can be selectively removed under acidic conditions without affecting the TBDMS ether.[8][10][11]
Materials:
-
N-Boc, O-TBDMS-2-(methylamino)pyridine-3-methanol
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous CH₂Cl₂.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-deprotected product.
Protocol 5: Selective Deprotection of the O-TBDMS Group
The TBDMS group is readily cleaved by a fluoride source, leaving the Boc group intact.[12][13][14]
Materials:
-
N-Boc, O-TBDMS-2-(methylamino)pyridine-3-methanol
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the TBDMS protected substrate (1.0 eq) in anhydrous THF.
-
Add tetrabutylammonium fluoride (1.1 eq, 1 M solution in THF) dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.[16]
-
Quench the reaction with saturated aqueous NH₄Cl solution.[16]
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the O-deprotected product.
Conclusion
The successful synthesis of complex molecules derived from this compound is heavily reliant on a robust and well-executed protecting group strategy. The orthogonal pairing of the acid-labile Boc group for the secondary amine and the fluoride-labile TBDMS group for the primary alcohol provides a versatile and reliable toolkit for the modern synthetic chemist. The detailed protocols provided herein serve as a practical guide for researchers, enabling the selective manipulation of this valuable trifunctional building block in the pursuit of novel chemical entities.
References
-
Kumar, A., et al. (2009). Chemoselective Deprotection of Triethylsilyl Ethers. PMC - PubMed Central - NIH. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]
-
Török, B., et al. (2003). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. PubMed. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). Silyl Protective Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
Applied Chemical Engineering. (n.d.). Selective deprotection of strategy for TBS ether under mild condition. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal protection/deprotection of hydroxy N‐Boc amino acids. Retrieved from [Link]
-
SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. Retrieved from [Link]
-
PMC - NIH. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]
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Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Retrieved from [Link]
-
Khan Academy. (n.d.). Protection of alcohols. Retrieved from [Link]
-
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-
ResearchGate. (n.d.). General and Mild Preparation of 2-Aminopyridines. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Methylamino)-3-pyridinemethanol. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Retrieved from [Link]
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flow chemistry applications for 2-(Methylamino)pyridine-3-methanol synthesis
The developed two-step continuous flow synthesis of this compound demonstrates a significant improvement over traditional batch methods. This approach provides a safer, more efficient, and highly scalable platform suitable for modern pharmaceutical manufacturing. [3][5][8]The precise control over reaction conditions inherent to flow chemistry ensures high yields and purity, contributing to a more sustainable and cost-effective chemical process. [6][11]
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-
Syrris. Flow Chemistry in the Pharmaceutical Industry. [Link]
-
Chen, S., et al. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Synthesis, 54, 3999-4004. [Link]
-
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-
ResearchGate. The advantages of flow chemistry for the pharmaceutical industry. [Link]
-
Chen, S., et al. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Thieme. [Link]
-
Beilstein Journals. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. [Link]
-
Mettler Toledo. Benefits of Continuous Flow Chemistry. [Link]
-
Technology Networks. (2013). One-Step Synthesis of Pyridines and Dihydropyridines in a Continuous Flow Microwave Reactor. [Link]
-
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-
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-
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-
RSC Publishing. Reduction of 3,5-disubstituted pyridines to dihydropyridines. [Link]
-
Chemical Communications (RSC Publishing). Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent. [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. asynt.com [asynt.com]
- 4. 2-(Methylamino)-3-pyridinemethanol: Properties, Applications, Safety, Supplier & Pricing - Buy High Purity 2-(Methylamino)-3-pyridinemethanol in China [pipzine-chem.com]
- 5. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. syrris.com [syrris.com]
- 9. Reduction of 3,5-disubstituted pyridines to dihydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Enzymatic Reactions Involving 2-(Methylamino)pyridine-3-methanol
Introduction: A Versatile Pyridine Scaffold for Biotransformation
2-(Methylamino)pyridine-3-methanol is a bifunctional molecule of increasing interest in pharmaceutical and agrochemical research.[1][2][3] Its structure, featuring a pyridine core substituted with a secondary amine and a primary alcohol, presents two key reactive sites for enzymatic modification. This versatility makes it an excellent candidate for biocatalysis, enabling the creation of novel derivatives with potentially enhanced biological activity, improved pharmacokinetic properties, or for use as chiral building blocks in complex syntheses.[1]
The pyridine ring itself is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] The strategic enzymatic modification of substituents on this ring can significantly alter a molecule's interaction with biological targets, such as enzymes or receptors.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on exploring and developing enzymatic reactions using this compound as a substrate. It moves beyond a simple listing of steps to explain the underlying scientific rationale for experimental design, empowering researchers to logically approach the discovery and optimization of novel biotransformations.
The protocols outlined herein are designed as robust starting points for screening and characterization, focusing on two primary classes of enzymatic reactions predicted by the molecule's functional groups: Oxidation of the primary alcohol and Glucuronidation of the alcohol and amine moieties.
Part 1: Oxidoreductase-Mediated Transformations
The primary alcohol of this compound is a prime target for oxidation. This can be achieved using various oxidoreductases, most notably Alcohol Dehydrogenases (ADHs) and Cytochrome P450 monooxygenases (CYPs). Enzymatic oxidation offers a green chemistry alternative to traditional methods that often require harsh reagents.[1] The resulting aldehyde is a valuable synthetic intermediate, and further oxidation to the carboxylic acid can yield another key derivative.
Scientific Rationale: Why Target Alcohol Dehydrogenases?
Alcohol dehydrogenases (ADHs) are a well-characterized family of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, typically using NAD⁺ or NADP⁺ as a cofactor.[4] While pyridine itself can act as an inhibitor of some ADHs[5][6], many ADHs have broad substrate specificity and can accommodate substituted heterocyclic alcohols. The potential for high enantioselectivity makes ADHs particularly valuable if chiral centers are introduced or if the enzyme can be engineered for specific stereochemical outcomes.[4] The oxidation of methanol and related alcohols by pyridine nucleotide-linked ADHs is a well-documented process in various microorganisms.[7]
Proposed Enzymatic Oxidation Pathway
The following diagram illustrates the potential two-step oxidation of this compound, first to the corresponding aldehyde and subsequently to the carboxylic acid. This second step can be catalyzed by an aldehyde dehydrogenase or, in some cases, by the same ADH under different reaction conditions.
Caption: Proposed two-step oxidation pathway of this compound.
Protocol: Screening of Alcohol Dehydrogenases for Activity
This protocol provides a framework for screening a panel of commercially available ADHs for their ability to oxidize this compound.
Objective: To identify ADHs capable of oxidizing this compound and to quantify initial conversion rates.
Materials:
-
This compound (Substrate)
-
ADH Screening Kit (e.g., from Codexis, Johnson Matthey, or similar, containing a diverse panel of ADHs)
-
Nicotinamide adenine dinucleotide (NAD⁺) and/or Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
-
HPLC or LC-MS system for product confirmation
Experimental Workflow Diagram:
Caption: General workflow for screening Alcohol Dehydrogenase (ADH) activity.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of NAD⁺ in 100 mM potassium phosphate buffer (pH 7.5).
-
Reconstitute lyophilized ADH enzymes in the phosphate buffer to a concentration of 1-5 mg/mL, as recommended by the supplier. Keep enzyme solutions on ice.
-
-
Reaction Setup (per well in a 96-well plate):
-
Add 176 µL of 100 mM potassium phosphate buffer (pH 7.5).
-
Add 2 µL of the 100 mM substrate stock solution (final concentration: 1 mM).
-
Add 10 µL of the 20 mM NAD⁺ stock solution (final concentration: 1 mM).
-
Include negative controls:
-
No Enzyme Control: Substitute enzyme solution with buffer.
-
No Substrate Control: Substitute substrate solution with DMSO.
-
-
-
Initiation and Monitoring:
-
Pre-warm the plate to 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the reconstituted ADH enzyme solution.
-
Immediately place the plate in a microplate reader. Monitor the increase in absorbance at 340 nm (indicative of NADH formation) every 1-2 minutes for at least 30 minutes to determine the initial reaction rate.
-
-
Endpoint Analysis for Product Confirmation:
-
For endpoint analysis, run the reaction in larger vials (e.g., 1.5 mL) for a longer period (e.g., 24 hours) at 30°C with shaking.
-
Quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to precipitate the enzyme (14,000 rpm for 10 min).
-
Analyze the supernatant by HPLC or LC-MS to confirm the presence of the aldehyde product and quantify substrate conversion.
-
Data Presentation:
The results of the screen can be summarized in a table, allowing for easy comparison of enzyme performance.
| Enzyme ID | Cofactor | Initial Rate (mAU/min) | Substrate Conversion (%) after 24h |
| ADH-001 | NAD⁺ | 5.2 | 15 |
| ADH-002 | NAD⁺ | 15.8 | 45 |
| ADH-003 | NADP⁺ | 0.5 | < 2 |
| ... | ... | ... | ... |
| No Enzyme | NAD⁺ | 0.1 | < 1 |
Role of Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are another major class of enzymes involved in the metabolism of pyridine-containing compounds.[8][9] CYPs are versatile monooxygenases that can catalyze a wide range of oxidative reactions. In the context of this compound, CYPs could potentially catalyze not only the oxidation of the primary alcohol but also N-demethylation of the methylamino group or hydroxylation of the pyridine ring. The expression of certain CYPs, such as CYP1A1 and CYP1A2, can be induced by pyridine itself.[8] Human liver microsomes, which contain a mixture of CYP enzymes, are often used to screen for metabolic stability and identify potential metabolites.[9]
Part 2: Transferase-Mediated Conjugation Reactions
Conjugation reactions represent a critical pathway in xenobiotic metabolism, enhancing water solubility and facilitating excretion. The primary alcohol and, potentially, the secondary amine of this compound are suitable handles for conjugation by transferase enzymes.
Scientific Rationale: Why Target UDP-Glucuronosyltransferases (UGTs)?
UDP-glucuronosyltransferases (UGTs) are a major family of Phase II metabolic enzymes that catalyze the attachment of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate.[10] This process, known as glucuronidation, is a key detoxification pathway for many drugs and xenobiotics containing hydroxyl, amino, or carboxyl groups.[10][11] Glucuronidation of pyridine-containing compounds, such as the tobacco-specific nitrosamine NNAL, is a well-established metabolic route mediated by specific UGT isoforms like UGT1A4 and UGT2B7.[12] Given the presence of a primary alcohol, this compound is a strong candidate for O-glucuronidation. N-glucuronidation at the secondary amine is also possible, although often less favorable than at primary amines or the pyridine nitrogen itself.[11]
Proposed Glucuronidation Pathway
The following diagram shows the proposed UGT-catalyzed conjugation of this compound with glucuronic acid.
Caption: Proposed UGT-catalyzed O-glucuronidation of this compound.
Protocol: Screening for UGT-Mediated Glucuronidation
This protocol describes a method for testing the glucuronidation of this compound using human liver microsomes (HLM) or a panel of recombinant UGT enzymes.
Objective: To determine if this compound is a substrate for UGT enzymes and to identify the resulting glucuronide conjugate.
Materials:
-
This compound (Substrate)
-
Pooled Human Liver Microsomes (HLM) or recombinant UGT enzymes (e.g., UGT1A1, 1A4, 1A9, 2B7)
-
UDP-glucuronic acid (UDPGA), trisodium salt
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin (pore-forming agent to disrupt microsomal latency)
-
Acetonitrile and Formic Acid (LC-MS grade)
-
LC-MS/MS system
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the substrate in methanol or DMSO.
-
Prepare a 50 mM stock solution of UDPGA in water.
-
Prepare a 1 mg/mL stock of alamethicin in methanol.
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂.
-
-
Microsome/Enzyme Activation:
-
Dilute the HLM or recombinant UGT enzyme to a working concentration of 2 mg/mL in the incubation buffer.
-
Add alamethicin to the diluted enzyme solution to a final concentration of 25 µg/mg protein.
-
Pre-incubate the enzyme-alamethicin mixture on ice for 15 minutes.
-
-
Reaction Setup (in a 1.5 mL microfuge tube):
-
To 193 µL of the activated enzyme solution, add 2 µL of the 10 mM substrate stock solution (final substrate concentration: 100 µM).
-
Pre-incubate the enzyme-substrate mixture at 37°C for 5 minutes.
-
Include a Negative Control where UDPGA will be replaced with water.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 5 µL of the 50 mM UDPGA stock solution (final concentration: 2.5 mM).
-
Incubate at 37°C for 60 minutes in a shaking water bath.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 200 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex thoroughly and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using an LC-MS/MS system.
-
Monitor for the depletion of the parent compound (m/z = 139.1 for [M+H]⁺).
-
Search for the predicted mass of the glucuronide conjugate. The addition of a glucuronic acid moiety (C₆H₈O₆) results in a mass shift of +176.03 Da. Therefore, the target ion for the O-glucuronide would be m/z = 315.1 [M+H]⁺.
-
Compare the results from the complete reaction with the negative control (no UDPGA) to confirm that product formation is cofactor-dependent.
-
Conclusion and Future Directions
This compound is a promising substrate for enzymatic modification. The protocols provided in this guide offer a systematic and scientifically grounded approach to exploring its potential as a substrate for oxidoreductases and UDP-glucuronosyltransferases. Successful identification of active enzymes opens the door to process optimization, including reaction scale-up, enzyme immobilization, and protein engineering to enhance activity or selectivity. The resulting novel derivatives can then be evaluated for their biological properties, contributing to the discovery of new lead compounds in drug development and other life science applications.
References
- Kim, S. G., & Novak, R. F. (1993). Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. PubMed.
- Duff, S. K., et al. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. PubMed Central.
- Name, not provided. (Date not provided). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed.
- Duff, S. K., et al. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. OSTI.GOV.
- Benchchem. (Date not provided). This compound | 32399-12-5. Benchchem.
- J&K Scientific. (Date not provided). This compound | 32399-12-5. J&K Scientific.
- Chem-Impex. (Date not provided). This compound. Chem-Impex.
- PharmaCompass. (Date not provided). 2-(Methylamino)-3-pyridinemethanol | Drug Information, Uses, Side Effects. PharmaCompass.com.
- PubChem. (Date not provided). 2-(Methylamino)-3-pyridinemethanol. PubChem.
- Biosynth. (Date not provided). This compound | 32399-12-5. Biosynth.
- Atkinson, M. R., et al. (1967). Inhibition of alcohol dehydrogenase from yeast by pyridine. PubMed Central.
- Malfatti, M. A., & Felton, J. S. (2004). N-glucuronidation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and N-hydroxy-PhIP by specific human UDP-glucuronosyltransferases. PubMed.
- Santa Cruz Biotechnology. (Date not provided). [2-(Methylamino)pyridin-3-yl]methanol | CAS 32399-12-5. SCBT.
- Atkinson, M. R., et al. (1967). Inhibition of alcohol dehydrogenase from yeast by pyridine. PubMed.
- ChemicalBook. (2025). This compound. ChemicalBook.
- Patel, R. N., et al. (1979). Pyridine nucleotide-linked oxidation of methanol in methanol-assimilating yeasts. PubMed Central.
- Shore, J. D., & Theorell, H. (1967). Kinetics and dissociation constants of liver alcohol dehydrogenase with 3-acetyl pyridine NAD+ and NADH. PubMed.
- Naydenova, Z., et al. (1995). Inhibition of UDP-glucuronyltransferase Activity in Rat Liver Microsomes by Pyrimidine Derivatives. PubMed.
- Zhang, L., et al. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. PubMed Central.
- Lazarus, P., et al. (2005). Correlation between UDP-Glucuronosyltransferase Genotypes and 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone Glucuronidation Phenotype in Human Liver Microsomes. ResearchGate.
- Li, G., et al. (2021). Origin of the enantioselectivity of alcohol dehydrogenase. RSC Publishing.
- Name, not provided. (Date not provided). UDP-glucuronosyltransferase – Knowledge and References. Taylor & Francis.
- Leimkühler, C., et al. (2023). The Activity of Members of the UDP-Glucuronosyltransferase Subfamilies UGT1A and UGT2B is Impaired in Patients with Liver Cirrhosis. ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Origin of the enantioselectivity of alcohol dehydrogenase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Inhibition of alcohol dehydrogenase from yeast by pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of alcohol dehydrogenase from yeast by pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine nucleotide-linked oxidation of methanol in methanol-assimilating yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. N-glucuronidation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and N_hydroxy-PhIP by specific human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Methylamino)pyridine-3-methanol
Welcome to the technical support center for the synthesis of 2-(Methylamino)pyridine-3-methanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues. As a key intermediate in the synthesis of pharmaceuticals such as the antifungal agent isavuconazole, achieving a high yield and purity of this compound is critical.[1][2][3] This document provides in-depth, experience-driven advice to navigate the complexities of its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
There are two primary, well-documented synthetic pathways for the synthesis of this compound. The first route begins with the amination of a 2-halonicotinic acid, followed by reduction. The second, and often higher-yielding route, involves the reduction of a 2-(methylamino)nicotinate ester.
Q2: My overall yield is consistently low. What are the most critical steps to focus on for optimization?
Low yields can often be traced back to incomplete reactions or the formation of side products. For Route 1, the initial nucleophilic aromatic substitution is a common bottleneck. For Route 2, the efficiency of the final reduction step is paramount. Careful control of reaction temperature, stoichiometry of reagents, and moisture-free conditions are critical in both routes.
Q3: I am observing significant impurity levels in my final product. What are the likely culprits?
Impurities can arise from several sources. In Route 1, unreacted 2-chloronicotinic acid or over-reduction byproducts can be problematic. In Route 2, incomplete reduction can leave behind the starting ester. Additionally, inadequate purification, such as improper recrystallization, can lead to a final product with unacceptable purity.
Troubleshooting Guide: Synthetic Route 1 - From 2-Chloronicotinic Acid
This route involves two main chemical transformations: a nucleophilic aromatic substitution followed by a reduction of the carboxylic acid.
Caption: Workflow for the synthesis of this compound starting from 2-chloronicotinic acid.
Problem 1: Low Yield in the Amination of 2-Chloronicotinic Acid
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted 2-chloronicotinic acid.
-
The isolated yield of 2-(methylamino)nicotinic acid is below 60%.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Inactive Catalyst | The copper(I) catalyst is essential for this nucleophilic aromatic substitution. If the catalyst is oxidized to copper(II), the reaction will be sluggish or fail completely. | Ensure you are using a high-quality source of cuprous bromide or another suitable Cu(I) catalyst. Consider adding a small amount of a reducing agent like sodium ascorbate to keep the copper in its +1 oxidation state. |
| Insufficient Base | Potassium carbonate acts as a base to neutralize the HCl formed during the reaction and to deprotonate the methylamine, making it a more potent nucleophile. | Use at least two equivalents of a non-nucleophilic base like K₂CO₃. Ensure the base is finely powdered and dry to maximize its reactivity. |
| High Reaction Temperature | While heating is necessary, excessively high temperatures can lead to decomposition of the starting materials and products, as well as the formation of unwanted side products. | Carefully control the reaction temperature, typically around 100°C.[1] Use an oil bath for consistent heating. |
| Difficult Solvent Removal | DMF is a high-boiling point solvent that can be challenging to remove completely, potentially leading to lower isolated yields. | After the reaction, consider an aqueous workup to remove the DMF and other water-soluble components before extracting the product into an organic solvent. |
Problem 2: Hazardous and Difficult Reduction Step
Symptoms:
-
Concerns about the safe handling of lithium aluminum hydride (LiAlH₄).
-
Formation of complex mixtures and difficulty in isolating the final product.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Reactivity of LiAlH₄ | Lithium aluminum hydride is a very powerful and pyrophoric reducing agent. It reacts violently with water and other protic solvents. | Always handle LiAlH₄ under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use. Add the LiAlH₄ slowly to a solution of the carboxylic acid in an anhydrous ether solvent like THF. |
| Difficult Work-up | The quenching of LiAlH₄ reactions can be challenging, often resulting in the formation of gelatinous aluminum salts that are difficult to filter. | A Fieser workup is recommended. After the reaction is complete, cool the mixture in an ice bath and slowly add water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This should produce a granular precipitate that is easily filtered. |
| Alternative Reducing Agents | For a less hazardous alternative, consider converting the carboxylic acid to an ester and then using a milder reducing agent like sodium borohydride in the presence of a Lewis acid. | This essentially converts the synthesis to a variation of Route 2, which is often preferred for its milder conditions and higher yields. |
Troubleshooting Guide: Synthetic Route 2 - From a 2-(Methylamino)nicotinate Ester
This route is often favored due to its milder conditions and potentially higher yields.
Caption: Workflow for the synthesis of this compound via the reduction of a nicotinate ester.
Problem 1: Incomplete Reduction of the Ester
Symptoms:
-
TLC or LC-MS analysis of the crude product shows the presence of the starting ester.
-
The final product is difficult to purify, and the yield is lower than expected.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Reducing Agent | The stoichiometry of the reducing agent and Lewis acid is crucial. An insufficient amount will lead to an incomplete reaction. | A patent (CN110317165A) suggests using 2.5 equivalents of potassium borohydride and 1.25 equivalents of zinc chloride relative to the starting ester.[4] |
| Inactive Reducing Agent | Sodium and potassium borohydride are sensitive to moisture and can lose their reactivity over time. | Use freshly opened or properly stored borohydride. |
| Incorrect Reaction Temperature | The reaction is typically carried out at reflux.[4] A lower temperature may not be sufficient to drive the reaction to completion. | Ensure the reaction mixture is maintained at a gentle reflux until TLC or LC-MS analysis indicates the complete consumption of the starting material. |
Problem 2: Difficulties with Product Isolation and Purification
Symptoms:
-
Formation of an emulsion during the aqueous workup.
-
The final product is an oil or a waxy solid that is difficult to crystallize.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Complex Work-up | The work-up procedure involves quenching the reaction and extracting the product. The presence of inorganic salts can sometimes lead to emulsions. | After quenching the reaction with aqueous sodium hydroxide, ensure the layers are well-separated.[4] If an emulsion forms, adding a small amount of brine can help to break it. |
| Improper Recrystallization Solvent | The choice of solvent for recrystallization is critical for obtaining a pure, crystalline product. | A mixture of isopropanol and n-hexane has been reported to be effective for the recrystallization of this compound.[4] |
| Presence of Toluene | Toluene is often used as a co-solvent in the reduction step. Residual toluene can make the final product oily. | Ensure the product is thoroughly dried under vacuum to remove any residual solvents before attempting recrystallization. |
Comparative Yields of Synthetic Routes
| Route | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Route 1 | 2-Chloronicotinic acid, Methylamine, LiAlH₄ | Lower | Fewer steps | Use of a hazardous reducing agent, difficult work-up |
| Route 2 | 2-(Methylamino)nicotinate ester, KBH₄, ZnCl₂ | Up to 88.2%[4] | Milder conditions, higher yield, safer reagents | Requires an additional esterification step |
Experimental Protocol: High-Yield Synthesis via Route 2
This protocol is adapted from patent literature and is intended for informational purposes.[4] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Preparation of the Reducing Agent Slurry
-
To a dry 500 mL three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 180 mL of anhydrous tetrahydrofuran (THF).
-
Add 11.4 g (0.300 mol) of potassium borohydride, followed by the portion-wise addition of 20.5 g (0.150 mol) of anhydrous zinc chloride.
-
Stir the resulting slurry at room temperature for 2 hours.
Step 2: Reduction of tert-Butyl 2-(methylamino)-3-pyridinecarboxylate
-
To the slurry from Step 1, add a solution of 25 g (0.120 mol) of tert-butyl 2-methylamino-3-pyridinecarboxylate in 84 mL of toluene.
-
Control the rate of addition to manage the evolution of gas.
-
After the addition is complete, heat the mixture to reflux and maintain it until the reaction is complete (monitor by TLC or LC-MS).
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Slowly add a 20% aqueous solution of sodium hydroxide until the solution becomes clear.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with saturated brine (2 x 250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
Recrystallize the crude solid from a mixture of isopropanol and n-hexane to yield this compound as a white solid.
References
-
Pipzine Chemicals. (n.d.). 2-(Methylamino) - 3-pyridinemethanol in China. Retrieved from [Link]
-
PharmaCompass. (n.d.). 2-(Methylamino)-3-pyridinemethanol. Retrieved from [Link]
- Google Patents. (n.d.). CN110317165A - A kind of preparation method of pharmaceutical intermediate 2- methylamino -3- pyridinemethanol.
Sources
common side products in the synthesis of 2-(Methylamino)pyridine-3-methanol
Technical Support Center: Synthesis of 2-(Methylamino)pyridine-3-methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who utilize this critical intermediate in their synthetic workflows. As a key building block in the synthesis of pharmaceuticals such as the antifungal agent isavuconazolium sulfate, achieving high purity and yield is paramount.[1][2][3] This document moves beyond standard protocols to provide in-depth troubleshooting for common side product formation, helping you diagnose and resolve issues encountered during your experiments.
Section 1: The Primary Synthetic Pathway - An Overview
The most prevalent and scalable method for synthesizing this compound is the reduction of a corresponding carbonyl precursor, typically an ester like tert-butyl 2-(methylamino)nicotinate or the free carboxylic acid.[1] The reaction commonly employs a mixed-hydride reducing system, such as potassium borohydride (KBH₄) or sodium borohydride (NaBH₄) in combination with a Lewis acid like zinc chloride (ZnCl₂).[1][3]
The Lewis acid activates the ester carbonyl, making it more electrophilic and susceptible to hydride attack from the borohydride reagent. This two-part system is generally safer and more selective than harsher reagents like lithium aluminum hydride (LiAlH₄), though LiAlH₄ is also a viable option.[1]
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues and impurities observed during the synthesis.
Q1: My post-reaction analysis (LCMS/TLC) shows a significant amount of unreacted starting material (the ester or acid). What caused this incomplete reduction?
A1: This is the most frequent issue and can be attributed to several factors related to the activity of your reducing agent.
-
Causality: The reduction of an ester to an alcohol is a two-step hydride addition process. Incomplete conversion means the reaction stalled after zero or one hydride addition. The primary causes are:
-
Degraded Borohydride: Sodium and potassium borohydrides are sensitive to moisture. Over time, they can hydrolyze, reducing their potency.
-
Insufficient Reagent Stoichiometry: You need at least two hydride equivalents for the reduction. In practice, an excess is required to overcome any side reactions and ensure the reaction goes to completion.
-
Ineffective Lewis Acid Activation: The Lewis acid (e.g., ZnCl₂) must be anhydrous. If it contains water, it will react preferentially with the hydride reagent rather than activating the ester.
-
Low Reaction Temperature or Insufficient Time: While the reaction is often run at reflux, starting at too low a temperature or not allowing sufficient time can lead to a stalled reaction.
-
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a freshly opened bottle of KBH₄/NaBH₄ or one that has been stored properly in a desiccator. Use anhydrous grade ZnCl₂.
-
Increase Reagent Excess: Incrementally increase the equivalents of both the borohydride (e.g., from 2.5 to 3.0 eq) and the Lewis acid (e.g., from 1.25 to 1.5 eq).
-
Pre-form the Reducing Complex: As detailed in the protocol below, stir the borohydride and Lewis acid together in the solvent for 1-2 hours before adding your ester substrate. This allows for the formation of the active reducing species.[1]
-
Monitor Reaction Progress: Use TLC or LCMS to track the disappearance of the starting material. Do not proceed with the workup until the starting material is consumed.
-
Q2: I've isolated an impurity with a molecular weight 16 Da higher than my product (M+16). What is it and how do I prevent it?
A2: This impurity is almost certainly the This compound N-oxide .
-
Causality: The nitrogen atom on the pyridine ring is a nucleophilic and basic site, making it susceptible to oxidation.[4][5] This can occur under surprisingly mild conditions.
-
Air Oxidation: At elevated temperatures (reflux), atmospheric oxygen can be sufficient to oxidize a portion of your material.
-
Peroxide Contamination: Solvents like Tetrahydrofuran (THF) can form explosive peroxides upon storage. Even non-explosive levels of peroxides are potent oxidizing agents that will readily form N-oxides.[6][7][8]
-
-
Prevention Strategies:
-
Maintain an Inert Atmosphere: Conduct the reaction under a blanket of nitrogen or argon. This is the most effective way to prevent air oxidation.
-
Use Purified Solvents: Always use freshly distilled or inhibitor-free, peroxide-free THF. You can test for peroxides using commercially available test strips.
-
Control Temperature: Avoid unnecessarily high temperatures or prolonged reaction times at reflux.
-
Caption: Formation of the N-oxide side product from the desired product.
Q3: My reaction mixture turned dark brown/black, and I'm seeing broad, high-molecular-weight signals in my mass spectrum. What is happening?
A3: This suggests the formation of dimeric or polymeric side products .
-
Causality: Pyridine derivatives can be sensitive to certain conditions that promote polymerization or dimerization.[9][10]
-
Radical Reactions: Trace metal impurities or high temperatures can initiate radical processes, leading to coupling between pyridine rings.
-
Acid/Base Instability: Highly acidic or basic conditions during workup, if not properly controlled, can sometimes lead to decomposition and polymerization, especially at elevated temperatures.
-
-
Troubleshooting Steps:
-
Ensure Clean Glassware: Use scrupulously clean, acid-washed, and oven-dried glassware to eliminate trace metal contaminants.
-
Controlled Quench: Perform the reaction quench at a low temperature (e.g., 0-5 °C) by slowly adding the quenching solution. This dissipates the heat from the exothermic decomposition of excess hydride and prevents temperature spikes that could degrade the product.
-
Purge with Inert Gas: An inert atmosphere not only prevents oxidation but can also help suppress certain radical-mediated side reactions.
-
Q4: I see an impurity with a mass of 136.15 g/mol , corresponding to the aldehyde C₇H₈N₂O. How can I avoid this?
A4: This impurity is the intermediate 2-(Methylamino)nicotinaldehyde .[11][12] Its presence is another indicator of incomplete reduction.
-
Causality: The reduction of the ester to the alcohol proceeds through an aldehyde intermediate. If the reaction stalls or is quenched prematurely, this aldehyde will be present in your crude product. The causes are the same as those for unreacted starting material (see Q1).
-
Mitigation Strategy: The key is to ensure the reaction proceeds to full conversion. The troubleshooting steps outlined in A1 are directly applicable here. Driving the reaction to completion by ensuring active reagents and sufficient reaction time will consume this intermediate and convert it to the desired primary alcohol.
Section 3: Recommended Protocols
Protocol 1: Optimized Reduction of Tert-butyl 2-(methylamino)nicotinate
This protocol incorporates best practices to minimize the formation of the side products discussed above.
-
Vessel Preparation: To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 180 mL of anhydrous THF.
-
Reagent Pre-mixing (Critical Step): Add potassium borohydride (11.4 g, 0.300 mol) and anhydrous zinc chloride (20.5 g, 0.150 mol) to the flask. Stir the resulting slurry under nitrogen at room temperature for 2 hours. This step is crucial for forming the active reducing species.
-
Substrate Addition: In a separate flask, dissolve tert-butyl 2-methylamino-3-pyridinecarboxylate (25 g, 0.120 mol) in 84 mL of toluene. Add this solution dropwise to the stirred slurry over 30-45 minutes. Control the addition rate to manage the initial effervescence.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.
-
Quenching: Cool the reaction vessel to 0-5 °C in an ice bath. Slowly and carefully add 20% aqueous sodium hydroxide solution dropwise until all solid material dissolves and the solution becomes clear. Caution: This is an exothermic process that releases hydrogen gas.
-
Workup & Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with toluene or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography or recrystallization to obtain pure this compound.
Protocol 2: General Purpose HPLC Method for In-Process Control
This method can be used as a starting point for monitoring reaction progress and identifying impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 270 nm
-
Expected Elution Order: this compound -> 2-(Methylamino)nicotinaldehyde -> Tert-butyl 2-(methylamino)nicotinate. The N-oxide will elute earlier than the parent compound.
Section 4: Summary of Common Impurities
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause |
| Tert-butyl 2-(methylamino)nicotinate | C₁₂H₁₈N₂O₂ | 222.28 | Incomplete Reduction |
| 2-(Methylamino)nicotinaldehyde | C₇H₈N₂O | 136.15 | Incomplete Reduction |
| Product N-Oxide | C₇H₁₀N₂O₂ | 154.17 | Oxidation (Air, Peroxides) |
| Dimeric/Polymeric Species | Variable | >270 | High Temperature, Contaminants |
References
-
Organic Chemistry Portal. (2022). Synthesis of N-oxides of pyridines and related compounds. [Link]
-
Taylor, E. C. (1957). Pyridine-N-oxide. Organic Syntheses, 37, 75. [Link]
-
Lu, T., Shi, X. Z., & Wu, Y. M. (n.d.). A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters. [Link]
-
Wikipedia. (2023). Pyridine-N-oxide. [Link]
-
Chem-Impex. (n.d.). This compound. [Link]
-
Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642–2713. [Link]
-
Abdel-Megeed, M. F. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]
-
Pipzine Chemicals. (n.d.). 2-(Methylamino) - 3-pyridinemethanol in China. [Link]
-
Wrona-Piotrowicz, A., et al. (2023). Synthesis and Structural Characterization of Novel Dimers of Dipyridothiazine as Promising Antiproliferative Agents. Molecules, 28(22), 7686. [Link]
-
PubChem. (n.d.). 6-(Methylamino)nicotinaldehyde. [Link]
Sources
- 1. This compound | 32399-12-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. N-oxide synthesis by oxidation [organic-chemistry.org]
- 5. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A New Convenient Synthesis of Pyridine-N-oxides [ccspublishing.org.cn]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Structural Characterization of Novel Dimers of Dipyridothiazine as Promising Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(Methylamino)nicotinaldehyde, CasNo.32399-08-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 12. 6-(Methylamino)nicotinaldehyde | C7H8N2O | CID 18416298 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in the Reduction of 2-(Methylamino)nicotinic Acid
Welcome to the technical support center for optimizing the synthesis of (2-(methylamino)pyridin-3-yl)methanol[1][2]. The reduction of 2-(methylamino)nicotinic acid is a critical transformation, yet it presents unique challenges that can often lead to disappointing yields. The presence of multiple reactive sites—the carboxylic acid, the basic pyridine nitrogen, and the secondary amino group—requires a carefully considered and optimized approach.
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to diagnose and resolve common issues encountered during this reduction. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the reaction.
Q1: What are the most effective reducing agents for 2-(methylamino)nicotinic acid?
The most common and effective reagents for the direct reduction of carboxylic acids are strong hydride donors. For this specific substrate, the primary choices are:
-
Lithium Aluminum Hydride (LiAlH₄ or LAH): A powerful and highly reactive reducing agent capable of reducing most polar double bonds, including carboxylic acids.[3][4][5][6] Its high reactivity is both a strength and a weakness, as it can lead to a lack of selectivity if other reducible functional groups are present.[7][8]
-
Borane Complexes (BH₃•THF or BH₃•SMe₂): Borane is known for its excellent chemoselectivity in reducing carboxylic acids in the presence of other carbonyl groups like esters or ketones.[7][9][10] This makes it a milder and often more selective alternative to LAH.[8]
Q2: Why is Sodium Borohydride (NaBH₄) not a suitable reagent for this direct reduction?
Sodium borohydride is a much milder reducing agent than LAH or borane.[4] It is generally incapable of reducing carboxylic acids and esters under standard conditions.[6][9] The low reactivity is due to the carboxylate anion, formed by deprotonation of the acid, being highly resonance-stabilized and thus less electrophilic. While methods exist to reduce esters with NaBH₄ using a large excess in refluxing solvents, this typically requires prior conversion of the carboxylic acid to an ester, adding a step to the synthesis.[11]
Q3: What are the primary safety concerns when performing this reduction?
Both LAH and borane complexes require careful handling:
-
Extreme Moisture Sensitivity: Both reagents react violently with water and other protic solvents (like alcohols) to release flammable hydrogen gas.[9][12] All glassware must be rigorously dried, and reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
-
Exothermic Reactions: The reaction with the carboxylic acid and the subsequent quenching (workup) can be highly exothermic. Additions should be performed slowly and with adequate cooling to maintain control of the reaction temperature.
-
Toxicity and Odor: Borane-dimethyl sulfide complex (BH₃•SMe₂) has a very unpleasant and persistent odor. Borane-THF is a toxic, flammable, and explosive gas complexed with a solvent to make it easier to handle.[9] All manipulations should be conducted in a well-ventilated fume hood.
Section 2: Core Troubleshooting Guide for Low Yield
This guide is structured in a question-and-answer format to directly address specific experimental failures.
Problem: My reaction shows very low or no conversion of the starting material.
Q: I've added the reducing agent, but my starting material is largely unreacted. What went wrong?
This is one of the most common issues and typically points to one of three root causes:
-
Cause A: Inactive Reducing Agent.
-
Scientific Rationale: Both LAH and borane are highly sensitive to moisture and air. Improper storage or handling can lead to significant degradation, rendering the reagent inactive. LAH, for instance, is a fine gray powder; a white, chunky appearance suggests decomposition.
-
Troubleshooting Steps:
-
Always use a freshly opened bottle of the reducing agent or a properly stored and sealed container.
-
If you suspect your reagent is old, perform a small-scale test reaction on a simple substrate (e.g., benzoic acid) to verify its activity before committing your valuable starting material.
-
Ensure all solvents are truly anhydrous. Use freshly distilled solvents or those from a solvent purification system.
-
-
-
Cause B: Insufficient Stoichiometry of the Reducing Agent.
-
Scientific Rationale: This is the most critical and often overlooked parameter for this specific substrate. The 2-(methylamino)nicotinic acid molecule has three sites that will consume the hydride reagent in a non-reductive, acid-base reaction before any reduction of the carbonyl group can occur:
-
The acidic proton of the carboxylic acid.
-
The Lewis basic lone pair on the pyridine nitrogen.
-
The Lewis basic lone pair on the methylamino nitrogen.[13]
-
-
Each of these sites will consume one equivalent of hydride (H⁻). Therefore, a significant excess of the reducing agent is mandatory.
-
Troubleshooting Steps:
-
Calculate the required equivalents carefully. A minimum of 3.0 equivalents is needed just to neutralize the acidic/basic sites. An additional 1.0-1.5 equivalents are needed for the reduction itself.
-
Recommended Starting Point: Use 4.0 to 5.0 molar equivalents of LAH or BH₃•THF relative to your starting material.
-
During the addition of the reducing agent, observe for initial gas evolution (H₂). A lack of vigorous initial bubbling could indicate an inactive reagent.
-
-
-
Cause C: Inadequate Reaction Temperature or Time.
-
Scientific Rationale: While the initial acid-base reactions are fast, the reduction of the resulting metal-carboxylate complex can be slow at low temperatures.
-
Troubleshooting Steps:
-
For LAH reductions, a common protocol involves an initial addition at 0 °C, followed by warming to room temperature and then heating to reflux in THF to ensure the reaction goes to completion.
-
For borane reductions, while safer at lower temperatures, a period of gentle heating (e.g., 40-50 °C) may be necessary after the initial addition.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Problem: The reaction worked, but my isolated yield is very low after workup and extraction.
Q: TLC analysis shows a good conversion to the product, but I lose most of it during the workup. Why?
This issue almost always points to problems with the workup procedure or the properties of the product molecule, (2-(methylamino)pyridin-3-yl)methanol.
-
Cause A: Incomplete Hydrolysis of Metal Complexes.
-
Scientific Rationale: After the reduction, the product, an amino alcohol, is bound in a complex with aluminum (from LAH) or boron (from borane) salts. A proper aqueous workup is essential to hydrolyze these metal-oxygen and metal-nitrogen bonds to liberate the free product. An incomplete workup will leave the product trapped in the solid inorganic precipitates.
-
Troubleshooting Steps:
-
For LAH Reactions: Employ the Fieser workup method. After cooling the reaction to 0 °C, slowly and sequentially add:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water (where 'X' is the mass in grams of LAH used). This procedure is designed to produce a granular, easily filterable aluminum salt precipitate, minimizing product sequestration.
-
-
For Borane Reactions: The workup is different. The reaction is typically quenched by the slow addition of methanol (to destroy excess borane), followed by acidification (e.g., with HCl) and heating to hydrolyze the boron-amine and boron-oxygen bonds. The pH is then adjusted to be basic before extraction.
-
-
-
Cause B: High Water Solubility of the Product.
-
Scientific Rationale: The product, (2-(methylamino)pyridin-3-yl)methanol, contains a primary alcohol and two basic amine functionalities. This makes it a highly polar molecule with significant solubility in water, especially under acidic or neutral conditions where the amines are protonated. Standard extraction with a non-polar solvent like diethyl ether will be very inefficient.
-
Troubleshooting Steps:
-
Basify Before Extraction: Ensure the aqueous layer is strongly basic (pH > 11) before extracting. This deprotonates the amine groups, making the product less water-soluble and more soluble in organic solvents.
-
Salt Out the Product: Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃) before extraction. This decreases the polarity of the aqueous phase and forces the organic product into the extraction solvent.
-
Use a More Polar Solvent: Switch from diethyl ether or hexanes to a more polar extraction solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform multiple extractions (e.g., 5-7 times) to maximize recovery.
-
Consider Continuous Extraction: For particularly stubborn cases, a continuous liquid-liquid extractor can be highly effective.
-
-
Problem: My crude product is a complex mixture, and purification is difficult.
Q: How can I effectively purify the final amino alcohol product?
-
Scientific Rationale: The polar and basic nature of (2-(methylamino)pyridin-3-yl)methanol can make standard silica gel chromatography challenging, often resulting in significant streaking and poor separation.
-
Troubleshooting Steps:
-
Acid-Base Extraction: This is often the most effective purification method for basic products. Dissolve the crude material in an organic solvent (e.g., EtOAc) and extract with dilute acid (e.g., 1M HCl). The basic product will move into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (with NaOH or K₂CO₃) and re-extract the pure product back into an organic solvent.
-
Modified Column Chromatography: If chromatography is necessary, consider these modifications:
-
Add a Base to the Eluent: Pre-treat the silica gel with a solvent system containing a small amount of a volatile base, like 1-2% triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic silanol groups on the silica surface, preventing the basic product from sticking and streaking.
-
Use Alumina: Basic or neutral alumina can be a better stationary phase than silica gel for purifying basic compounds.
-
-
Crystallization/Recrystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent method for purification. Experiment with different solvents (e.g., ethyl acetate/hexanes, acetone, isopropanol).
-
Section 3: Data & Visualizations
Table 1: Comparison of Recommended Reducing Agents
| Feature | Lithium Aluminum Hydride (LAH) | Borane-THF Complex (BH₃•THF) |
| Reactivity | Very High | High, but more selective |
| Chemoselectivity | Low (reduces most polar π-bonds)[7] | High (prefers carboxylic acids over esters/ketones)[8] |
| Stoichiometry | 4.0 - 5.0 equivalents recommended | 4.0 - 5.0 equivalents recommended |
| Typical Solvent | Anhydrous THF, Diethyl Ether | Anhydrous THF |
| Typical Temp. | 0 °C to Reflux | 0 °C to 50 °C |
| Pros | Powerful, reliable, well-established | Excellent chemoselectivity, generally cleaner reactions |
| Cons | Lack of selectivity, highly reactive workup | Moisture sensitive, requires careful workup to break B-N bonds |
Diagrams
Caption: General reaction pathway for the reduction.
Caption: Troubleshooting flowchart for low yield issues.
Section 4: Recommended Experimental Protocols
Protocol 1: Reduction with Lithium Aluminum Hydride (LAH)
-
Setup: Under an inert atmosphere of nitrogen, add anhydrous THF (e.g., 10 mL per 1 g of starting material) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel. Cool the flask to 0 °C in an ice bath.
-
LAH Addition: Carefully and portion-wise, add LAH (4.5 equivalents) to the cold THF.
-
Substrate Addition: Dissolve 2-(methylamino)nicotinic acid (1.0 equivalent) in a minimum amount of anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly, add the following in sequence:
-
'X' mL of deionized water (where X = grams of LAH used).
-
'X' mL of 15% (w/v) aqueous sodium hydroxide.
-
'3X' mL of deionized water.
-
-
Isolation: Stir the resulting mixture at room temperature for 1 hour. The gray suspension should become a white, granular precipitate. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with generous amounts of THF and ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. Analyze the crude product. If necessary, purify via acid-base extraction or column chromatography on silica gel using a mobile phase containing 1-2% triethylamine (e.g., 90:8:2 DCM/Methanol/Triethylamine).
References
-
Khan Academy. Reduction of carboxylic acids (video) . Khan Academy. Available at: [Link]
-
Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate . Organic Chemistry Portal. Available at: [Link]
-
Organic Reaction Data. Acid to Alcohol - Common Conditions . organic-reaction-data.com. Available at: [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry. Published February 3, 2023. Available at: [Link]
-
All about chemistry. Borane reduction mechanism || selective reduction of acids || solved problems . YouTube. Published August 9, 2020. Available at: [Link]
-
Bloom Tech. Does lithium aluminum hydride reduce nitro groups? . Bloom Tech. Published September 3, 2024. Available at: [Link]
-
Angewandte Chemie International Edition. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis . National Institutes of Health. Published online 2022. Available at: [Link]
-
Nugent, B. How exactly does Lithium Aluminium Hydride reduce different organic compounds? . Quora. Published April 16, 2016. Available at: [Link]
-
Chemistry Stack Exchange. Reduction of acids with borane . Chemistry Stack Exchange. Published March 28, 2015. Available at: [Link]
-
Quora. What are the groups that LiAlH4 can and cannot reduce? . Quora. Published October 3, 2016. Available at: [Link]
-
Pharmaffiliates. (2-(Methylamino)pyridin-3-yl)methanol . Pharmaffiliates. Available at: [Link]
-
PubMed Central. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) . National Institutes of Health. Available at: [Link]
-
Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system . Scholars Research Library. Available at: [Link]
-
National Institutes of Health. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics . National Institutes of Health. Available at: [Link]
-
European Patent Office. Methylamines purification process - Patent 0037695 . European Patent Office. Published October 14, 1981. Available at: [Link]
-
Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger . Master Organic Chemistry. Published October 8, 2018. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 8. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. m.youtube.com [m.youtube.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. bloomtechz.com [bloomtechz.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 2-(Methylamino)pyridine-3-methanol
Welcome to the dedicated support center for 2-(Methylamino)pyridine-3-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile synthetic intermediate. As a key building block in pharmaceuticals, such as the antifungal agent isavuconazolium sulfate, achieving high purity is paramount for successful downstream applications.[1][2]
This document synthesizes established protocols with practical, field-proven insights to help you troubleshoot and optimize your purification workflows.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format.
Q1: My product has a persistent yellow or brown tint, even after initial purification. How can I remove these colored impurities?
A1: Root Cause & Solution
A persistent color often indicates the presence of trace oxidized species or residual catalysts from the synthesis, such as copper salts if using a route involving 2-chloronicotinic acid.[2] The pyridine moiety can also be susceptible to oxidation.
Recommended Protocol: Activated Carbon Decolorization
This protocol is designed to adsorb high-molecular-weight colored impurities from your solution before crystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., isopropanol).
-
Carbon Addition: Add a small amount of activated carbon to the hot solution. A general guideline is 1-2% of the solute's weight. Expert Tip: Using an excess of carbon can lead to significant product loss due to adsorption of the desired compound.
-
Heating & Stirring: Maintain the solution at a gentle reflux with stirring for 10-15 minutes. Avoid vigorous boiling, which can lead to solvent loss and premature crystallization.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper or a small pad of Celite®. This step is critical to remove the activated carbon while keeping the product dissolved. A cold funnel will cause the product to crystallize prematurely, leading to significant yield loss.
-
Crystallization: Allow the clear, decolorized filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
Q2: During recrystallization, my product "oils out" instead of forming solid crystals. What's causing this and how can I fix it?
A2: Root Cause & Solution
"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. For this compound (m.p. ~110-114 °C[3]), this can happen if a high-boiling point solvent is used or if significant impurities are present, which depresses the melting point of the mixture.
Troubleshooting Steps:
-
Re-heat the Solution: Re-heat the mixture until the oil fully redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level slightly.
-
Ensure Slow Cooling: This is the most critical step. Allow the flask to cool very slowly. Insulate the flask with glass wool or a towel to slow down the rate of cooling. Rapid cooling promotes oiling; slow cooling allows for proper crystal lattice formation.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal of pure product.
-
Re-evaluate Solvent System: If the problem persists, the solvent system may be inappropriate. A co-solvent system, such as isopropanol/n-hexane, is often effective.[1] Dissolve the compound in a minimum of hot isopropanol (the "good" solvent) and then slowly add n-hexane (the "poor" solvent) dropwise until the solution becomes faintly cloudy. Add a drop or two of hot isopropanol to clarify and then allow it to cool slowly.
Q3: My final yield is very low after recrystallization. How can I improve recovery?
A3: Root Cause & Solution
Low recovery is typically caused by one of three factors: using too much solvent, incomplete crystallization, or mechanical losses.
Optimization Strategies:
-
Minimize Solvent Volume: The core principle of recrystallization is to use the minimum amount of hot solvent required to fully dissolve the crude product.[4] An excess will keep a significant portion of your product dissolved even after cooling.
-
Maximize Cooling: Ensure the solution is thoroughly chilled before filtration. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[4] If your product has high solubility in the chosen solvent even at low temperatures, consider a different solvent or a co-solvent system as described in A2.
-
Efficient Transfer: When transferring the crystalline slurry to the filter funnel, use a small amount of the cold filtrate (mother liquor) to rinse the flask and transfer any remaining crystals. Avoid using fresh cold solvent for this step, as it will dissolve some of your product.
-
Wash Sparingly: Wash the collected crystals on the filter with a minimal amount of ice-cold solvent to rinse away impurities without dissolving the product.
Frequently Asked Questions (FAQs)
What are the key physical properties of this compound relevant to its purification?
Understanding the compound's properties is essential for selecting the right purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₁₀N₂O[5] | --- |
| Molecular Weight | 138.17 g/mol [6] | Used for calculating molar equivalents and theoretical yields. |
| Appearance | White to off-white crystalline powder[7] | The "off-white" appearance of crude product is a key indicator for purification. |
| Melting Point | ~110-114 °C[3] | A sharp melting point within this range indicates high purity. A broad or depressed range suggests impurities. |
| Boiling Point | 312.2°C at 760 mmHg[8] | High boiling point makes distillation impractical for purification; favors methods like recrystallization. |
| Solubility | Soluble in solvents like methanol, ethyl acetate, and isopropanol.[1][9] | Knowledge of solubility is critical for selecting an appropriate recrystallization solvent system. |
What is the most effective general-purpose purification method for this compound?
For lab-scale quantities, recrystallization is the most common and effective method. A co-solvent system of isopropanol and n-hexane has been reported to give good results, yielding the product as a white solid.[1] For challenging separations where impurities have very similar solubility profiles, column chromatography may be necessary.[3]
How should I properly store purified this compound?
Proper storage is crucial to maintain purity.
-
Atmosphere: Store under an inert gas like nitrogen.[5] The methylamino and pyridine groups can be susceptible to slow oxidation.
-
Temperature: Store in a cool, dry place.[8] Recommended temperatures range from 10°C to 25°C.[5]
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[8]
My crude material is a complex mixture. When should I choose column chromatography over recrystallization?
The choice between these two powerful techniques depends on the nature of the impurities. The following workflow can guide your decision.
Caption: Decision workflow for purification method selection.
References
-
2-(Methylamino)-3-pyridinemethanol | C7H10N2O | CID 4738518 - PubChem. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
How to recrystallize a product from methanol - Quora. Available at: [Link]
-
This compound, min 98%, 100 grams - CP Lab Safety. Available at: [Link]
Sources
- 1. This compound | 32399-12-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(Methylamino)-3-pyridinemethanol: Properties, Applications, Safety, Supplier & Pricing - Buy High Purity 2-(Methylamino)-3-pyridinemethanol in China [pipzine-chem.com]
- 4. mt.com [mt.com]
- 5. This compound | 32399-12-5 | FM55590 [biosynth.com]
- 6. chemscene.com [chemscene.com]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. quora.com [quora.com]
Technical Support Center: Stability of 2-(Methylamino)pyridine-3-methanol in Various Solvents
Welcome to the technical support center for 2-(Methylamino)pyridine-3-methanol. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile intermediate in their experimental workflows. As a compound with multiple functional groups, its stability can be influenced by the choice of solvent and various experimental conditions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues, ensuring the integrity and reproducibility of your research.
I. Troubleshooting Guide: Addressing Common Stability Issues
This section is designed to help you diagnose and resolve common problems you might encounter related to the stability of this compound in solution.
Scenario 1: You observe unexpected peaks in your HPLC or LC-MS analysis of a solution of this compound.
-
Potential Cause: Degradation of the compound. The appearance of new peaks is a strong indicator that the parent molecule has undergone a chemical transformation.
-
Troubleshooting Steps:
-
Verify the Purity of the Starting Material: Prepare a fresh solution of the solid compound and immediately analyze it. This will serve as your baseline (t=0) chromatogram and confirm the purity of your stock material.
-
Investigate Potential Degradation Pathways: Based on the structure of this compound, the primary suspects for degradation are oxidation, photodegradation, and reactions with the solvent.
-
Oxidation: The hydroxymethyl group is susceptible to oxidation, potentially forming the corresponding aldehyde or carboxylic acid. The aminopyridine ring itself can also be oxidized to an N-oxide.[1] If you have been handling your solutions in the presence of air for extended periods, oxidation is a likely cause.
-
Photodegradation: Pyridine and its derivatives are known to be light-sensitive.[2] If your solutions have been exposed to ambient or UV light, photodegradation may have occurred.
-
Solvent Reactivity: Protic solvents, especially under acidic or basic conditions, could potentially react with the amino or alcohol functionalities. While specific data for this compound is limited, general principles of organic chemistry suggest these as possibilities.
-
-
Perform a Forced Degradation Study: To confirm the identity of the degradation products, a forced degradation study is recommended. This involves intentionally subjecting the compound to harsh conditions to accelerate degradation. A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Scenario 2: You notice a change in the color of your solution, from colorless to yellow or brown, over time.
-
Potential Cause: Formation of colored degradation products. This is often associated with oxidation or photodegradation of aromatic compounds.
-
Troubleshooting Steps:
-
Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or wrap the container in aluminum foil to protect it from light. Compare its stability over time to a solution stored in a clear vial exposed to light.
-
Deoxygenate Your Solvents: If you suspect oxidation, sparging your solvent with an inert gas (e.g., nitrogen or argon) before preparing your solution can help to remove dissolved oxygen.[3]
-
Consider an Antioxidant: For long-term storage, the addition of a small amount of an antioxidant may be beneficial, but this should be carefully considered as it may interfere with downstream applications.
-
Scenario 3: You are experiencing inconsistent or non-reproducible results in your experiments using a stock solution of this compound.
-
Potential Cause: Gradual degradation of the stock solution, leading to a decrease in the effective concentration of the active compound over time.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most reliable practice is to prepare fresh solutions of this compound for each experiment, or at least on a daily basis.
-
Optimize Storage Conditions: If you must store solutions, use the information from the "Solvent Stability Data" table below to choose the most appropriate solvent and storage conditions. In general, storing aliquots at low temperatures (e.g., -20°C or -80°C) can significantly slow down degradation. However, it is crucial to perform a freeze-thaw stability study to ensure the compound does not degrade during this process.
-
Re-qualify Stored Solutions: Before using a stored stock solution, it is good practice to re-analyze its concentration and purity via HPLC or another suitable analytical method.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container in a cool, dry place. Several suppliers recommend storage at temperatures ranging from 0-8°C to 10-25°C.[4][5] To minimize potential degradation from light and atmospheric oxygen, it is best practice to store it in a dark container, and for long-term storage, consider flushing the container with an inert gas like nitrogen.[5]
Q2: In which solvents is this compound soluble?
A2: Based on its structure, which contains both polar (hydroxyl and amino groups) and aromatic components, this compound is expected to be soluble in a range of polar organic solvents and potentially in water.[6] Solvents such as methanol, ethanol, DMSO, and DMF are likely good choices for solubilization. Its solubility in water may be pH-dependent.
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: Is this compound more stable in protic or aprotic solvents?
A4: The presence of a hydroxyl and a secondary amine group suggests the potential for hydrogen bonding interactions with protic solvents (e.g., water, methanol, ethanol). While these interactions are important for solubility, they can also in some cases facilitate degradation pathways. Aprotic solvents (e.g., acetonitrile, THF, DMSO) are less likely to participate in proton transfer-mediated degradation. However, the overall stability will depend on other factors such as the presence of dissolved oxygen and exposure to light. For applications where the compound needs to be in solution for an extended period, an aprotic solvent may be a more prudent choice, provided the compound is sufficiently soluble.
Q5: What are the likely degradation products of this compound?
A5: Based on its chemical structure, the most probable degradation products would arise from:
-
Oxidation of the alcohol: This would yield 2-(methylamino)pyridine-3-carbaldehyde, which could be further oxidized to 2-(methylamino)nicotinic acid.
-
Oxidation of the pyridine ring: This could lead to the formation of the corresponding N-oxide.[1]
-
Photodegradation: Exposure to light could lead to a variety of complex degradation products, which would need to be identified analytically. Studies on other aminopyridine derivatives have shown the formation of hydroxylated species upon photodegradation.[7]
III. Solvent Stability Data
While specific kinetic data for the degradation of this compound in various solvents is not extensively published, the following table provides a qualitative summary of expected stability based on general chemical principles and data for analogous compounds. Users are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
| Solvent Class | Example Solvents | Expected Stability | Recommendations & Considerations |
| Polar Protic | Water, Methanol, Ethanol | Moderate | Good for short-term use. Avoid extreme pH in aqueous solutions. Potential for hydrogen bonding-mediated degradation. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Excellent | Generally preferred for long-term storage of solutions. Ensure the use of high-purity, anhydrous solvents. |
| Non-Polar Aprotic | Toluene, Hexane | Poor to Moderate | Solubility is likely to be limited. Lower polarity may reduce some degradation pathways but also hinder solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Poor | Generally not recommended for long-term storage due to the potential for reaction with trace acidic impurities (e.g., HCl in chloroform). |
IV. Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability
This protocol provides a framework for determining the stability of this compound in a solvent of your choice.
-
Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (t=0): Immediately analyze the freshly prepared solution using a validated stability-indicating HPLC or LC-MS method. This will provide the initial concentration and purity profile.
-
Storage: Aliquot the stock solution into several vials appropriate for the storage conditions you wish to test (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot from each storage condition and analyze it using the same analytical method.
-
Data Analysis: Compare the chromatograms from each time point to the t=0 sample. Calculate the percentage of the parent compound remaining and note the formation of any new peaks. A loss of >5-10% of the parent compound typically indicates significant degradation.
Protocol 2: Forced Degradation Study
This study is designed to rapidly identify potential degradation products and establish the specificity of your analytical method.
-
Sample Preparation: Prepare separate solutions of this compound (e.g., 0.1 mg/mL) for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the solution. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the solution. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution of the compound at a high temperature (e.g., 80°C) for 48 hours.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) or a photostability chamber for 24 hours.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), by LC-MS to identify the mass of the degradation products.
V. Visualizations
Caption: Workflow for assessing the stability of a compound in solution.
VI. References
-
Loba Chemie. 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]
-
Sciforum. Fluorescent Properties Study of 2-AminoPyridine Derivatives. [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 299–301.
-
PubMed. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. [Link]
-
PubMed. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products. [Link]
-
Canadian Science Publishing. Amino group acidity in aminopyridines and aminopyrimidines. [Link]
-
PMC - NIH. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. [Link]
-
ResearchGate. 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. [Link]
-
PMC - PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
-
MDPI. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. [Link]
-
PubMed. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. [Link]
-
ResearchGate. (PDF) Degradation of Pharmaceuticals through Sequential Photon Absorption and Photoionization in Amiloride Derivatives. [Link]
-
NIH. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. [Link]
-
PubChem. 2-(Methylamino)-3-pyridinemethanol. [Link]
-
PMC - NIH. NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
-
PubMed. Degradation of Anilinopyrimidine Fungicides Photoinduced by iron(III)-polycarboxylate Complexes. [Link]
-
MDPI. Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. [Link]
-
PMC - NIH. Stable Hemiaminals: 2-Aminopyrimidine Derivatives. [Link]
-
ResearchGate. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products | Request PDF. [Link]
-
Royal Society of Chemistry. Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. [Link]
-
ResearchGate. (PDF) Chemical stability of 4-aminopyridine capsules. [Link]
-
Indian Journal of Pharmaceutical Education and Research. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. [Link]
-
Acta Scientific. MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. [Link]
-
PubChem. (2-Aminopyridin-3-yl)methanol. [Link]
-
RSC Publishing. LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. [Link]
-
Slideshare. Degradation Analysis Using LC-MS/MS. [Link]
-
PMC - PubMed Central. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]
-
OSTI.GOV. Oxygen Solubility in Aqueous Amine Solvents with Common Additives Used for CO2 Chemical Absorption. [Link]
Sources
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. osti.gov [osti.gov]
- 4. scilit.com [scilit.com]
- 5. This compound | 32399-12-5 | FM55590 [biosynth.com]
- 6. Buy this compound | 32399-12-5 [smolecule.com]
- 7. Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Degradation of 2-(Methylamino)pyridine-3-methanol During Storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(Methylamino)pyridine-3-methanol (CAS No. 32399-12-5) to prevent its degradation. By understanding the potential degradation pathways and implementing the recommended procedures, users can ensure the integrity and reliability of this critical research chemical in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure its long-term stability, this compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] It is also crucial to protect the compound from light.[1][2] Recommended storage temperatures vary among suppliers, generally ranging from 0°C to 25°C.[1][3] For optimal long-term stability, storing at the lower end of this range (e.g., 2-8°C) in a desiccated, dark environment is advisable. The compound can be hygroscopic, so storage in a dry place is important to prevent deliquescence.[4]
Q2: My sample of this compound has changed color from white to off-white or yellowish. What does this indicate?
A change in color from its typical white to off-white crystalline powder appearance is a potential indicator of degradation.[3] This could be due to oxidation or photodegradation. It is recommended to verify the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q3: What are the primary ways that this compound can degrade?
Based on the chemistry of pyridine and its derivatives, the most probable degradation pathways for this compound are:
-
Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. The secondary amine (methylamino group) and the primary alcohol (methanol group) are also susceptible to oxidation. Oxidation of the alcohol would yield the corresponding carboxylic acid.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the pyridine ring, potentially leading to the formation of hydroxylated byproducts or even ring-opening.
-
Hygroscopicity: The compound's tendency to absorb moisture can lead to physical changes and may facilitate hydrolytic degradation over extended periods, although direct evidence for this is limited.[4]
Q4: Is this compound compatible with all common laboratory solvents?
While generally soluble in many organic solvents, prolonged storage in solution is not recommended without stability data for that specific solvent. For long-term storage, it is best to keep the compound as a solid under the recommended conditions. When preparing solutions for immediate use, it is advisable to use high-purity, anhydrous solvents.
Troubleshooting Guide: Investigating Degradation
If you suspect that your sample of this compound has degraded, this guide will walk you through a systematic approach to confirm degradation and identify potential causes.
Initial Observation and Assessment
-
Visual Inspection: Note any changes in the physical appearance of the solid material (color, texture, clumping).
-
Solubility Check: Observe if the solubility of the compound in your intended solvent has changed.
-
Review Storage History: Examine the storage conditions of the sample. Was it consistently stored under an inert atmosphere, protected from light, and within the recommended temperature range?
Analytical Investigation: A Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential for separating the intact compound from its potential degradation products. The following provides a starting point for developing such a method.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommendation |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol |
| Elution Mode | Gradient elution (e.g., start with a low percentage of B and gradually increase) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection | UV at an appropriate wavelength (e.g., determined by a UV scan of the compound) |
| Injection Volume | 10 µL |
Workflow for Investigating Degradation
Caption: Potential degradation pathways of the compound.
By implementing these storage, handling, and troubleshooting guidelines, researchers can significantly mitigate the risk of degradation of this compound, ensuring the quality and reproducibility of their experimental results.
References
-
Pharmaffiliates. (n.d.). (2-(Methylamino)pyridin-3-yl)methanol. Retrieved from [Link]
- Bhaskar, R. D., et al. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research, 10(9), 2372-2378.
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(3), 38-47.
-
Wikipedia. (2024). Pyridine. Retrieved from [Link]
- Sims, G. K., & Sommers, L. E. (1986). Biodegradation of pyridine derivatives in soil suspensions. Environmental Toxicology and Chemistry, 5(6), 503-509.
- Maquestiau, A., et al. (2012). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 57, 137-144.
Sources
Technical Support Center: Managing Exothermic Reactions in Pyridine Derivative Synthesis
A-Technical-Support-Center-for-Researchers-Scientists-and-Drug-Development-Professionals
Welcome to the Technical Support Center for managing exothermic reactions in pyridine derivative synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to ensure the safe and efficient synthesis of pyridine derivatives. As Senior Application Scientists, we understand the critical importance of controlling reaction exotherms to prevent thermal runaway and ensure reproducible, high-quality results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and immediate concerns related to exothermic reactions in pyridine synthesis.
Q1: What are the primary safety concerns when dealing with exothermic reactions in pyridine synthesis?
A1: The principal safety concern is thermal runaway , a situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure. This can result in violent boiling, vessel rupture, or even an explosion.[1] Many common pyridine syntheses, such as the Chichibabin, Hantzsch, and Guareschi-Thorpe reactions, are exothermic and require careful management.[2][3] A secondary, but equally important, concern is the potential for unexpected side reactions or decomposition at elevated temperatures, which can produce hazardous byproducts.[1]
Q2: How can I predict the potential for a thermal runaway in my pyridine synthesis?
A2: A thorough thermal hazard assessment is crucial before scaling up any reaction.[4] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are invaluable tools. DSC can help determine the onset temperature of a highly exothermic decomposition, while RC can measure the heat of reaction in real-time under process-like conditions.[5] This data allows you to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and ensure it remains well below the decomposition temperature of your reaction mixture.
Q3: What are some general strategies to mitigate exotherms in pyridine synthesis?
A3: Several key strategies can be employed to control the heat generated during pyridine synthesis:
-
Semi-batch or Continuous Feeding: Instead of adding all reactants at once, gradually adding one of the limiting reagents allows for better control over the rate of heat generation.[6][7]
-
Dilution: Using a suitable solvent increases the overall thermal mass of the reaction, which helps to absorb the heat produced.[6]
-
Efficient Cooling: Ensure your reactor is equipped with a cooling system that has sufficient capacity to remove the heat generated.[8][9] This may include ice baths, cryocoolers, or recirculating chillers for precise temperature control.[10][11]
-
Lower Reaction Temperature: If the reaction kinetics permit, operating at a lower temperature can significantly reduce the rate of heat evolution.[6]
Q4: I'm observing an unexpected color change in my reaction. What could this indicate?
A4: Unexpected color changes can be a sign of several phenomena:
-
Formation of Charge-Transfer Complexes: Pyridine and its derivatives can form colored complexes with certain reagents or impurities.[12]
-
Side Reactions and Decomposition: A darkening or "tarring" of the reaction mixture often suggests the decomposition of starting materials or products, or the occurrence of polymerization side reactions.[12] This can be triggered by excessive heat.[12]
-
pH Changes: Some pyridine derivatives can act as pH indicators, changing color with shifts in the acidity or basicity of the reaction mixture.[12]
It is crucial to investigate any unexpected color change, as it could be an early indicator of a loss of reaction control.
II. Troubleshooting Guides for Specific Issues
This section provides detailed troubleshooting for specific problems encountered during pyridine derivative synthesis.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
You are performing a reaction, and upon adding a reagent, the internal temperature of the reactor begins to rise much faster than anticipated, exceeding your setpoint.
Causality:
This is a classic sign that the rate of heat generation from the reaction is exceeding the rate of heat removal by your cooling system. This can be due to:
-
Reagent added too quickly.
-
Insufficient cooling capacity. [8]
-
Localized "hot spots" due to poor mixing. [5]
-
Incorrect reagent concentration.
Troubleshooting Protocol:
-
IMMEDIATELY STOP REAGENT ADDITION. This is the most critical first step to prevent further accumulation of unreacted material.[7]
-
Maximize Cooling: If possible, increase the cooling to its maximum capacity.
-
Increase Agitation: If safe to do so, increasing the stirring rate can help to dissipate localized hot spots and improve heat transfer to the cooling surface.
-
Emergency Quenching (if necessary and pre-planned): If the temperature continues to rise uncontrollably, a pre-determined and tested quenching agent should be added to stop the reaction. This should only be done as a last resort and with extreme caution.
-
Review and Revise: Once the situation is under control, thoroughly review your procedure. Consider reducing the rate of addition, diluting the reagent, or improving your cooling setup.
Issue 2: Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm
You have combined your reagents, and the reaction does not appear to be starting. After a period of time, or upon a slight temperature increase, the reaction initiates suddenly and violently.
Causality:
This dangerous situation is known as an "induction period" and can lead to a significant accumulation of unreacted, high-energy starting materials. When the reaction finally initiates, the large amount of available reactants can lead to a runaway reaction. This can be caused by:
-
Presence of an inhibitor in one of the starting materials.
-
Insufficient activation energy at the initial reaction temperature.
-
Poor mixing preventing the reactants from interacting effectively.
Troubleshooting Protocol:
-
Small-Scale Testing: Always perform small-scale experiments to understand the reaction kinetics and identify any induction periods before scaling up.
-
Purity of Reagents: Ensure all starting materials are of the required purity and free from inhibitors.
-
Controlled Initiation: If an induction period is known, consider adding a small amount of a pre-formed active species or gently warming a small portion of the reaction mixture to initiate the reaction in a controlled manner before adding the remaining reagents.
-
Continuous Monitoring: Closely monitor the reaction for any signs of initiation, such as a slight temperature increase or color change.[10]
III. Data Presentation & Experimental Protocols
Table 1: Recommended Cooling Baths for Sub-Ambient Temperatures
| Cooling Bath Mixture | Typical Temperature (°C) |
| Ice/Water | 0 |
| Ice/Salt (NaCl) | -15 to -5 |
| Dry Ice/Acetonitrile | -40 |
| Dry Ice/Acetone | -78 |
| Liquid Nitrogen/Dichloromethane | -92 |
Data compiled from the University of Rochester, Department of Chemistry.[11]
Experimental Protocol: Controlled Addition for an Exothermic Nitration of a Pyridine Derivative
This protocol outlines a general procedure for the controlled addition of a nitrating agent to a pyridine derivative, a reaction that is often highly exothermic.
-
Setup:
-
Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple to monitor the internal temperature, and an addition funnel.
-
Place the flask in a suitable cooling bath (e.g., ice/salt bath) to maintain the desired reaction temperature.[11]
-
-
Initial Charge:
-
Charge the pyridine derivative and the solvent to the reaction flask.
-
Begin stirring and cool the mixture to the target reaction temperature (e.g., 0 °C).
-
-
Controlled Addition:
-
Charge the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the addition funnel.
-
Add the nitrating agent dropwise to the reaction mixture, ensuring the internal temperature does not exceed the setpoint by more than 2-3 °C.[10]
-
The rate of addition should be adjusted based on the real-time temperature monitoring.[9]
-
-
Monitoring and Completion:
-
Continuously monitor the internal temperature throughout the addition.[5] If the temperature begins to rise rapidly, immediately stop the addition and allow the cooling system to bring the temperature back down.[10]
-
After the addition is complete, continue to stir the reaction at the set temperature for the specified time.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly and carefully adding the reaction mixture to a cooled, stirred solution of a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate).
-
IV. Visualization of Workflows
Diagram 1: Decision-Making Workflow for a Temperature Excursion
This diagram illustrates the logical steps a researcher should take in the event of an unexpected temperature increase during an exothermic reaction.
Caption: Workflow for managing a temperature spike.
Diagram 2: Controlled Laboratory Reactor Setup for Exothermic Reactions
This diagram shows a typical setup for a laboratory-scale reaction where precise control of an exotherm is required.
Sources
- 1. Thermal runaway - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. icheme.org [icheme.org]
- 5. amarequip.com [amarequip.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. irjet.net [irjet.net]
- 8. Cooling during chemical reactions in chemical industry - Efficiency Finder [wiki.zero-emissions.at]
- 9. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 10. labproinc.com [labproinc.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Coupling Reactions with 2-(Methylamino)pyridine-3-methanol
Welcome to the technical support center for optimizing coupling reactions involving 2-(Methylamino)pyridine-3-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Introduction to this compound
This compound is a valuable bifunctional molecule featuring a secondary amine and a primary alcohol.[1] This unique combination of reactive sites makes it a sought-after intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] For instance, it serves as a critical component in the synthesis of the antifungal agent isavuconazolium sulfate.[1][3] However, the presence of multiple reactive and coordinating groups—the secondary amine, the primary alcohol, and the pyridine nitrogen—can present unique challenges in achieving selective and high-yielding coupling reactions.
The pyridine nitrogen's electron-withdrawing nature deactivates the ring towards electrophilic substitution, while also providing a potential coordination site for metal catalysts, which can sometimes lead to catalyst inhibition.[4] Understanding the interplay of these functional groups is paramount for successful reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions performed with this compound?
This versatile building block is amenable to a variety of coupling reactions, primarily leveraging the reactivity of the methylamino group or after conversion of the methanol to a more reactive leaving group. Common transformations include:
-
Buchwald-Hartwig Amination: The secondary amine can be coupled with aryl or heteroaryl halides/triflates to form tertiary amines. This is a powerful method for constructing C-N bonds.[5][6]
-
Suzuki-Miyaura Coupling: While the parent molecule is not a direct participant as a nucleophile, the pyridine ring can be functionalized with a halide, which can then undergo Suzuki-Miyaura coupling with a boronic acid or ester. Conversely, if a boronic acid derivative of the pyridine is prepared, it can be coupled with various aryl or vinyl halides.[7][8]
-
Sonogashira Coupling: Similar to the Suzuki reaction, a halogenated derivative of this compound can be coupled with a terminal alkyne to form an alkynylpyridine derivative.[9][10]
-
Amide Coupling: The methylamino group can react with activated carboxylic acids or acyl chlorides to form amides.[11]
Q2: My palladium-catalyzed cross-coupling reaction is sluggish or not proceeding at all. What are the likely causes?
Low reactivity in palladium-catalyzed cross-coupling reactions with pyridine-containing substrates is a common issue.[12] Several factors could be at play:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, leading to the formation of unreactive catalyst species and inhibiting the catalytic cycle.[13]
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[14][15] For electron-deficient pyridine rings, electron-rich and sterically bulky phosphine ligands are often required to promote oxidative addition.[14]
-
Suboptimal Base: The choice of base is critical. It must be strong enough to facilitate the desired reaction step (e.g., deprotonation of the amine in Buchwald-Hartwig) but not so strong as to cause side reactions or degradation of starting materials.[16]
-
Poor Reagent Purity: Impurities in starting materials, such as water or other nucleophiles, can deactivate the catalyst or lead to unwanted side reactions.[12]
-
Inefficient Catalyst Generation: When using Pd(II) precatalysts, ensure that the conditions are suitable for in-situ reduction to the active Pd(0) species.[17][18]
Q3: I am observing significant formation of homocoupling byproducts in my Suzuki-Miyaura or Sonogashira reaction. How can I minimize this?
Homocoupling, the self-coupling of the boronic acid (in Suzuki-Miyaura) or the alkyne (in Sonogashira), is a frequent side reaction.[19][20]
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.[19] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Copper(I) Co-catalyst (Sonogashira): In Sonogashira reactions, the copper(I) co-catalyst can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling). Running the reaction under "copper-free" conditions can mitigate this, although it may require a different palladium catalyst system and reaction conditions.[10]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes favor homocoupling. Monitor the reaction progress and stop it once the desired product is formed.
Troubleshooting Guides
Problem 1: Low Yield in Buchwald-Hartwig Amination of an Aryl Halide with this compound
You are attempting to couple this compound with an aryl bromide but are observing low conversion of your starting materials.
Troubleshooting Workflow
Caption: Strategies to prevent side reactions at the hydroxymethyl group.
Detailed Troubleshooting Steps
-
Protect the Hydroxymethyl Group:
-
Rationale: The most direct way to prevent side reactions at the alcohol is to protect it with a suitable protecting group that is stable to the coupling reaction conditions and can be removed cleanly afterward.
-
Action:
-
Select a protecting group. Silyl ethers (e.g., TBDMS, TIPS) are often a good choice as they are generally stable to palladium-catalyzed coupling conditions and can be removed with fluoride sources (e.g., TBAF).
-
Follow a standard protection protocol to synthesize the protected this compound derivative.
-
Perform the desired coupling reaction on the protected substrate.
-
After successful coupling, deprotect the alcohol to yield the final product.
-
-
-
Use Milder Reaction Conditions:
-
Rationale: If a protecting group strategy is not desirable, optimizing the reaction conditions to be milder may prevent the side reaction.
-
Action:
-
Lower Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Weaker Base: If the side reaction is base-mediated, switch to a weaker base (e.g., from an alkoxide to a carbonate). [12] * Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize byproduct formation.
-
-
Problem 3: Difficulty in Purifying the Final Product
Your coupling reaction is successful, but you are facing challenges in isolating the pure product from residual catalyst, ligands, and other byproducts.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting product purification.
Detailed Troubleshooting Steps
-
Optimize Column Chromatography:
-
Rationale: Pyridine derivatives can be challenging to purify by silica gel chromatography due to the basicity of the pyridine nitrogen, which can lead to peak tailing. [21] * Action:
-
Add a Base to the Eluent: Add a small amount of a volatile base, such as triethylamine (~1%), to the eluent system to suppress the interaction between the basic product and acidic silanol groups on the silica gel.
-
Use a Different Stationary Phase: If silica is problematic, consider using alumina (neutral or basic) or a C18 reversed-phase column. [21]
-
-
-
Employ Acid-Base Extraction:
-
Rationale: The basic pyridine nitrogen allows for selective extraction into an aqueous acidic phase, leaving non-basic impurities (like phosphine ligands and their oxides) in the organic phase.
-
Action:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The product should move into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining organic-soluble impurities.
-
Basify the aqueous layer with a base (e.g., NaHCO₃, NaOH) to neutralize the product and then extract it back into an organic solvent.
-
Dry the organic layer and concentrate to obtain the purified product.
-
-
-
Attempt Recrystallization:
-
Rationale: If the product is a solid, recrystallization can be a highly effective method for obtaining very pure material.
-
Action: Screen various solvent systems (e.g., isopropanol/n-hexane, ethanol/water) to find conditions that provide good crystal formation upon cooling. [3]
-
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization will likely be required.
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. [12]3. Reagent Addition: Under the inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product using one of the methods described in the purification troubleshooting guide.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H
- Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. DOI: 10.1021/jo070366v
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Methylamino)-3-pyridinemethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 11. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. theses.enscm.fr [theses.enscm.fr]
- 16. pubs.acs.org [pubs.acs.org]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 2-(Methylamino)pyridine-3-methanol
Welcome to the technical support guide for the purification of 2-(Methylamino)pyridine-3-methanol (CAS 32399-12-5). This document provides in-depth, experience-driven troubleshooting advice for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to adapt these methods to your specific experimental challenges.
I. Frequently Asked Questions (FAQs): Initial Assessment & Common Issues
This section addresses the most common initial queries encountered when handling crude this compound.
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. Common methods involve the reduction of a carboxylic acid or ester precursor.[1] Therefore, impurities typically fall into these categories:
-
Unreacted Starting Materials: Such as 2-chloronicotinic acid or 2-methylamino-3-pyridinecarboxylic acid and its esters.[1]
-
Reagents from Reduction: Residual reducing agents (e.g., borohydrides) and their inorganic salts (e.g., borates, zinc salts).[1]
-
Solvents: High-boiling point solvents used in the synthesis, like DMF or toluene, can be difficult to remove.[1]
-
Side-Products: Over-reduction products or by-products from the initial substitution reaction can also be present.
Q2: My crude product is a dark, oily substance, but the pure compound is described as a white to off-white solid. What does this indicate?
A2: An oily or discolored appearance typically points to the presence of residual solvents or non-polar organic impurities. Pure this compound is a white to off-white crystalline powder or solid.[2][3] The first step is to ensure all volatile solvents have been removed under high vacuum. If the material remains oily, a purification step is necessary to remove non-volatile impurities.
Q3: How can I quickly assess the purity of my crude material and choose a purification strategy?
A3: Thin-Layer Chromatography (TLC) is the most effective initial technique. It's fast, uses minimal material, and helps in selecting the appropriate solvent system for larger-scale purification like column chromatography.[4]
Experimental Protocol: Initial TLC Analysis
-
Plate Preparation: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F254).[5]
-
Sample Preparation: Dissolve a small amount of your crude material in a suitable solvent like methanol or dichloromethane (DCM).
-
Spotting: Spot the dissolved sample onto the TLC plate baseline. It's good practice to also spot the starting materials, if available, for comparison.[4]
-
Developing Solvent (Eluent): A good starting point for a moderately polar compound like this is a mixture of a non-polar and a polar solvent.
-
System 1 (Less Polar): 70:30 Ethyl Acetate / Hexanes
-
System 2 (More Polar): 95:5 Dichloromethane / Methanol
-
Tip for Amines: If spots are streaking, add a small amount (0.5-1%) of triethylamine (Et3N) or ammonium hydroxide to the eluent to improve the peak shape by neutralizing acidic sites on the silica.[4][6]
-
-
Development & Visualization: Place the plate in a chamber saturated with the eluent.[5] After development, visualize the spots under a UV lamp (254 nm). The number and position of spots will give you a qualitative measure of purity. An ideal Rf value for the main product for column chromatography is around 0.25-0.35.[4][7]
II. Troubleshooting Purification Workflows
This section provides detailed, problem-oriented guides to address specific purification challenges.
Q4: My TLC shows a major product spot and several less polar "greasy" spots near the solvent front. How can I remove these efficiently?
A4: Acid-base extraction is the ideal method for this scenario. This technique leverages the basic nature of the pyridine and methylamino groups in your target compound. By protonating your compound with an acid, it becomes a water-soluble salt, allowing for the separation from non-polar and neutral impurities that remain in the organic phase.[8][9][10]
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude material in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously, venting frequently.[10] The target compound will protonate and move into the aqueous layer.
-
Separation: Allow the layers to separate. Drain the bottom layer and keep the aqueous layer (which now contains your product as a hydrochloride salt). Discard the organic layer containing non-polar impurities.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is basic (pH 9-10, check with pH paper).[8] Your product will deprotonate and may precipitate or form an oil.
-
Re-extraction: Extract the now-neutral product back into an organic solvent (EtOAc or DCM) three times.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.
Q5: My TLC shows impurities that are very close in polarity to my product, or are even more polar (lower Rf). How do I separate these?
A5: For separating compounds with similar polarities, flash column chromatography is the most effective technique.[11][12] This method uses a stationary phase (silica gel) and a mobile phase (eluent) to separate components based on their differential adsorption.
Data Table: Common Solvent Systems for Column Chromatography
| Solvent System (Eluent) | Polarity | Typical Application | Notes |
| Ethyl Acetate / Hexanes | Low to Medium | Good for separating moderately polar compounds from non-polar impurities. | A gradient from low to high ethyl acetate concentration is often effective. |
| Dichloromethane / Methanol | Medium to High | Excellent for more polar compounds. | Start with a low percentage of methanol (1-2%) and gradually increase. Be aware that silica can be slightly soluble in high concentrations of methanol. |
| Dichloromethane / Acetone | Medium | An alternative to DCM/MeOH that can sometimes offer different selectivity. |
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Choose an appropriate size column. Slurry pack the column with silica gel in your starting eluent (a low-polarity mixture determined by TLC).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM). If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading) and add this to the top of the column.[4]
-
Elution: Begin running the column with the starting eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or methanol) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the final product.
Q6: After purification, my product is a clean oil, but I need a solid. How can I induce crystallization?
A6: This is a common challenge. If the product is pure but oily, it may be a supercooled liquid or simply have a low melting point. Recrystallization from a suitable solvent system can yield a crystalline solid.[13] The key is to find a solvent (or solvent pair) in which the compound is soluble when hot but insoluble when cold.[14][15]
Decision Diagram: Selecting a Recrystallization Solvent
Caption: Decision tree for selecting a recrystallization method.
Tips for Inducing Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches provide nucleation sites for crystal growth.[16]
-
Seed Crystals: If you have a tiny amount of solid product, add a single seed crystal to the cooled, saturated solution.
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, then place it in an ice bath or refrigerator to maximize yield.[13][15]
-
Solvent Pairs: For polar molecules, alcohol/water or alcohol/non-polar solvent (like heptane or toluene) mixtures are often effective.[14][16] Dissolve the compound in a minimal amount of the "good" hot solvent, then slowly add the "bad" solvent until the solution becomes turbid (cloudy). Gently heat to clarify and then cool slowly.
III. Analytical Confirmation of Purity
Q7: How can I definitively confirm the purity of my final product?
A7: While TLC is excellent for monitoring, final purity should be confirmed using more rigorous analytical techniques. A comprehensive Certificate of Analysis for a reference standard would typically include HPLC, Mass Spectrometry, and NMR.[17]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A single, sharp, symmetrical peak indicates high purity. Methods for pyridine derivatives often use C18 columns with acidic mobile phases to ensure good peak shape.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect impurities. The absence of signals corresponding to starting materials or solvents in the ¹H NMR spectrum is a strong indicator of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. The molecular weight of this compound is 138.17 g/mol .[20][21]
References
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. Available at: [Link]
-
Recrystallization-1.pdf - University of California, Irvine. Available at: [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]
-
Amine workup : r/Chempros - Reddit. Available at: [Link]
-
2-(Methylamino)-3-pyridinemethanol | C7H10N2O - PubChem. Available at: [Link]
-
Tips & Tricks: Recrystallization - University of Rochester. Available at: [Link]
-
Recrystallization - Wired Chemist. Available at: [Link]
-
Acid–base extraction - Wikipedia. Available at: [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. Available at: [Link]
-
Experiment 2: Recrystallization - Athabasca University. Available at: [Link]
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available at: [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
2-(Methylamino) - 3-pyridinemethanol in China - Pipzine Chemicals. Available at: [Link]
- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents.
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors - PubMed Central. Available at: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. Available at: [Link]
-
A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions - The Royal Society of Chemistry. Available at: [Link]
-
Method for pyridine amine derivative - Chromatography Forum. Available at: [Link]
-
How to purify Amine? Grad student asked me. - YouTube. Available at: [Link]
-
An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds - IIP Series. Available at: [Link]
-
VanVeller Lab Resources - Department of Chemistry, Iowa State University. Available at: [Link]
-
Thin Layer Chromatography - Chemistry LibreTexts. Available at: [Link]
-
Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers - MDPI. Available at: [Link]
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Technical Support Center: Scale-Up of 2-(Methylamino)pyridine-3-methanol Synthesis
Welcome to the technical support center for the synthesis and scale-up of 2-(Methylamino)pyridine-3-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this valuable intermediate from lab-scale discovery to larger-scale production. Here, we address common challenges with in-depth, experience-driven advice and troubleshooting protocols.
Part 1: Core Synthesis and Scale-Up Challenges
The production of this compound, a key intermediate in pharmaceutical and agrochemical research, typically involves a two-step process: the amination of a 2-chloropyridine derivative followed by the reduction of a carboxylic acid or ester. While straightforward on a small scale, scaling up this synthesis introduces significant challenges in reaction control, impurity management, and product isolation.
Common Synthetic Routes
Two primary routes for the synthesis of this compound are commonly employed[1]:
-
Method 1: Starting from 2-chloronicotinic acid, which is reacted with methylamine. The resulting 2-(methylamino)nicotinic acid is then reduced to the final product.
-
Method 2: Involves the reduction of a tert-butyl ester of 2-(methylamino)nicotinic acid.
Both pathways present unique scale-up hurdles that require careful consideration and optimization.
Troubleshooting Guide: Q&A Format
Reaction Control & Impurity Formation
Question 1: We are observing poor conversion and the formation of multiple byproducts during the initial amination step at a larger scale. What are the likely causes and how can we mitigate them?
Answer: This is a common issue when scaling up nucleophilic aromatic substitution reactions. The primary culprits are often related to inadequate temperature control and mixing.
-
Causality: The reaction of 2-chloronicotinic acid with methylamine is exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots." These elevated temperatures can accelerate side reactions, such as the formation of over-methylated products or dimerization of the starting material. Poor mixing can result in localized areas of high reagent concentration, further promoting byproduct formation.
-
Troubleshooting Steps:
-
Improve Heat Transfer: Ensure your reactor has adequate cooling capacity and surface area for the reaction volume. Consider using a jacketed reactor with a reliable temperature control unit.
-
Controlled Reagent Addition: Add the methylamine solution subsurface and at a controlled rate to manage the exotherm.
-
Optimize Agitation: Increase the stirring speed to improve mixing and prevent localized concentration gradients. Ensure the impeller design is appropriate for the reactor geometry and scale.
-
Solvent Selection: While DMF is a common solvent, its high boiling point can make temperature control challenging. Explore alternative solvents with lower boiling points or consider a solvent system that improves the solubility of all reactants.
-
Question 2: During the reduction of 2-(methylamino)nicotinic acid (or its ester) with metal hydrides, we are seeing inconsistent yields and the presence of over-reduced impurities. How can we improve the selectivity of this step?
Answer: Metal hydride reductions, particularly with powerful reagents like lithium aluminum hydride (LAH), can be difficult to control on a large scale.
-
Causality: The high reactivity of LAH can lead to over-reduction of the pyridine ring or other functional groups if not properly controlled. The exothermicity of the reaction and the quenching process can also be hazardous on a larger scale. The formation of complex aluminum salts during workup can complicate product isolation.
-
Troubleshooting Steps:
-
Alternative Reducing Agents: Consider using a milder and more selective reducing agent. A combination of sodium borohydride with a Lewis acid, such as zinc chloride, has been shown to be effective for this transformation and is generally safer to handle on a large scale[1].
-
Inverse Addition: For LAH reductions, consider adding the substrate solution to a cooled slurry of LAH in an appropriate solvent (e.g., THF). This "inverse addition" can help maintain better temperature control.
-
Careful Quenching: Develop a robust and well-controlled quenching procedure. A Fieser workup (sequential addition of water, then aqueous base) is often used for LAH reactions, but the stoichiometry and addition rate must be carefully optimized for the scale of the reaction.
-
Process Analytical Technology (PAT): Implement in-process monitoring (e.g., HPLC or IR) to track the disappearance of the starting material and the formation of the product and impurities. This will allow for more precise determination of the reaction endpoint.
-
Work-up & Isolation Challenges
Question 3: We are experiencing difficulties with the work-up of the reduction reaction, specifically with the filtration of inorganic salts and phase separation. What strategies can improve this?
Answer: The work-up of metal hydride reductions is notoriously challenging on a large scale due to the formation of gelatinous inorganic precipitates.
-
Causality: The quenching of the reaction produces metal hydroxides (e.g., aluminum hydroxide or boron salts) that can be difficult to filter and can trap the product, leading to lower isolated yields. Emulsion formation during extractive work-up is also a common problem.
-
Troubleshooting Steps:
-
Optimized Quenching: As mentioned previously, a well-controlled quench is critical. Experiment with different quenching protocols and temperatures to obtain a more granular and easily filterable precipitate.
-
Filter Aids: Employ a filter aid such as Celite® to improve the filtration of fine inorganic salts.
-
Solvent Selection for Extraction: Choose an extraction solvent that has good solubility for the product but limited miscibility with water to minimize emulsion formation. Ethyl acetate is a common choice[1].
-
Brine Washes: Washing the combined organic extracts with a saturated sodium chloride solution (brine) can help to break emulsions and remove residual water[1].
-
Purification & Stability Issues
Question 4: Our final product, this compound, shows discoloration and degradation upon storage. What are the recommended storage conditions, and are there any formulation strategies to improve stability?
Answer: this compound is a white to off-white crystalline powder that can be sensitive to light and air[2][3].
-
Causality: Pyridine derivatives can be susceptible to oxidation, and the presence of the amino and hydroxyl functional groups can make the molecule more reactive. Exposure to light can catalyze degradation pathways.
-
Troubleshooting Steps:
-
Storage Conditions: Store the material in a well-sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (0-8 °C)[2].
-
Crystallization Solvent: The choice of crystallization solvent can impact the purity and stability of the final product. Experiment with different solvent systems to obtain a highly crystalline and pure solid.
-
Antioxidants: For long-term storage or formulation, consider the addition of a small amount of an antioxidant. The choice of antioxidant would need to be compatible with the intended downstream application.
-
pH Adjustment: Depending on the intended use, adjusting the pH of a solution of the compound could improve its stability, although this would need to be determined experimentally.
-
Part 2: Experimental Protocols & Data
Protocol: Reduction of tert-Butyl 2-(Methylamino)nicotinate with NaBH₄/ZnCl₂
This protocol is adapted from a known procedure and is recommended for its improved safety and selectivity profile on a larger scale[1].
-
Reactor Setup: In a suitable reactor equipped with mechanical stirring, a temperature probe, and a reflux condenser, charge tetrahydrofuran (THF).
-
Reagent Addition: Add potassium borohydride followed by zinc chloride and stir the resulting slurry at room temperature for 2 hours.
-
Substrate Addition: Slowly add a solution of tert-butyl 2-(methylamino)nicotinate in toluene. Control the addition rate to manage the off-gassing.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by HPLC until the starting material is consumed.
-
Quench: Cool the reaction mixture to room temperature and slowly add 20% aqueous sodium hydroxide solution until the solution becomes clear.
-
Extraction: Extract the product with ethyl acetate.
-
Wash: Wash the combined organic layers with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system to obtain pure this compound.
Data Summary: Comparison of Reduction Methods
| Parameter | LAH Reduction | NaBH₄/ZnCl₂ Reduction |
| Safety Concerns | High (pyrophoric reagent, H₂ gas evolution) | Moderate (H₂ gas evolution) |
| Temperature Control | Difficult on a large scale | More manageable |
| Work-up | Challenging (gelatinous precipitates) | Simpler (clearer solution after quench) |
| Selectivity | Potential for over-reduction | Generally higher selectivity |
| Yield | Variable | Typically good to excellent |
Part 3: Visualizations
Workflow for Scale-Up Troubleshooting
Caption: A systematic approach to troubleshooting scale-up issues.
Decision Tree for Reducing Agent Selection
Caption: Decision matrix for selecting an appropriate reducing agent.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the starting material, 2-chloronicotinic acid?
A1: The purity of the 2-chloronicotinic acid is crucial. Key impurities to monitor include other isomers of chloronicotinic acid, as these can lead to the formation of isomeric impurities in the final product that may be difficult to separate. The presence of residual starting materials from its own synthesis can also impact the amination reaction.
Q2: Are there any specific safety precautions to consider when handling methylamine on a large scale?
A2: Methylamine is a flammable and corrosive gas or liquid. When used in large quantities, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. The addition to the reactor should be done in a closed system to prevent the release of flammable vapors.
Q3: Can this process be adapted for continuous manufacturing?
A3: While batch processing is common, certain steps could be adapted for continuous flow. The amination reaction, in particular, could benefit from the improved heat and mass transfer characteristics of a flow reactor, potentially leading to better control and higher yields. The reduction step would require a more specialized flow setup to handle the solid reagents and gas evolution.
References
- Chem-Impex. (n.d.). This compound.
- ChemicalBook. (2023). This compound Chemical Properties, Uses, Production.
- ChemScene. (n.d.). 2-(Methylamino)-3-pyridinemethanol.
Sources
Technical Support Center: Byproduct Identification in 2-(Methylamino)pyridine-3-methanol Synthesis
Welcome to the technical support center for the synthesis and analysis of 2-(Methylamino)pyridine-3-methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis of this key intermediate and require robust analytical methods for purity assessment and byproduct identification. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively.
Section 1: Understanding the Core Chemistry & Potential Impurities
The synthesis of this compound is a critical step in the development of various pharmaceutical agents.[1][2] A common and efficient synthetic route involves the reductive amination of a suitable precursor, such as 2-chloro-3-pyridinecarboxaldehyde, followed by reduction, or the direct reduction of 2-(methylamino)nicotinic acid or its ester.[1] While seemingly straightforward, each step carries the potential for side reactions that generate impurities. Understanding these potential pathways is the first step in targeted LC-MS analysis.
A typical synthesis involves two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group (e.g., chloride) on the pyridine ring with methylamine.
-
Reduction: Conversion of a carbonyl group (aldehyde or ester) to a primary alcohol, often using a hydride reducing agent like Sodium Borohydride (NaBH₄).[3][4]
The diagram below illustrates a common synthetic pathway and highlights nodes where potential byproducts may arise.
Caption: Synthetic route to this compound and key byproduct formation points.
Section 2: Recommended LC-MS Protocol for Analysis
The polar nature of pyridine-containing compounds presents a challenge for traditional reversed-phase chromatography, often resulting in poor retention and peak shape.[5] A robust method requires careful selection of the stationary phase and mobile phase modifiers.
Experimental Protocol: Baseline LC-MS Method
-
LC System: Standard HPLC or UHPLC system.
-
Column: Mixed-Mode or Polar-Embedded C18 Column (e.g., Acclaim™ PolarAdvantage II, Waters Atlantis T3). These columns offer enhanced retention for polar analytes.[5][6] A standard C18 can be used but may require ion-pairing agents, which are less MS-friendly.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid serves two purposes: it acidifies the mobile phase to ensure the basic pyridine and amine nitrogens are protonated, which improves peak shape and enhances ESI+ sensitivity. It is also a volatile buffer, making it ideal for MS applications.[6]
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
MS Detector: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Scan Range: m/z 50-500.
-
Key MS Voltages:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Rationale: Positive mode is selected to detect the protonated form of the basic analytes ([M+H]⁺). The cone voltage is set at a moderate level to promote stable ionization without inducing excessive in-source fragmentation.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the expected protonated molecular ions ([M+H]⁺) for the product and key starting materials?
This is the first check in any analysis. Knowing these values allows for rapid confirmation of the main components in your chromatogram.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Product: this compound | C₇H₁₀N₂O | 138.17 | 139.18 |
| Intermediate: 2-(Methylamino)pyridine-3-carboxaldehyde | C₇H₈N₂O | 136.15 | 137.16 |
| Starting Material 1: 2-Chloropyridine-3-carboxaldehyde | C₆H₄ClNO | 141.55 | 142.02 / 144.02 |
| Starting Material 2: 2-Aminopyridine-3-carboxaldehyde | C₆H₆N₂O | 122.12 | 123.13 |
Note on 2-Chloropyridine-3-carboxaldehyde: Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, you should always look for a pair of peaks for any chlorine-containing fragment, separated by ~2 m/z units with a ~3:1 intensity ratio.[7][8]
Q2: I see a peak at m/z 123. What could it be?
A peak at m/z 123 likely corresponds to an over-reduction byproduct, 2-Methylamino-3-methylpyridine (C₇H₁₀N₂). This can occur if the reduction conditions are too harsh (e.g., prolonged reaction time, excess NaBH₄, or use of a stronger reducing agent), leading to the complete reduction of the alcohol to a methyl group.
Q3: My main product peak (m/z 139) is broad or tailing. What's the cause?
Poor peak shape for basic compounds like this is common and usually points to undesirable secondary interactions with the stationary phase.
-
Cause: Residual, acidic silanol groups on the silica backbone of the column can interact strongly with the protonated basic analyte, causing peak tailing.
-
Solution 1 (Methodological): Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to keep both your analyte and the silanol groups in a consistent protonation state. Using 0.1% formic acid should achieve this.
-
Solution 2 (Hardware): Switch to a column with better end-capping or a different stationary phase chemistry (like a polar-embedded or mixed-mode column) designed to shield these silanol interactions and provide better peak shape for bases.[5][6]
Section 4: Troubleshooting Guide: Identifying Specific Byproducts
This section provides a systematic approach to identifying unknown peaks based on their mass-to-charge ratio and plausible chemical origin.
Caption: A logical workflow for byproduct identification using LC-MS data.
Case Study 1: Peak at m/z 137 - Oxidation or Unreacted Intermediate?
-
Observation: A peak is observed with an [M+H]⁺ of m/z 137.
-
Hypothesis 1: Unreacted Intermediate. This mass corresponds exactly to the expected intermediate, 2-(Methylamino)pyridine-3-carboxaldehyde . This indicates an incomplete reduction step.
-
Hypothesis 2: Product Oxidation. The desired alcohol product can be oxidized back to the aldehyde, especially if exposed to air or oxidizing agents during workup or storage.[9][10][11][12] This would also yield a compound with m/z 137.
-
Troubleshooting & Confirmation:
-
Check Retention Time: The aldehyde is generally less polar than the corresponding alcohol. In reversed-phase chromatography, the aldehyde (m/z 137) should elute later than the alcohol product (m/z 139). If the peak at m/z 137 elutes later than the main product, it strongly supports its identity as the aldehyde.
-
Spiking Study: If a standard of the intermediate is available, spike it into your sample. If the peak at m/z 137 increases in intensity, its identity is confirmed.
-
MS/MS Analysis: The fragmentation pattern of an aldehyde often shows a characteristic loss of CO (28 Da) or the CHO group (29 Da).[13][14] The alcohol will show a primary loss of H₂O (18 Da) or CH₂OH (31 Da).
-
Case Study 2: Peak at m/z 153 - Evidence of N-Oxidation?
-
Observation: A peak is observed with an [M+H]⁺ of m/z 155. This is M+16 relative to the product (m/z 139).
-
Hypothesis: N-Oxide Formation. The addition of an oxygen atom (+16 Da) is a classic sign of oxidation. The pyridine nitrogen is susceptible to oxidation, especially if strong oxidizing agents are present or during prolonged exposure to air, forming This compound N-oxide .
-
Troubleshooting & Confirmation:
-
High-Resolution MS (HRMS): Use HRMS to confirm the elemental composition. The measured mass should match C₇H₁₀N₂O₂.
-
MS/MS Analysis: N-oxides have a characteristic fragmentation pattern involving the loss of an oxygen atom (-16 Da) or a hydroxyl radical (-17 Da) from the parent ion. Look for a strong fragment ion at m/z 139 (M+H-16) or m/z 138 (M+H-17) in the MS/MS spectrum.
-
Case Study 3: Peak at m/z 273 - Dimerization?
-
Observation: A peak is observed with an [M+H]⁺ of m/z 273. This corresponds to (2 * 137) - 1, or nearly double the mass of the aldehyde intermediate.
-
Hypothesis: Aldol Condensation Dimer. Aldehydes can undergo self-condensation (an Aldol reaction), especially under basic conditions, to form dimers. The expected dimer of 2-(Methylamino)pyridine-3-carboxaldehyde would have a molecular weight of 272, giving an [M+H]⁺ of 273 after dehydration.
-
Troubleshooting & Confirmation:
-
Reaction Condition Review: Check the pH of your reaction during the SNAr and reduction steps. If the reaction mixture became strongly basic for an extended period before the aldehyde was reduced, dimerization is more likely.
-
MS/MS Analysis: The fragmentation of this dimer would be complex, but you would expect to see fragment ions corresponding to the monomer unit (m/z 137) after cleavage.
-
References
-
Pipzine Chemicals. (n.d.). 2-(Methylamino) - 3-pyridinemethanol in China. Retrieved from [Link]
-
van Nuijs, A. L. N., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3647–3657. Available at: [Link]
-
Bobbitt, J. M., et al. (2014). Oxoammonium salt oxidations of alcohols in the presence of pyridine bases. The Journal of Organic Chemistry, 79(3), 1055–1067. Available at: [Link]
-
ACS Publications. (2014). Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases. Retrieved from [Link]
-
ResearchGate. (n.d.). The Oxidation of Alcohols by Modified Oxochromium(VI)–Amine Reagents. Retrieved from [Link]
-
PharmaCompass. (n.d.). 2-(Methylamino)-3-pyridinemethanol. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Stahl, S. S. (2004). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Angewandte Chemie International Edition, 43(20), 2686-2701. Available at: [Link]
-
PubMed. (n.d.). LC-MS metabolomics of polar compounds. Retrieved from [Link]
-
PubMed. (n.d.). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
RSC Publishing. (1975). Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. Retrieved from [Link]
-
Springer Protocols. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2-Chloropyridine-3-carbaldehyde. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Reddit. (2018). What are the byproducts of reduction with borohydride?. Retrieved from [Link]
-
Stenutz. (n.d.). 2-chloropyridine-3-carboxaldehyde. Retrieved from [Link]
-
Blogger. (n.d.). Leveraging CAS 632-15-5: A Guide to 2-Chloropyridine-3-carboxaldehyde Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
-
Wiley. (n.d.). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Retrieved from [Link]
-
Stenutz. (n.d.). 2-aminopyridine-3-carboxaldehyde. Retrieved from [Link]
Sources
- 1. This compound | 32399-12-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. 2-Chloropyridine-3-carboxaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 8. 2-chloropyridine-3-carboxaldehyde [stenutz.eu]
- 9. Oxoammonium salt oxidations of alcohols in the presence of pyridine bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Strategies to Improve Regioselectivity in Reactions of 2-Substituted Pyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered when controlling regioselectivity in the functionalization of 2-substituted pyridines. The pyridine motif is a cornerstone in medicinal chemistry and materials science, making the precise control of its substitution patterns a critical endeavor.[1][2] This resource offers troubleshooting guides and frequently asked questions to navigate the complexities of these reactions, ensuring your syntheses are both efficient and predictable.
Understanding the Landscape of Pyridine Reactivity
The reactivity of the pyridine ring is dictated by the electronegative nitrogen atom, which creates a π-deficient system. This inherent electronic property generally directs nucleophilic attacks to the C2, C4, and C6 positions, while electrophilic substitutions are sluggish and typically favor the C3 and C5 positions. The presence of a substituent at the C2 position introduces further complexity, influencing the regiochemical outcome through a combination of steric and electronic effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Directed ortho-Metalation (DoM)
Question 1: My Directed ortho-Metalation (DoM) of a 2-substituted pyridine is resulting in a mixture of C3 and C6 isomers, with low overall yield. How can I improve C3 selectivity?
Answer: This is a common issue stemming from competing deprotonation events or side reactions. Here’s a systematic approach to troubleshooting:
-
Causality: Directed ortho-metalation (DoM) relies on the coordination of an organolithium base to a directing metalation group (DMG), which then delivers the base to the adjacent C-H bond for deprotonation.[3][4] For a 2-substituted pyridine, the primary competition is between deprotonation at C3 and C6. Several factors can disrupt the desired C3-lithiation.
-
Troubleshooting Steps:
-
Re-evaluate Your Directing Group (DG): The strength and nature of your DG are paramount. Amides (e.g., -CONEt₂) and carbamates are generally robust and effective DGs for pyridine systems.[5] Ensure your DG is stable under the strongly basic conditions and is not sterically hindered to the point that it prevents coordination with the base.
-
Optimize Reaction Temperature: DoM reactions are exquisitely sensitive to temperature. Low temperatures (typically -78 °C) are crucial to prevent decomposition of the lithiated intermediate and minimize side reactions.[5] Ensure your cooling bath is consistently maintained at the target temperature.
-
Choice of Base and Additives: While n-BuLi or s-BuLi are common, their high reactivity can sometimes lead to undesired nucleophilic addition to the pyridine ring.[6][7] Consider using a hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[7] The addition of a coordinating agent like tetramethylethylenediamine (TMEDA) can enhance the basicity of organolithium reagents and improve the efficiency of the deprotonation step.[6]
-
Solvent Effects: The choice of solvent can influence the aggregation state of the organolithium reagent, thereby affecting its reactivity and selectivity. Anhydrous tetrahydrofuran (THF) is a standard choice, but exploring other ethereal solvents might be beneficial.[4][8]
-
Workflow for Optimizing DoM C3-Selectivity
Sources
- 1. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Forced Degradation Studies of 2-(Methylamino)pyridine-3-methanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the forced degradation analysis of 2-(Methylamino)pyridine-3-methanol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of stress testing this specific molecule. Our approach is grounded in established scientific principles and regulatory expectations, aiming to empower you to conduct robust and meaningful stability studies.
Introduction to Forced Degradation of this compound
This compound is a key intermediate in pharmaceutical synthesis.[1][2][3] Understanding its stability profile is paramount for the development of safe, effective, and stable drug products. Forced degradation studies, or stress testing, are a regulatory requirement and a scientific necessity to elucidate the intrinsic stability of a drug substance.[4][5][6] These studies involve subjecting the molecule to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4][6]
The structure of this compound, featuring a pyridine ring, a secondary amine, and a primary alcohol, presents several potential sites for degradation. Anticipating these reactions is key to designing a comprehensive forced degradation study.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound under forced degradation conditions?
A1: Based on its functional groups, the primary chemical liabilities are:
-
Oxidation: The hydroxymethyl group is susceptible to oxidation, potentially forming an aldehyde (2-(methylamino)pyridine-3-carbaldehyde) and further, a carboxylic acid (2-(methylamino)nicotinic acid). The pyridine ring itself can also be oxidized to an N-oxide.
-
Photodegradation: Pyridine and its derivatives are known to be light-sensitive.[3] UV and visible light can induce photochemical reactions, leading to complex degradation pathways.
-
Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and elevated temperatures may promote degradation, potentially involving the substituents.
-
Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.
Q2: I am not observing any degradation under my initial stress conditions. What should I do?
A2: This is a common challenge, especially with relatively stable molecules. The goal of forced degradation is to achieve a target degradation of 5-20%.[7] If you are not seeing degradation, consider the following troubleshooting steps:
-
Increase Stressor Concentration: For acidic and basic hydrolysis, you can incrementally increase the molarity of the acid or base (e.g., from 0.1 M to 1 M or even higher). For oxidative stress, increase the concentration of hydrogen peroxide.
-
Increase Temperature: Temperature is a critical factor. If there is no degradation at room temperature, studies can be conducted at elevated temperatures (e.g., 50-60°C or higher).[7]
-
Extend Exposure Time: If initial time points show no degradation, extend the duration of the study. However, be mindful that longer exposure times might lead to secondary degradation products, complicating pathway elucidation.
-
Use a Co-solvent: If the compound has poor solubility in the aqueous stress medium, a co-solvent like methanol or acetonitrile can be used to increase its solubility and ensure adequate exposure to the stressor.[4]
Q3: I am observing too much degradation (>20%), and my primary peak has disappeared. How can I control the degradation?
A3: Excessive degradation can make it difficult to identify the primary degradation products and establish a clear degradation pathway. To control the extent of degradation:
-
Decrease Stressor Concentration: Use a lower molarity of acid, base, or oxidizing agent.
-
Lower the Temperature: Perform the study at a lower temperature to slow down the reaction rate.
-
Reduce Exposure Time: Sample at earlier time points to capture the initial degradation products.
-
Neutralization: For acid and base hydrolysis, ensure you are effectively neutralizing the samples at the designated time points to halt the degradation process.[7]
Q4: My chromatogram shows several small, poorly resolved peaks after degradation. What could be the issue?
A4: This could be due to several factors:
-
Complex Degradation: The stress conditions might be too harsh, leading to a cascade of secondary and tertiary degradation products.
-
Method Specificity: Your analytical method may not be specific enough to resolve all the degradation products from each other and from the parent compound.
-
Matrix Effects: If you are analyzing a formulated product, excipients could be interfering with the chromatography.
To address this, you may need to optimize your analytical method, particularly the mobile phase composition and gradient, to improve peak separation.
Q5: How do I develop a stability-indicating analytical method for this compound?
A5: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The typical approach is to use High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
Key steps include:
-
Method Development: Start with a C18 column and a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Forced Degradation: Generate degraded samples using the stress conditions outlined in this guide.
-
Method Validation: Analyze the degraded samples to ensure that all degradation product peaks are well-resolved from the parent peak and from each other. The PDA detector is crucial for assessing peak purity, which helps to confirm that the parent peak is free from any co-eluting degradants.[7]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or minimal degradation (<5%) | Stress conditions are too mild. | Increase stressor concentration, temperature, and/or exposure time. |
| Poor solubility of the compound. | Use a co-solvent (e.g., methanol, acetonitrile) to ensure the compound is fully dissolved in the stress medium. | |
| Excessive degradation (>20%) | Stress conditions are too harsh. | Decrease stressor concentration, temperature, and/or exposure time. |
| Delayed neutralization of samples. | Ensure timely and effective neutralization of acidic and basic samples. | |
| Poor peak shape (tailing, fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte and its degradants. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Unresolved peaks | Lack of method specificity. | Optimize the HPLC method: adjust mobile phase composition, gradient slope, and flow rate. Consider a different column chemistry. |
| Appearance of new peaks in the blank | Contamination of the mobile phase or diluent. | Prepare fresh mobile phase and diluent. |
| Degradation of the compound in the autosampler. | Use a cooled autosampler if the compound is unstable at room temperature in the chosen diluent. |
Experimental Protocols
The following protocols are starting points and should be adapted based on the observed stability of this compound. The target degradation is 5-20%.
Stock Solution Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of methanol and water).
Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at appropriate time intervals.
-
Dilute with the mobile phase for analysis.
Thermal Degradation
-
Expose the solid compound to dry heat at 70°C.
-
Sample at various time points, dissolve in the diluent, and analyze.
-
For solution-state thermal stability, incubate the stock solution at 70°C and sample over time.
Photolytic Degradation
-
Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.
-
Maintain a control sample in the dark to differentiate between thermal and photolytic degradation.
-
Sample at appropriate intervals and analyze.
Potential Degradation Pathways and Analytical Considerations
Hypothetical Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible. It is crucial to note that these are predictive and require experimental confirmation through techniques like LC-MS/MS for structure elucidation of the degradation products.
Caption: Potential oxidative degradation pathway of this compound.
Proposed Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA detector, monitor at the λmax of the parent compound and also scan a broader range (e.g., 200-400 nm) to detect degradants with different chromophores.
-
Injection Volume: 10 µL
Visualizing the Forced Degradation Workflow
Caption: General workflow for forced degradation studies.
References
- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016).
-
PubChem. (n.d.). 2-(Methylamino)-3-pyridinemethanol. Retrieved from [Link]
- Jain, D., & Basniwal, P. K. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
- Gallardo, C., et al. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 63, 1-24.
Sources
- 1. This compound | 32399-12-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
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- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
Technical Support Center: Avoiding Over-reduction in the Synthesis of Pyridine Methanols
Welcome to the Technical Support Center for pyridine methanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of over-reduction. Over-reduction, the undesired conversion of the target pyridine methanol to a methylpyridine or even saturation of the pyridine ring to a piperidine, can significantly impact yield and purity, leading to complex purification challenges.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve high selectivity and yield in your reactions.
Section 1: Troubleshooting Guide - Diagnosis and Solutions
This section addresses specific experimental issues related to over-reduction. Each problem is presented with potential causes and actionable solutions, grounded in established chemical principles.
Issue 1: My primary product is the corresponding methylpyridine instead of the desired pyridine methanol.
This is a classic case of over-reduction where the alcohol intermediate is further reduced.
Possible Cause A: Excessively Powerful Reducing Agent
-
Explanation: Reagents like Lithium Aluminum Hydride (LiAlH₄) are extremely potent and can readily reduce a wide range of functional groups, including the intermediate alcohol.[2][3][4] While effective for reducing esters and carboxylic acids, its high reactivity often leads to a lack of chemoselectivity, especially with sensitive substrates like pyridines.[4][5]
-
Solution: Opt for a milder reducing agent. Sodium Borohydride (NaBH₄) is a good starting point as it is generally selective for aldehydes and ketones and less likely to reduce esters or carboxylic acids without activation.[5][6] For the reduction of pyridine esters, NaBH₄ in combination with a Lewis acid like aluminum chloride or in a mixed solvent system such as THF-methanol can provide the desired reactivity while minimizing over-reduction.[6][7]
Possible Cause B: Harsh Reaction Conditions
-
Explanation: High temperatures and prolonged reaction times can provide the necessary activation energy for the undesired reduction of the alcohol. Even with a moderately selective reagent, forcing conditions can lead to over-reduction.[1]
-
Solution:
-
Temperature Control: Perform the reduction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.[1]
-
Monitor Progress: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further reduction of the product.
-
Issue 2: Besides the desired pyridine methanol, I am isolating a significant amount of the corresponding piperidine derivative.
This indicates that the pyridine ring itself is being reduced, a common issue in catalytic hydrogenation.
Possible Cause A: Overly Active Hydrogenation Catalyst or Conditions
-
Explanation: Heterogeneous catalysts like Platinum Oxide (PtO₂), Rhodium on Carbon (Rh/C), and Palladium on Carbon (Pd/C) are highly effective for pyridine hydrogenation but can be difficult to control, often leading to complete saturation of the ring to form piperidines.[8][9] The reaction conditions, particularly hydrogen pressure and temperature, play a crucial role in selectivity.[8][10]
-
Solution:
-
Catalyst Selection: Consider a less active catalyst or a modified catalyst system. Bimetallic catalysts, for instance, have shown high selectivity for the formation of piperidines from pyridines under milder conditions, suggesting that tuning the catalyst composition can control the extent of reduction.[11][12]
-
Condition Optimization: Reduce the hydrogen pressure and reaction temperature.[11] Mild conditions are often sufficient for the reduction of the carbonyl or carboxyl group without affecting the aromatic ring.[13]
-
Transfer Hydrogenation: Explore transfer hydrogenation as a milder alternative to high-pressure H₂ gas.[14] Reagents like ammonium formate with Pd/C can be effective for reducing certain pyridine derivatives while preserving the aromatic ring.[15]
-
Possible Cause B: Activation of the Pyridine Ring
-
Explanation: The pyridine nitrogen is basic and can be protonated under acidic reaction conditions. The resulting pyridinium ion is more susceptible to reduction than the neutral pyridine.[16]
-
Solution:
-
Control pH: If possible, perform the reduction under neutral or slightly basic conditions to avoid the formation of the highly reactive pyridinium species.
-
Protecting Groups: In some cases, the use of a protecting group on the pyridine nitrogen can modulate its reactivity, although this adds extra steps to the synthesis.
-
Issue 3: The reduction of my pyridyl ketone is not chemoselective and I'm seeing reduction of other functional groups in my molecule.
Achieving chemoselectivity is crucial when multiple reducible functional groups are present.
Possible Cause: Non-selective Reducing Agent
-
Explanation: A strong reducing agent like LiAlH₄ will reduce most polar unsaturated functional groups indiscriminately.[2][3][4]
-
Solution:
-
Employ Chemoselective Reagents: Sodium Borohydride (NaBH₄) is a prime choice for the selective reduction of ketones and aldehydes in the presence of less reactive groups like esters, amides, or nitriles.[5][6]
-
Catalytic Approaches: Certain zinc-based catalytic systems have demonstrated high chemoselectivity in the reduction of aldehydes and ketones, tolerating a wide range of other sensitive functionalities.[17]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Borohydride to reduce a pyridine carboxylic acid to a pyridine methanol?
Direct reduction of a carboxylic acid with NaBH₄ is generally inefficient. However, a two-step procedure is highly effective: first, convert the carboxylic acid to its methyl ester, and then reduce the ester with NaBH₄ in a suitable solvent system like a mixture of THF and methanol.[6] This method offers a safer and more selective alternative to using LiAlH₄ and avoids the reduction of other sensitive groups like amides or nitriles.[6]
Q2: I am trying to reduce a cyanopyridine to a pyridine methanol. What are the potential pitfalls?
The reduction of a cyano group to an amine is a common side reaction. If the goal is the pyridine methanol, the cyano group should ideally be hydrolyzed to a carboxylic acid or an ester first, followed by a selective reduction as described above. Direct reduction of a cyanopyridine to a pyridine methanol is challenging and often requires specialized reagents or multi-step pathways to avoid formation of the aminomethylpyridine. Some reducing systems may also reduce the cyano group to an alkylamine.[15]
Q3: My starting material is a pyridine N-oxide. How can I selectively reduce a substituent to a methanol without removing the N-oxide?
This is a challenging transformation as many reducing agents will also deoxygenate the pyridine N-oxide.[18][19] In fact, deoxygenation is a common reaction of pyridine N-oxides.[18][20] A potential strategy involves using a very mild and sterically hindered reducing agent at low temperatures, with careful monitoring to stop the reaction after the substituent has been reduced but before deoxygenation occurs. However, it is often more practical to perform the substituent reduction first and then oxidize the pyridine nitrogen to the N-oxide in a subsequent step.
Q4: How can I minimize the formation of dihydropyridine intermediates during the reduction of pyridine carboxylates?
The formation of dihydropyridines can occur, particularly with sodium borohydride reduction of pyridine-3,5-dicarboxylates.[21] The choice of solvent can influence the isomer distribution of the resulting dihydropyridines.[21] To favor the desired alcohol, ensuring complete reduction and avoiding conditions that stabilize the dihydropyridine intermediate is key. If dihydropyridine formation is significant, a subsequent oxidation step might be necessary to restore the aromaticity of the pyridine ring, though this adds complexity to the overall synthesis.
Section 3: Experimental Protocols & Data
Protocol 1: Selective Reduction of a Pyridine Carboxylic Acid Ester with NaBH₄
This protocol is adapted for the selective reduction of an ester in the presence of other less reactive functional groups.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the pyridine carboxylic acid ester (1.0 eq) and anhydrous Tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Preparation: In a separate flask, prepare a solution of Sodium Borohydride (NaBH₄, 2.0-4.0 eq) in a mixture of THF and Methanol.
-
Addition: Add the NaBH₄ solution dropwise to the cooled solution of the ester over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and slowly quench by the dropwise addition of water, followed by 1M HCl to neutralize the excess NaBH₄.
-
Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Common Reducing Agents for Pyridine Derivatives
| Reducing Agent | Precursor Functional Group | Primary Product | Common Over-reduction Byproduct(s) | Selectivity & Notes |
| LiAlH₄ | Ester, Carboxylic Acid, Ketone | Pyridine Methanol | Methylpyridine | Low chemoselectivity; reduces a wide range of functional groups.[2][3][4] |
| NaBH₄ | Ketone, Aldehyde | Pyridine Methanol | Minimal | High chemoselectivity for aldehydes and ketones.[5] |
| NaBH₄ / Lewis Acid | Ester | Pyridine Methanol | Methylpyridine | Enhanced reactivity for esters compared to NaBH₄ alone.[7] |
| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | Ester, Ketone, Pyridine Ring | Pyridine Methanol | Piperidine derivatives | Risk of ring saturation; conditions must be carefully controlled.[8][9] |
Section 4: Visualizing Reaction Pathways
Diagram 1: General Pathways in Pyridine Carboxylate Reduction
Caption: Decision tree for troubleshooting over-reduction.
References
-
Bunting, J. W., & Tam, J. W. (1975). Reduction of 3,5-disubstituted pyridines to dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1, 68-72. [Link]
-
Wibaut, J. P., & Boer, T. J. D. (1955). Reaction of pyridine carboxylic esters with sodium borohydride. Recueil des Travaux Chimiques des Pays-Bas, 74(3), 241-246. [Link]
-
Maji, B., & Mal, P. (2020). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 60(12), 6425-6429. [Link]
-
Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264-5265. [Link]
-
Li, Y., et al. (2022). Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. International Journal of Molecular Sciences, 23(21), 12679. [Link]
-
Baker, R. H., & Schuetz, R. D. (1948). The Catalytic Hydrogenation of Pyridine at High Pressures. (Thesis). Iowa State College. [Link]
- Relyea, D. I. (1969). Process for the reduction of pyridine n-oxides. (U.S. Patent No. 3,467,659). U.S.
-
Lansbury, P. T. (1961). Lithium Aluminum Hydride Reactions in Pyridine Solution. Reductive Cleavage of Ketones. Journal of the American Chemical Society, 83(2), 429-434. [Link]
-
Wang, Y., et al. (2025). Reduction of pyridyl aryl ketones. ResearchGate. [Link]
-
Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(5), 947-952. [Link]
-
Gribble, G. W. (2000). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 29(5), 335-346. [Link]
-
The Organic Chemistry Tutor. (2021, July 8). Chemoselective Reduction [Video]. YouTube. [Link]
-
Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14-21. [Link]
-
Ponomareva, E. A., et al. (2018). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry A, 92(13), 2634-2639. [Link]
-
Kumar, A., & Sangwan, S. (2018). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]
-
Li, Y., & Zhou, J. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 355(1), 99-104. [Link]
-
Imperial College London. (n.d.). Reductions with Lithium Aluminium Hydride. [Link]
-
Organic Chemistry Explained. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride [Video]. YouTube. [Link]
-
Saeed, A. (2007). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]
-
Ananikov, V. P., & Khemchyan, L. L. (2016). Catalytic Hydrogenation of Pyridine and Quinoline Derivatives. ResearchGate. [Link]
-
Ponomareva, E. A., et al. (2019). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts Modified with Chitosan. ResearchGate. [Link]
-
Asaad, N. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
El-Gaby, M. S. A., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
-
Keith, J. A., & Carter, E. A. (2012). Reduction of CO2 to Methanol Catalyzed by a Biomimetic Organo-Hydride Produced from Pyridine. Journal of the American Chemical Society, 134(18), 7580-7583. [Link]
-
Organic Chemistry Tube. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides [Video]. YouTube. [Link]
-
Wang, C., et al. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
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Validation & Comparative
A Comparative Guide to the Synthesis of 2-(Methylamino)pyridine-3-methanol for Researchers and Drug Development Professionals
Introduction: The Significance of 2-(Methylamino)pyridine-3-methanol in Modern Chemistry
This compound is a versatile bifunctional molecule that has garnered significant attention as a crucial building block in the synthesis of complex chemical entities.[1] Its unique structure, featuring a pyridine ring substituted with both a secondary amine and a primary alcohol, makes it an invaluable intermediate in the pharmaceutical and agrochemical industries.[1] Notably, it serves as a key precursor in the synthesis of the broad-spectrum antifungal agent isavuconazolium sulfate.[2] The strategic importance of this compound necessitates the development of efficient, scalable, and safe synthetic routes. This guide provides an in-depth, objective comparison of the most prominent synthesis strategies for this compound, offering field-proven insights and experimental data to aid researchers in selecting the optimal route for their specific needs.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies have emerged for the preparation of this compound, each with its own set of advantages and challenges. The first route commences with the readily available 2-chloronicotinic acid, while the second employs a protected form of the intermediate carboxylic acid.
Route 1: Nucleophilic Substitution of 2-Chloronicotinic Acid followed by Reduction
This classical two-step approach begins with a nucleophilic aromatic substitution reaction on 2-chloronicotinic acid, followed by the reduction of the resulting carboxylic acid.
Step 1: Synthesis of 2-(Methylamino)nicotinic Acid
The initial step involves the displacement of the chlorine atom at the 2-position of the pyridine ring with methylamine. This reaction is typically carried out at an elevated temperature in the presence of a copper catalyst.
Step 2: Reduction of 2-(Methylamino)nicotinic Acid
The second step is the reduction of the carboxylic acid functionality to a primary alcohol. Due to the stability of the carboxylic acid, a powerful reducing agent such as Lithium Aluminum Hydride (LAH) is required.
Route 2: Reduction of tert-Butyl 2-Methylamino-3-pyridinecarboxylate
This alternative strategy involves the reduction of a pre-formed and protected carboxylic acid intermediate, the tert-butyl ester of 2-methylamino-3-pyridinecarboxylic acid. This approach circumvents the direct reduction of the less reactive carboxylic acid.
Quantitative Data Summary
| Parameter | Route 1: From 2-Chloronicotinic Acid | Route 2: From tert-Butyl Ester |
| Starting Material | 2-Chloronicotinic Acid | tert-Butyl 2-methylamino-3-pyridinecarboxylate |
| Key Reagents | Methylamine, Copper Catalyst, LiAlH₄ | Potassium Borohydride, Lewis Acid (e.g., ZnCl₂) |
| Overall Yield | Moderate (Specific yield for reduction step not widely reported) | High (Reported up to 88.1%)[2] |
| Reaction Conditions | High temperature for substitution; Anhydrous conditions for reduction | Mild to moderate temperatures |
| Safety Considerations | Use of highly reactive and pyrophoric LiAlH₄ | Use of less hazardous borohydride reagents |
| Scalability | Challenging due to LiAlH₄ handling and quenching | More amenable to large-scale synthesis[3] |
In-Depth Analysis and Experimental Protocols
Route 1: A Classic Approach with Inherent Challenges
The synthesis starting from 2-chloronicotinic acid is a well-established method. The initial nucleophilic substitution is a standard transformation. However, the subsequent reduction of the carboxylic acid presents significant practical challenges.
Causality Behind Experimental Choices:
-
Copper Catalysis: The use of a copper catalyst, such as cuprous bromide, is crucial for facilitating the nucleophilic aromatic substitution of the relatively unreactive 2-chloropyridine derivative.
-
LiAlH₄ as Reducing Agent: Carboxylic acids are generally resistant to reduction. Lithium aluminum hydride is one of the few reagents potent enough to efficiently carry out this transformation to a primary alcohol.[4]
Trustworthiness and Self-Validation:
The progress of both reaction steps can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The identity and purity of the intermediate and final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Authoritative Grounding:
The reduction of carboxylic acids to primary alcohols using LiAlH₄ is a fundamental transformation in organic synthesis.[4] The mechanism involves the initial deprotonation of the carboxylic acid followed by coordination of the aluminum species and subsequent hydride delivery.
Experimental Protocol (Representative)
Step 1: Synthesis of 2-(Methylamino)nicotinic Acid
-
To a solution of 2-chloronicotinic acid in DMF, add methylamine hydrochloride, potassium carbonate, and a catalytic amount of cuprous bromide.[2]
-
Heat the reaction mixture at 100°C and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and perform an aqueous workup to isolate the crude 2-(methylamino)nicotinic acid.
-
Purify the product by recrystallization.
Step 2: Reduction of 2-(Methylamino)nicotinic Acid with LiAlH₄
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 2-(methylamino)nicotinic acid in anhydrous THF to the LiAlH₄ suspension. Caution: This reaction is highly exothermic and generates hydrogen gas.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux to ensure complete reduction.
-
Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Potential Byproducts and Purification:
The use of LiAlH₄ can sometimes lead to over-reduction or side reactions if other reducible functional groups are present. The workup procedure is critical for removing the aluminum salts, which can sometimes be challenging. In the case of amide reductions with LAH, which shares similarities with carboxylic acid reductions, byproducts can arise from reactions with the solvent (e.g., THF) or from partial reduction if traces of water are present.[5] Purification is often achieved by column chromatography on silica gel.[6]
Scalability Concerns:
The use of LiAlH₄ poses significant challenges for large-scale synthesis due to its pyrophoric nature and the highly exothermic and gas-evolving quenching process. Specialized equipment and stringent safety protocols are required. Furthermore, the use of high-boiling point solvents like DMF in the first step can be problematic for industrial-scale production.
Route 2: A Milder and More Scalable Alternative
The reduction of a tert-butyl ester of 2-methylamino-3-pyridinecarboxylic acid offers a more practical and scalable approach.
Causality Behind Experimental Choices:
-
Ester Protection: The carboxylic acid is protected as a tert-butyl ester. Esters are more readily reduced than carboxylic acids, allowing for the use of milder reducing agents.
-
Borohydride/Lewis Acid System: The combination of a borohydride (sodium or potassium) and a Lewis acid (e.g., zinc chloride) creates a more potent reducing system capable of reducing esters to alcohols. The Lewis acid activates the ester carbonyl group towards hydride attack.
Trustworthiness and Self-Validation:
As with Route 1, the reaction progress can be monitored by TLC or HPLC. The final product's identity and purity should be confirmed by NMR and MS. The high reported yield provides confidence in the reliability of this method.
Authoritative Grounding:
The reduction of esters to primary alcohols using sodium borohydride in the presence of a Lewis acid is a well-documented and versatile method in organic synthesis.
Experimental Protocol
-
In a three-necked flask, prepare a mixture of potassium borohydride and zinc chloride in tetrahydrofuran and stir at room temperature for 2 hours.[2]
-
Add a solution of tert-butyl 2-methylamino-3-pyridinecarboxylate in toluene. Control the rate of addition as gas evolution occurs.[2]
-
Heat the reaction mixture to reflux until the reaction is complete (monitor by TLC).[2]
-
Cool the mixture to room temperature and add a 20% sodium hydroxide solution until the solution becomes clear.[2]
-
Extract the product with ethyl acetate.[2]
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[2]
-
Remove the solvent under reduced pressure to obtain this compound as a white solid (reported yield of 88.1%).[2]
Synthesis of the Starting Material:
The starting material, tert-butyl 2-methylamino-3-pyridinecarboxylate, can be synthesized from 2-(methylamino)nicotinic acid by reaction with a tert-butyl source, such as di-tert-butyl dicarbonate (Boc₂O) or by esterification using tert-butanol.
Cost Analysis:
While a direct and current price comparison is subject to market fluctuations, 2-chloronicotinic acid is a common and relatively inexpensive starting material. The synthesis of the tert-butyl ester for Route 2 adds an extra step and the cost of the protecting group reagent, which may increase the overall cost of the starting material. However, the higher overall yield and easier scalability of Route 2 may offset this initial cost in a large-scale production setting.
Visualizing the Synthetic Pathways
Caption: Comparative overview of the two primary synthetic routes to this compound.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 , starting from 2-chloronicotinic acid, is a more traditional approach. However, the use of the highly reactive and hazardous Lithium Aluminum Hydride makes it less suitable for large-scale industrial production and requires specialized handling procedures. The overall yield may also be lower, in part due to the challenges associated with the reduction step and the use of high-boiling point solvents in the initial step.
-
Route 2 , involving the reduction of the tert-butyl ester, is a more modern and practical approach. It employs milder and safer reagents, is more amenable to scaling up, and has a reported high yield.[2][3] While it requires an additional step for the preparation of the starting ester, the overall efficiency and safety profile make it the recommended route for most applications, particularly in a drug development and manufacturing context.
Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher or organization, including the scale of the synthesis, available equipment, safety protocols, and economic considerations. This guide provides the necessary data and insights to make an informed decision.
References
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Chemistry Stack Exchange. (2017, August 26). Byproducts of LiAlH4 reduction of amides. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 2-(Methylamino) - 3-pyridinemethanol in China. Retrieved from [Link]
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Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]
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Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]
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The Journal of Organic Chemistry. (n.d.). The Reduction of Acid Amides with Lithium Aluminum Hydride. ACS Publications. Retrieved from [Link]
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University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]
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Chemical Synthesis Database. (n.d.). tert-butyl 2-pyridinecarboxylate. Retrieved from [Link]
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Genprice. (n.d.). Tert-Butyl (2- (2- (methylamino) ethoxy) ethyl) carbamate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 32399-12-5 | Product Name : (2-(Methylamino)pyridin-3-yl)methanol. Retrieved from [Link]
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Aladdin Scientific. (n.d.). (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester. Biocompare. Retrieved from [Link]
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Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 2-(Methylamino)pyridine-3-methanol and 2-Aminopyridine-3-methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the subtle modification of a molecule's structure can lead to profound differences in its chemical behavior and, consequently, its utility. This guide provides an in-depth comparison of the reactivity of two closely related pyridine derivatives: 2-(methylamino)pyridine-3-methanol and 2-aminopyridine-3-methanol. Understanding these differences is crucial for designing synthetic routes and for the development of novel compounds with tailored properties.
Introduction to the Molecules
Both this compound and 2-aminopyridine-3-methanol are valuable building blocks in organic synthesis. Their bifunctional nature, possessing both a nucleophilic amino group and a versatile hydroxymethyl group on a pyridine scaffold, makes them attractive intermediates for the synthesis of a wide range of biologically active molecules and functional materials.[1][2]
Table 1: Physicochemical Properties
| Property | This compound | 2-Aminopyridine-3-methanol |
| Structure | ||
| Molecular Formula | C₇H₁₀N₂O | C₆H₈N₂O |
| Molecular Weight | 138.17 g/mol | 124.14 g/mol |
| Predicted pKa (of conjugate acid) | ~6.73 | ~6.86 |
The primary structural difference lies in the substitution at the 2-amino group: a methyl group in this compound versus a hydrogen atom in 2-aminopyridine-3-methanol. This seemingly minor alteration has significant implications for the electronic and steric properties of the amino group, thereby influencing its reactivity.
Comparative Reactivity Analysis
The reactivity of the amino group in these molecules is a key determinant of their synthetic utility. This reactivity is governed by a delicate interplay of electronic and steric effects.
Electronic Effects
The methyl group in this compound is an electron-donating group (EDG) through an inductive effect.[1] This effect increases the electron density on the nitrogen atom of the amino group, which would be expected to enhance its nucleophilicity and basicity compared to the unsubstituted 2-aminopyridine-3-methanol. A more electron-rich nitrogen atom should be a more potent nucleophile, more readily attacking electrophilic centers.
However, the predicted pKa values of the parent compounds, 2-(methylamino)pyridine (pKa ≈ 6.73) and 2-aminopyridine (pKa ≈ 6.86), suggest that 2-aminopyridine is slightly more basic.[3][4] This counterintuitive observation highlights the importance of considering other factors, particularly steric hindrance and solvation effects.
Steric Effects
The presence of the methyl group on the nitrogen atom in this compound introduces significant steric hindrance around the nucleophilic center. This bulkiness can impede the approach of electrophiles, particularly larger ones, to the nitrogen atom.[5] This steric hindrance can counteract the electronic enhancement of nucleophilicity, leading to a net decrease in reaction rates for certain transformations.
The interplay between these electronic and steric effects means that the relative reactivity of the two compounds can be highly dependent on the specific reaction conditions and the nature of the electrophile.
Experimental Observations in Organometallic Chemistry
A study on the reaction of 2-aminopyridines with the ruthenium cluster [Ru₃(CO)₁₂] provides direct experimental evidence for the comparable, yet distinct, reactivity of these ligands. The research demonstrated that both 2-aminopyridine and 2-(methylamino)pyridine react to form hydrido trinuclear clusters. The study noted that while the presence of substituents on the aminic nitrogen did not fundamentally alter the course of the reaction, it did influence the fluxionality of the resulting complexes. This suggests that while both molecules can engage in similar transformations, the N-methyl group does impart different dynamic properties to the products.
Experimental Protocols: A Comparative N-Alkylation
To illustrate the practical implications of these reactivity differences, a comparative N-alkylation experiment can be designed. N-alkylation is a fundamental transformation for these molecules and is sensitive to both electronic and steric factors.
Objective: To compare the relative reactivity of this compound and 2-aminopyridine-3-methanol in an N-alkylation reaction with benzyl bromide.
Workflow Diagram:
Caption: Workflow for the comparative N-alkylation experiment.
Step-by-Step Protocol:
-
Reaction Setup:
-
In two separate round-bottom flasks, dissolve 1 mmol of this compound and 1 mmol of 2-aminopyridine-3-methanol in 10 mL of acetonitrile, respectively.
-
To each flask, add 1.5 mmol of anhydrous potassium carbonate (K₂CO₃).
-
Stir the mixtures at room temperature for 10 minutes.
-
-
Addition of Electrophile:
-
To each flask, add 1.1 mmol of benzyl bromide dropwise.
-
-
Reaction:
-
Heat both reaction mixtures to 60°C and stir.
-
Monitor the progress of the reactions by thin-layer chromatography (TLC) every hour.
-
-
Work-up:
-
Once the starting material is consumed (or after a set time, e.g., 6 hours), cool the reaction mixtures to room temperature.
-
Quench the reactions by adding 20 mL of water to each flask.
-
Extract the aqueous layers with ethyl acetate (3 x 20 mL).
-
Combine the organic layers for each reaction, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
-
Analysis:
-
Purify the crude products by column chromatography on silica gel.
-
Characterize the products by ¹H NMR and mass spectrometry to confirm their identity.
-
Calculate the isolated yields for both reactions.
-
Expected Outcome and Interpretation:
Based on the interplay of electronic and steric effects, it is hypothesized that the reaction with 2-aminopyridine-3-methanol may proceed at a faster rate and potentially give a higher yield of the mono-alkylated product. The steric bulk of the methyl group in this compound could hinder the approach of the benzyl bromide, slowing down the reaction. However, the increased nucleophilicity from the methyl group's inductive effect could partially offset this. Comparing the yields and reaction times will provide valuable experimental data on the relative reactivity of these two compounds under these specific conditions.
Mechanistic Considerations
The N-alkylation reaction proceeds via a standard Sₙ2 mechanism. The lone pair of electrons on the amino nitrogen acts as the nucleophile, attacking the electrophilic carbon of the benzyl bromide.
Reaction Mechanism Diagram:
Caption: Generalized Sₙ2 mechanism for N-alkylation.
The rate of this reaction is directly proportional to the concentration of both the nucleophile and the electrophile. The nucleophilicity of the amine is a critical factor, and as discussed, this is influenced by both electronic and steric properties.
Conclusion
While this compound and 2-aminopyridine-3-methanol are structurally very similar, the presence of the N-methyl group introduces a fascinating interplay of electronic and steric effects that significantly influences their reactivity. The electron-donating nature of the methyl group enhances the intrinsic nucleophilicity of the amino nitrogen, but this is often counteracted by steric hindrance that can impede the approach of electrophiles.
For researchers and drug development professionals, the choice between these two building blocks will depend on the specific synthetic transformation being considered. In reactions where steric hindrance is a dominant factor, 2-aminopyridine-3-methanol may be the more reactive substrate. Conversely, for reactions with smaller electrophiles or under conditions where electronic effects are paramount, this compound could be the preferred choice. The experimental protocol provided offers a straightforward method for empirically determining the relative reactivity of these compounds in a common and important synthetic operation. A thorough understanding of these nuances is essential for the rational design and efficient execution of synthetic strategies in modern chemistry.
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Andreu, P. L., Cabeza, J. A., Riera, V., et al. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions, (7), 2201-2206. [Link]
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Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. [Link]
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PrepMate. (n.d.). Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds? Retrieved from [Link]
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PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]
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Quora. (2018, April 7). Which is a weaker base between pyridine and 2-aminopyridine and why?[Link]
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Semantic Scholar. (n.d.). A DFT study on nucleophilicity and site selectivity of nitrogen nucleophiles. Retrieved from [Link]
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MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]
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Andreu, P. L., Cabeza, J. A., Riera, V., et al. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (7), 2201-2206. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11159325, (2-Aminopyridin-3-yl)methanol. Retrieved January 11, 2026 from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4738518, 2-(Methylamino)-3-pyridinemethanol. Retrieved January 11, 2026 from [Link].
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Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic?[Link]
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ResearchGate. (2012). A DFT study on nucleophilicity and site selectivity of nitrogen nucleophiles. [Link]
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Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 2-Substituted Pyridine-3-Methanol Isomers
Introduction: The Structural Challenge of Pyridine Isomers in Medicinal Chemistry
The pyridine ring is a foundational scaffold in modern drug discovery, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. Specifically, the 2-substituted pyridine-3-methanol framework is a key pharmacophore in numerous developmental and approved therapeutic agents. The precise positioning of substituents on this ring system is critical; a minor shift in a functional group can drastically alter a molecule's pharmacological activity, toxicity, and pharmacokinetic profile. Consequently, the unambiguous structural confirmation of a desired isomer is a non-negotiable step in the synthesis and quality control pipeline.
This guide provides an in-depth, comparative analysis of the spectroscopic signatures of various 2-substituted pyridine-3-methanol isomers. Moving beyond a simple data repository, we will explore the underlying chemical principles that govern the observed differences in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By understanding why these spectra differ, researchers can more confidently and efficiently identify their target molecules and distinguish them from closely related impurities.[1]
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool for Isomer Elucidation
NMR spectroscopy is unequivocally the most powerful technique for distinguishing between constitutional isomers of substituted pyridines.[1] The chemical environment of each proton and carbon atom is exquisitely sensitive to the electronic effects of neighboring substituents, resulting in unique chemical shifts (δ) and coupling patterns (J).
¹H NMR Spectroscopy: Decoding Proton Environments
The ¹H NMR spectrum of a 2-substituted pyridine-3-methanol will typically display signals for three aromatic protons on the pyridine ring, a methylene group (-CH₂OH), and a hydroxyl proton (-OH). The key to differentiation lies in the chemical shifts and splitting patterns of the aromatic protons (H-4, H-5, and H-6).
The substituent at the C-2 position exerts a strong electronic influence.
-
Electron-Withdrawing Groups (EWGs) like -Cl or -Br deshield adjacent protons, shifting their signals to a higher frequency (downfield).
-
Electron-Donating Groups (EDGs) like -NH₂ or -OCH₃ shield adjacent protons, causing an upfield shift.
Table 1: Comparative ¹H NMR Data for Representative 2-Substituted Pyridine-3-Methanol Isomers (in CDCl₃)
| Substituent (at C-2) | Approx. δ H-6 (ppm) | Approx. δ H-5 (ppm) | Approx. δ H-4 (ppm) | Approx. δ -CH₂ (ppm) | Key Observations & Rationale |
| -H (Reference) | 8.52 | 7.35 | 7.75 | 4.75 | Baseline for comparison. H-6 is most downfield due to proximity to the electronegative nitrogen. |
| -Cl | 8.45 | 7.30 | 7.70 | 4.80 | The inductive effect of chlorine deshields the adjacent protons, but the overall effect can be complex. The methylene protons are slightly downfield. |
| -CH₃ | 8.32 | 7.05 | 7.38 | 4.70 | The electron-donating methyl group shields the ring protons, causing a noticeable upfield shift compared to the unsubstituted parent.[2] |
| -NH₂ | 7.95 | 6.50 | 7.25 | 4.60 | The strong electron-donating amino group causes significant upfield shifts for all ring protons, especially H-5. |
| -OCH₃ | 8.15 | 6.82 | 7.51 | 4.65 | The methoxy group is also electron-donating, leading to upfield shifts, though typically less pronounced than the amino group.[3] |
Note: Chemical shifts are approximate and can vary with solvent and concentration. The hydroxyl proton signal is often a broad singlet and its position is highly variable.
¹³C NMR Spectroscopy: A Carbon-Level Fingerprint
¹³C NMR provides complementary and often more decisive information. The chemical shifts of the pyridine ring carbons are highly sensitive to the substituent's electronic effects.
-
C-2 and C-3: The carbons directly attached to the substituent and the methanol group will show the most significant shifts.
-
Ipso-Carbon (C-2): The chemical shift of the carbon bearing the substituent is highly diagnostic.
-
Ortho, Meta, Para-like Effects: The substituent at C-2 will influence the chemical shifts of C-4, C-5, and C-6 in a predictable manner based on its electronic properties.
Table 2: Comparative ¹³C NMR Data for Representative 2-Substituted Pyridines
| Substituent (at C-2) | Approx. δ C-2 (ppm) | Approx. δ C-3 (ppm) | Approx. δ C-4 (ppm) | Approx. δ C-5 (ppm) | Approx. δ C-6 (ppm) |
| -H (Pyridine) | 150.0 | 123.7 | 135.8 | 123.7 | 150.0 |
| -Cl | 151.0 | 139.5 | 124.0 | 122.5 | 149.0 |
| -CH₃ | 157.5 | 122.5 | 136.0 | 121.5 | 149.0 |
| -NH₂ | 158.5 | 109.0 | 138.0 | 113.5 | 148.0 |
| -OCH₃ | 164.0 | 110.5 | 138.5 | 116.5 | 147.0 |
Note: Data is for the parent 2-substituted pyridines and serves as a strong indicator for the trends expected in the corresponding 3-methanol derivatives.[4][5]
Pillar 2: Infrared (IR) Spectroscopy - Probing Functional Groups and Vibrational Modes
While NMR provides the detailed structural map, IR spectroscopy offers rapid confirmation of key functional groups. For 2-substituted pyridine-3-methanol isomers, the spectra will be dominated by vibrations from the -OH group, the C-H bonds, and the pyridine ring system.
-
O-H Stretch: A strong, broad absorption in the range of 3200-3600 cm⁻¹ is the unmistakable signature of the hydroxyl group. The broadness is due to hydrogen bonding.
-
C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- group) appear just below 3000 cm⁻¹.
-
C=C and C=N Ring Stretching: Strong absorptions in the 1400-1650 cm⁻¹ region are characteristic of the pyridine ring. The exact positions of these bands can be subtly influenced by the C-2 substituent.
-
C-O Stretch: A strong band for the primary alcohol C-O stretch is expected between 1000-1075 cm⁻¹.
-
C-X Stretch: The vibration of the bond between the ring and the substituent (e.g., C-Cl, C-Br) will appear in the fingerprint region (< 1000 cm⁻¹). For example, a C-Br stretch is typically observed around 550 cm⁻¹.[6]
While the IR spectra of different isomers will be broadly similar, subtle shifts in the fingerprint region (especially aromatic C-H bending vibrations) can aid in differentiation when compared against a known standard.[1]
Pillar 3: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound, providing a fundamental check of its identity. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ will be the base peak, confirming the molecular formula.
Under harsher Electron Ionization (EI) conditions, the molecule will fragment in a characteristic pattern. For pyridine-3-methanol isomers, common fragmentation pathways include:
-
Loss of the Hydroxymethyl Group: Cleavage of the C-C bond between the ring and the methanol group.
-
Loss of Water: Dehydration from the molecular ion.
-
Ring Fragmentation: Complex fragmentation of the pyridine ring itself.
The molecular ion peak (M⁺) will confirm the overall mass. While the primary fragmentation patterns of isomers are often very similar, careful analysis of the relative abundances of key fragment ions may reveal minor, reproducible differences that can be used for differentiation.[1] For example, the molecular ion of (2-chloropyridin-3-yl)methanol would show a characteristic M and M+2 isotopic pattern in a roughly 3:1 ratio, confirming the presence of a single chlorine atom.
Table 3: Summary of Key Spectroscopic Differentiators
| Technique | Key Differentiating Feature | Rationale |
| ¹H NMR | Chemical shifts and coupling constants of the three aromatic protons (H-4, H-5, H-6). | Highly sensitive to the electronic nature (EWG vs. EDG) of the C-2 substituent. |
| ¹³C NMR | Chemical shifts of the pyridine ring carbons, especially C-2, C-3, and C-6. | Provides an unambiguous fingerprint of the carbon skeleton and the electronic environment. |
| IR | Subtle shifts in the fingerprint region (1400-600 cm⁻¹). Presence of C-X stretching bands. | Vibrational modes of the ring and the C-X bond are unique to the substitution pattern. |
| MS | Isotopic pattern of the molecular ion (for halogenated isomers). | The presence and number of atoms like Cl and Br create predictable isotopic distributions. |
Experimental Protocols: A Validated Workflow
The following protocols provide a robust framework for the spectroscopic analysis of a novel 2-substituted pyridine-3-methanol isomer.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument for optimal resolution.
-
Acquire a standard single-pulse ¹H spectrum with a spectral width of -2 to 12 ppm.
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 200 ppm.
-
A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the data similarly and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Protocol 2: GC-Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.[1]
-
GC-MS Analysis:
-
Gas Chromatograph: Use a system equipped with a standard capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample solution with an injector temperature of 250 °C.[1]
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.[1]
-
Mass Spectrometer: Use an Electron Ionization (EI) source with an ionization energy of 70 eV and scan a mass range of m/z 40-400.[1]
-
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern and compare it to known literature or databases.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow for the spectroscopic identification and differentiation of 2-substituted pyridine-3-methanol isomers.
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A Senior Application Scientist's Guide to Method Validation: Quantification of 2-(Methylamino)pyridine-3-methanol via HPLC
A Comparative Analysis of High-Performance vs. Ultra-High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical methods is not merely a preference—it is a regulatory and scientific necessity. The accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is the bedrock upon which product safety and efficacy are built. This guide provides an in-depth, experience-driven comparison of two robust liquid chromatography methods for the quantification of 2-(Methylamino)pyridine-3-methanol, a key chemical intermediate.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the authoritative standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][2][3] We will explore a traditional High-Performance Liquid Chromatography (HPLC) method and compare its performance directly with a modern Ultra-High-Performance Liquid Chromatography (UPLC) alternative, providing the data and rationale necessary for you to make an informed decision for your specific analytical needs.
The Analyte: Understanding this compound
Before developing a method, we must understand the analyte. This compound (MW: 138.17 g/mol ) is a polar molecule containing both a secondary amine and a primary alcohol functional group attached to a pyridine ring.[4][5][6] Its polarity and potential for protonation (pKa of the pyridine nitrogen and the methylamino group) are critical factors. The presence of the basic amine necessitates careful pH control of the mobile phase to ensure a consistent charge state and, consequently, reproducible retention and sharp peak shape. A buffered mobile phase with a pH at least one unit away from the analyte's pKa is crucial to prevent peak tailing and shifting retention times.
Method Comparison: HPLC vs. UPLC
The core of this guide compares two distinct yet related approaches for quantifying our target analyte.
-
Method A: The Workhorse (HPLC) : A conventional HPLC method utilizing a standard C18 column with 5 µm particles. This represents the established, robust technology widely available in QC laboratories.[7]
-
Method B: The Sprinter (UPLC) : An advanced UPLC method using a sub-2 µm particle C18 column. This technology operates at significantly higher pressures to achieve faster and more efficient separations.[7][8][9]
The fundamental difference lies in particle size and operating pressure.[7][10] UPLC's smaller particles provide a greater surface area, leading to dramatic improvements in separation efficiency.[9] This translates to sharper, narrower peaks, which enhances sensitivity and allows for significantly faster analysis times—often reducing a 15-20 minute HPLC run to under 5 minutes.[7][9][10]
The Validation Workflow: A Structured Approach
Method validation is a systematic process to confirm that an analytical procedure is suitable for its intended purpose.[3][11] Our validation protocol is designed to rigorously assess every performance characteristic as stipulated by ICH Q2(R1).[1][2][3]
Caption: Workflow for Analytical Method Validation.
Experimental Protocols & Comparative Data
Here, we detail the validation experiments and present the performance data for both Method A (HPLC) and Method B (UPLC). The acceptance criteria are based on established industry standards and ICH guidelines.[12][13][14][15]
Chromatographic Conditions
| Parameter | Method A (HPLC) | Method B (UPLC) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 20 mM Potassium Phosphate, pH 3.0B: Acetonitrile | A: 20 mM Potassium Phosphate, pH 3.0B: Acetonitrile |
| Gradient | 10-70% B over 15 min | 10-70% B over 3 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 270 nm | UV at 270 nm |
| Column Temp. | 30°C | 35°C |
| Injection Vol. | 10 µL | 2 µL |
| Run Time | 20 min | 5 min |
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[16][17]
Protocol:
-
Prepare solutions of this compound.
-
Expose the solutions to stress conditions: acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (60°C), and light (ICH photostability chamber).
-
Analyze the stressed samples alongside an unstressed sample and a blank.
-
Assess peak purity of the analyte using a photodiode array (PDA) detector to ensure no co-eluting peaks.
Results: Both methods demonstrated specificity. The analyte peak was well-resolved from all degradation products and excipients. The UPLC method, due to its higher efficiency, showed better resolution between two minor degradant peaks.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[3]
Protocol:
-
Prepare a series of at least five standard solutions of this compound at concentrations spanning 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against concentration and perform a linear regression analysis.
Results:
| Parameter | Method A (HPLC) | Method B (UPLC) | Acceptance Criteria |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | As defined |
| Correlation Coeff. (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Close to zero |
Both methods exhibit excellent linearity. The slightly higher r² for the UPLC method is typical, owing to the better peak integration resulting from sharper peaks.[9][18]
Accuracy (% Recovery)
Accuracy is the closeness of the test results to the true value. It is determined by spiking a placebo matrix with known amounts of the analyte at different concentration levels.
Protocol:
-
Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) of the target concentration.
-
Prepare each level in triplicate (total of 9 samples).
-
Analyze the samples and calculate the percentage recovery.
Results:
| Concentration Level | Method A (HPLC) Mean Recovery (%) | Method B (UPLC) Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5 | 100.1 | 98.0 - 102.0% |
| 100% | 100.2 | 100.5 | 98.0 - 102.0% |
| 120% | 99.8 | 99.6 | 98.0 - 102.0% |
Both methods demonstrate high accuracy, well within the acceptable limits for a pharmaceutical assay.
Precision (Repeatability and Intermediate Precision)
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Protocol:
-
Repeatability: Analyze six replicate preparations of a sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
Results:
| Parameter | Method A (HPLC) %RSD | Method B (UPLC) %RSD | Acceptance Criteria |
| Repeatability (n=6) | 0.85% | 0.45% | ≤ 2.0% |
| Intermediate Precision (n=12) | 1.10% | 0.65% | ≤ 2.0% |
The UPLC method shows superior precision. The higher efficiency and automated system capabilities reduce variability, leading to lower RSD values.[8][9]
Caption: Interrelationship of Key Validation Parameters.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Protocol: Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Results:
| Parameter | Method A (HPLC) | Method B (UPLC) | Interpretation |
| LOD (µg/mL) | 0.15 | 0.04 | UPLC is more sensitive |
| LOQ (µg/mL) | 0.50 | 0.12 | UPLC is better for trace analysis |
The superior sensitivity of UPLC is evident here.[8] The lower LOD and LOQ make it the clear choice for impurity analysis or low-dosage formulations.
Conclusion and Recommendation
Both the traditional HPLC and the modern UPLC methods were successfully validated according to ICH Q2(R1) guidelines and are suitable for the quantification of this compound. The choice between them depends on the specific application and laboratory resources.
-
Method A (HPLC) is a robust, reliable, and fully validated method suitable for routine quality control where speed is not the primary driver. Its lower equipment cost and widespread availability make it a practical choice for many labs.
-
Method B (UPLC) is technically superior in every performance metric.[7] It offers a dramatic increase in sample throughput (4x faster), reduced solvent consumption, and higher sensitivity.[8][18] For high-throughput screening, impurity profiling, or any environment where speed and sensitivity are critical, the UPLC method is the recommended choice. While the initial capital investment is higher, the long-term savings in solvent, waste disposal, and operator time often provide a rapid return on investment.
This guide demonstrates that while both methods are valid, a deeper analysis of performance data allows for a strategic choice that aligns with a laboratory's specific scientific and business goals.
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA.gov. [Updated March 6, 2024]. Available from: [Link]
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A Senior Application Scientist's Guide to Catalysis in Pyridine Derivative Synthesis
Introduction: Navigating the Complexities of Pyridine Functionalization
The pyridine scaffold is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties—basicity, aromatic stability, and hydrogen bonding capability—make it an invaluable motif in drug design.[1] However, the very features that make pyridine so useful also present significant synthetic challenges. The electron-deficient nature of the ring hinders classical electrophilic substitution, while the Lewis basic nitrogen atom can readily coordinate to and poison transition metal catalysts, inhibiting their activity.[1][2] Furthermore, achieving regioselectivity in C-H functionalization reactions is a persistent hurdle.[3]
This guide provides a comparative analysis of catalytic systems for key transformations involving pyridine derivatives. We will move beyond mere protocols to explore the mechanistic rationale behind catalyst selection, offering researchers, scientists, and drug development professionals the insights needed to optimize their synthetic strategies. We will delve into three critical areas: the workhorse Suzuki-Miyaura cross-coupling, the essential transformation of hydrogenation, and the atom-economical approach of C-H functionalization, concluding with a look at emerging organocatalytic methods.
Cross-Coupling Reactions: Forging C-C Bonds with Precision
The Suzuki-Miyaura cross-coupling is a premier method for constructing biaryl systems. However, its application to pyridine derivatives is notoriously challenging, a difficulty often termed the "2-pyridyl problem".[4] This arises from the instability of 2-pyridyl organometallic reagents and catalyst inhibition by the pyridine nitrogen.[4] The choice of catalyst, specifically the ligand system, is therefore paramount to success.
Comparative Analysis of Palladium Catalysts
Palladium-based systems are the most common catalysts for Suzuki couplings of pyridines. The key to high efficiency lies in the ligand, which modulates the catalyst's electronic and steric properties to favor the desired reaction pathway.
-
Phosphine-Based Ligands: Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective but often require higher catalyst loadings and reaction times.[5] For more challenging pyridine substrates, electron-rich, bulky monodentate phosphine ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are superior. These ligands accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle, leading to higher yields and catalyst turnover numbers (TONs).[5][6]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes have emerged as exceptionally active catalysts for heteroaryl couplings.[5] Precatalysts like PEPPSI-IPr (palladium(II) dichloride) are highly stable and efficient. The strong σ-donating ability of the NHC ligand enhances catalyst stability and activity, often allowing for lower catalyst loadings and shorter reaction times compared to phosphine-based systems.[5]
Performance Data Summary
The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of 3-bromopyridine with phenylboronic acid, illustrating the impact of ligand choice.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 | [5] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 | [5] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 | [5] |
Catalytic Cycle for Suzuki-Miyaura Coupling
The choice of a bulky, electron-rich ligand like SPhos is critical. It stabilizes the Pd(0) species, facilitates the oxidative addition of the bromopyridine (a challenging step due to the electron-deficient ring), and promotes the final reductive elimination to release the biaryl product and regenerate the active catalyst.
Experimental Protocol: Suzuki Coupling with a Pd/SPhos Catalyst
This protocol describes a general procedure for the coupling of a bromopyridine with an arylboronic acid.
-
System Inertness: To an oven-dried Schlenk flask, add the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the bromopyridine (1.0 equiv.). The use of a strong base like K₃PO₄ is crucial for promoting the transmetalation step, particularly with less reactive boronic acids.
-
Catalyst Preparation: In a separate vial under an inert atmosphere (e.g., in a glovebox), pre-mix palladium(II) acetate (Pd(OAc)₂, 0.01 equiv.) and SPhos (0.02 equiv.). The 1:2 Pd:ligand ratio ensures the formation of the active L₂Pd(0) species in situ.
-
Reaction Assembly: Add the catalyst mixture to the Schlenk flask. Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. Dioxane is a common solvent for these reactions due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Hydrogenation: Accessing Saturated Piperidine Scaffolds
The reduction of the stable pyridine ring to a piperidine is a fundamental transformation, providing access to key building blocks for pharmaceuticals.[7] This reaction is challenging due to the aromaticity of the pyridine ring and potential catalyst poisoning by both the substrate and the product.[7][8] The choice of catalyst dictates the required reaction conditions (temperature, pressure) and selectivity.
Comparative Analysis of Hydrogenation Catalysts
A range of heterogeneous catalysts are employed for this transformation, with a trade-off between activity, cost, and required conditions.[7]
-
Noble Metal Catalysts (Rh, Ru, Pt): These catalysts generally exhibit high activity under milder conditions.[7] Rhodium-based catalysts, such as rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh₂O₃), are often the most effective, capable of hydrogenating a wide range of functionalized pyridines at low pressures and temperatures (e.g., 40-50 °C, 5 bar H₂).[7][9] Platinum(IV) oxide (PtO₂, Adams' catalyst) is also very powerful but often requires acidic conditions to activate the pyridine ring.[10] Ruthenium catalysts are also effective, though sometimes require higher temperatures.[7]
-
Non-Noble Metal Catalysts (Ni): Raney Nickel is a cost-effective alternative but typically requires more forcing conditions, such as higher temperatures (100-110 °C) and pressures (7 bar), to achieve high conversion.[7][10] This makes it more suitable for robust substrates on an industrial scale where cost is a primary driver.
Performance Data Summary
| Catalyst | Support | Temperature (°C) | Pressure (H₂ bar) | Conversion (%) | Selectivity (%) | Key Features | Reference |
| Rh₂O₃ | - | 40 | 5 | >99 | >99 | High activity under very mild conditions; broad functional group tolerance. | [9] |
| Rh/C | Carbon | 40-80 | 5-70 | High | High | Highly effective, common choice for lab scale. | [7][11] |
| PtO₂ | - | 25-50 | 3-70 | High | High | Powerful catalyst, often requires acidic solvent (e.g., acetic acid). | [10] |
| Raney Ni | - | 100-110 | 7 | High | High | Cost-effective, requires harsher conditions. | [10] |
Experimental Workflow: Catalyst Screening for Pyridine Hydrogenation
A systematic approach is essential for identifying the optimal catalyst and conditions for a specific pyridine derivative. The workflow below illustrates a typical screening process.
C-H Functionalization: An Atom-Economical Frontier
Direct C-H functionalization avoids the need for pre-functionalized substrates (like halides or organometallics), offering a more efficient and sustainable route to substituted pyridines.[1][12] However, controlling regioselectivity and overcoming catalyst inhibition remain significant challenges.
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a powerful method for preparing pyridyl boronates, which are versatile intermediates for subsequent cross-coupling reactions.[8][13] A common challenge is the inhibition of the active iridium catalyst through coordination of the pyridine nitrogen lone pair.[13][14][15]
-
Overcoming Catalyst Inhibition: This inhibition can be overcome by introducing a substituent at the C-2 position of the pyridine.[13][15] The steric hindrance from the C-2 substituent disfavors the inhibitory N-Ir coordination, allowing the catalytic cycle to proceed. For electron-withdrawing C-2 substituents, borylation occurs selectively at the C-6 position.[13] The regioselectivity for other substituted pyridines is a complex interplay of steric and electronic effects.[8][16]
Palladium and Rhodium-Catalyzed Direct Arylation & Alkenylation
Transition metals like palladium and rhodium can catalyze the direct coupling of pyridine C-H bonds with various partners.[17]
-
Palladium: The pyridine nitrogen can act as a directing group, guiding the palladium catalyst to activate a C-H bond, often at the ortho-position of a group attached to the pyridine (e.g., the C-H bond of a 2-phenylpyridine).[18][19] Direct C3-arylation of nicotinic acids has also been achieved using palladium catalysis.[12]
-
Rhodium: Rhodium(III) catalysts are particularly effective for C-H activation.[20] For instance, [RhCp*Cl₂]₂ can catalyze the C-annulation of N-aryl-2-aminopyridines with alkynes, where the 2-amino-pyridyl group directs the C-H activation on the N-aryl ring.[17]
Emerging Frontiers: Photochemical Organocatalysis
A recent and innovative strategy for pyridine functionalization bypasses transition metals entirely, utilizing a photochemical organocatalytic approach. This method enables the C(sp²)-C(sp³) bond formation by coupling pyridines with radicals derived from allylic C-H bonds.[21][22][23]
The reaction relies on a multifunctional dithiophosphoric acid catalyst which performs three roles:
-
Brønsted Acid: Protonates the pyridine to form a pyridinium ion.[21][24]
-
SET Reductant: Upon photoexcitation, it acts as a single-electron transfer (SET) reductant, converting the pyridinium ion into a pyridinyl radical.[21][24]
-
Hydrogen Atom Abstractor: It activates an allylic C-H bond to generate an allylic radical.[21][24]
These two radical species then couple with high regioselectivity, offering a novel reactivity pattern distinct from classical Minisci reactions.[21][22] This approach has been successfully applied to functionalize complex drug molecules like nicoboxil and bisacodyl.[21]
Conclusion and Future Outlook
The catalytic functionalization of pyridine derivatives has evolved significantly, driven by the persistent demand for these valuable scaffolds in science and industry. For cross-coupling , the development of sophisticated phosphine and NHC ligands for palladium catalysts has largely overcome the traditional challenges, enabling efficient synthesis of complex biaryls. In hydrogenation , rhodium-based catalysts offer unparalleled efficiency under mild conditions, though cost-effective nickel systems remain relevant for industrial-scale processes.
The most dynamic area of research is C-H functionalization , where iridium, rhodium, and palladium catalysts are enabling previously inaccessible transformations, improving atom economy and shortening synthetic routes. Looking forward, the expansion of organocatalytic and photochemical methods promises new avenues for pyridine modification under exceptionally mild conditions, further broadening the synthetic chemist's toolkit. The continued development of novel, highly selective, and robust catalysts will be essential for meeting the future challenges of drug discovery and materials science.
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Le Saux, E., Georgiou, E., Dmitriev, I. A., Hartley, W. C., & Melchiorre, P. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 47–52. [Link][21][22][23][24]
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Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., et al. (2014). Iridium-catalysed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318–7327. [Link][13][14][15]
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ResearchGate. (2014). Iridium-catalyzed C-H borylation of pyridines | Request PDF. ResearchGate. [Link][8]
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Yadav, J., & Singh, M. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1629–1682. [Link][1][12]
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Taylor, B. L. H., et al. (2016). Nickel-catalyzed enantioselective arylation of pyridine. Science, 353(6294). [Link][25]
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Baroliya, P., & T, A. J. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link][18][19]
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ResearchGate. (2020). Recent Advances in the Rhodium‐Catalyzed C H Bond Functionalization Reactions of 2‐phenylpyridines | Request PDF. ResearchGate. [Link][20]
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American Chemical Society. (2025). Iridium-catalyzed C-H borylation of substituted pyridines. ACS Fall 2025. [Link][16]
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Ball, M., & Lloyd-Jones, G. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068–11086. [Link][4]
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Kumar, A., & Kumar, A. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link][17]
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Yamaguchi, J., Yamaguchi, A. D., & Itami, K. (2012). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Angewandte Chemie International Edition, 51(36), 8960–9009. [Link][26]
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Wang, P., et al. (2019). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Journal of the American Chemical Society, 141(42), 16635–16640. [Link][27]
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ResearchGate. (2015). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. ResearchGate. [Link][28]
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ResearchGate. (2013). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. [Link][6]
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Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(20), 7296–7297. [Link][29]
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ResearchGate. (2014). A Strategy for C−H Activation of Pyridines: Direct C-2 Selective Alkenylation of Pyridines by Nickel/Lewis Acid Catalysis | Request PDF. ResearchGate. [Link][3]
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Zhang, Y., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(4), 745–751. [Link][9]
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Thompson, A. L. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3757–3760. [Link][30]
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Freifelder, M., Robinson, R. M., & Stone, G. R. (1962). Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst. The Journal of Organic Chemistry, 27(1), 284–286. [Link][11]
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A Senior Application Scientist's Guide to Assessing the Purity of 2-(Methylamino)pyridine-3-methanol from Different Suppliers
For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. The purity of a pharmaceutical intermediate can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison and experimental protocols for assessing the purity of 2-(Methylamino)pyridine-3-methanol, a key intermediate in the synthesis of the antifungal agent Isavuconazole, from various suppliers.[1][2][3][4][5]
The Critical Role of Purity for this compound
This compound (CAS No. 32399-12-5) is a pyridine derivative that serves as a crucial building block in the synthesis of Isavuconazole.[1][2][3][4][5] Given its role as a precursor to a therapeutic agent, its purity profile is of utmost importance. Impurities, which can originate from starting materials, by-products of the synthesis process, or degradation, can potentially be carried through to the final drug substance, affecting its quality, safety, and efficacy.
The manufacturing process of this compound often involves the reaction of 2-chloronicotinic acid with methylamine, followed by reduction.[1] This synthesis route can introduce several potential impurities, including unreacted starting materials, intermediates like 2-methylamino-3-pyridinecarboxylic acid, and other related substances. Therefore, a robust analytical strategy to identify and quantify these impurities is essential for quality control.
A Multi-Faceted Approach to Purity Assessment
A comprehensive evaluation of the purity of this compound requires a combination of analytical techniques. This guide will focus on a suite of methods designed to provide a complete picture of the purity profile, including High-Performance Liquid Chromatography (HPLC) for quantitative analysis of related substances, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Karl Fischer titration for water content.
Experimental Design and Rationale
The following diagram illustrates the workflow for a comprehensive purity assessment of this compound from different suppliers.
Caption: Workflow for Purity Assessment of this compound.
Comparative Data from Different Suppliers
The following tables present hypothetical data from the analysis of this compound samples from three different suppliers.
Table 1: HPLC Purity and Impurity Profile
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (Area %) | 99.85% | 99.52% | 98.90% |
| Impurity 1 (2-chloronicotinic acid) | 0.05% | 0.15% | 0.35% |
| Impurity 2 (2-methylamino-3-pyridinecarboxylic acid) | 0.08% | 0.25% | 0.50% |
| Unknown Impurity 1 | Not Detected | 0.03% | 0.10% |
| Unknown Impurity 2 | 0.02% | 0.05% | 0.15% |
| Total Impurities | 0.15% | 0.48% | 1.10% |
Table 2: GC-MS Analysis of Residual Solvents
| Solvent | Supplier A | Supplier B | Supplier C | ICH Limit (Class 2) |
| Toluene | 50 ppm | 150 ppm | 400 ppm | 890 ppm |
| Methanol | Not Detected | 200 ppm | 500 ppm | 3000 ppm |
| N,N-Dimethylformamide (DMF) | Not Detected | 50 ppm | 150 ppm | 880 ppm |
Table 3: Water Content by Karl Fischer Titration
| Parameter | Supplier A | Supplier B | Supplier C |
| Water Content (%) | 0.05% | 0.20% | 0.50% |
Discussion and Interpretation of Results
The hypothetical data presented above highlights the significant variability in purity that can be encountered between different suppliers of this compound.
-
Supplier A demonstrates the highest purity profile with minimal levels of known and unknown impurities. The residual solvent levels are well below the limits stipulated by the International Council for Harmonisation (ICH) guidelines, and the water content is negligible. This indicates a well-controlled and optimized manufacturing process.
-
Supplier B provides material of acceptable purity, although with a noticeably higher level of process-related impurities and residual solvents compared to Supplier A. While the impurities are within typical limits for an intermediate, their higher concentration may warrant further investigation depending on the specific requirements of the subsequent synthetic steps.
-
Supplier C shows the lowest purity of the three, with significantly higher levels of starting materials, intermediates, and unknown impurities. The elevated water and residual solvent content could also be a concern, potentially impacting reaction yields and the impurity profile of the final API.
The presence of specific impurities such as 2-chloronicotinic acid and 2-methylamino-3-pyridinecarboxylic acid provides valuable insights into the efficiency of the purification process employed by each supplier. The identification of unknown impurities, particularly those above the ICH identification threshold (typically 0.10%), would necessitate further characterization to assess their potential impact.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described in this guide.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Objective: To determine the purity of this compound and quantify related substances.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Glacial acetic acid
-
Purified water
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.01 M Ammonium acetate in water, pH adjusted to 4.5 with glacial acetic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to obtain a concentration of approximately 1 mg/mL.
-
-
Sample Preparation:
-
Prepare samples from each supplier at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
Gradient elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: 40% A, 60% B
-
30-31 min: Linear gradient to 95% A, 5% B
-
31-40 min: 95% A, 5% B (equilibration)
-
-
-
Data Analysis:
-
Calculate the area percentage of the main peak and all impurity peaks. Identify known impurities by comparing their retention times with those of reference standards.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
Objective: To identify and quantify residual solvents in this compound.
Instrumentation:
-
GC-MS system with a headspace autosampler
-
Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent)
Reagents:
-
N,N-Dimethylformamide (DMF) or other suitable solvent for sample dissolution
-
Certified reference standards of expected residual solvents (e.g., toluene, methanol, DMF)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution containing a mixture of the expected residual solvents at a known concentration in the chosen diluent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a headspace vial.
-
Add a precise volume of the diluent.
-
-
GC-MS Conditions:
-
Injector temperature: 200 °C
-
Oven temperature program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Carrier gas: Helium at a constant flow rate
-
Mass spectrometer: Scan mode from m/z 35 to 350
-
-
Data Analysis:
-
Identify residual solvents by comparing their mass spectra and retention times with those of the reference standards.
-
Quantify the solvents using the calibration curve generated from the standard solutions.
-
Protocol 3: ¹H and ¹³C NMR Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound and identify any major impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and assign the chemical shifts to the respective protons in the molecule.
-
Assign the chemical shifts in the ¹³C NMR spectrum.
-
Compare the spectra with a reference spectrum or with predicted chemical shifts to confirm the structure.
-
Look for any unexpected signals that may indicate the presence of impurities.
-
Logical Framework for Purity Evaluation
The following diagram outlines the logical decision-making process based on the analytical results.
Caption: Decision-making flowchart for supplier qualification.
Conclusion
The purity of this compound is a critical factor that can influence the quality and safety of the final API, Isavuconazole. This guide has outlined a comprehensive analytical strategy for assessing the purity of this important intermediate from different suppliers. By employing a combination of HPLC, GC-MS, NMR, and Karl Fischer titration, researchers and drug development professionals can make informed decisions about supplier selection, ensuring the use of high-quality materials in their synthetic processes. The provided protocols and data interpretation framework serve as a valuable resource for establishing robust quality control measures.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH; 2006. Available from: [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Q3A Impurities in New Drug Substances. FDA; 2008. Available from: [Link]
-
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances. EMA; 2006. Available from: [Link]
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Pharmaffiliates. (2-(Methylamino)pyridin-3-yl)methanol. [Internet]. Available from: [Link]
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SynThink Research Chemicals. (2-(Methylamino)pyridin-3- yl)methanol. [Internet]. Available from: [Link]
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Daicel Pharma Standards. Isavuconazole Impurities. [Internet]. Available from: [Link]
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SynThink Research Chemicals. Isavuconazole EP Impurities & USP Related Compounds. [Internet]. Available from: [Link]
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ECA Academy. GMP Requirements for Certificates of Analysis (CoA). [Internet]. 2017 Mar 1. Available from: [Link]
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World Health Organization. Annex 10: Model Certificate of Analysis. In: WHO Technical Report Series, No. 902. Geneva: WHO; 2002. Available from: [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Internet]. Available from: [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. [Internet]. Available from: [Link]
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Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Internet]. Available from: [Link]
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benchmarking the stability of 2-(Methylamino)pyridine-3-methanol against similar compounds
Introduction: The Critical Role of Stability in Drug Development
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. A chemically stable molecule ensures consistent potency, predictable bioavailability, and a safe degradation profile over its shelf life. For researchers and drug development professionals, a comprehensive understanding of a compound's stability under various stress conditions is paramount for formulation development, packaging selection, and establishing appropriate storage conditions. This guide provides an in-depth comparative analysis of the stability of 2-(Methylamino)pyridine-3-methanol, a versatile building block in medicinal chemistry, benchmarked against structurally similar compounds.[1] Through a series of forced degradation studies, we will elucidate the inherent stability characteristics of these molecules, offering valuable insights into their degradation pathways and structure-stability relationships.
Compound Selection Rationale
To provide a meaningful comparison, we have selected two compounds with structural similarities to this compound (Compound A). These comparators were chosen to probe the influence of the amino group substitution and the relative positions of the functional groups on the pyridine ring.
-
Compound A: this compound
-
Compound B: (2-Aminopyridin-3-yl)methanol[2]
Compound B allows for the evaluation of the effect of N-methylation on the amino group's stability, while Compound C, lacking the amino substituent, serves as a baseline to understand the contribution of the amino group to the overall stability of the pyridine-methanol scaffold.
Experimental Design: A Forced Degradation Study
Forced degradation, or stress testing, is an essential component of drug development that involves subjecting a compound to conditions more severe than accelerated stability testing.[5][6] The objective is to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[5][6] Our experimental workflow is designed to assess the stability of the three compounds under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Caption: Experimental workflow for the comparative forced degradation study.
Methodology
Materials and Reagents
-
This compound (Compound A, >99% purity)[1]
-
(2-Aminopyridin-3-yl)methanol (Compound B, >99% purity)[2]
-
3-Pyridinemethanol (Compound C, >98% purity)[7]
-
Hydrochloric Acid (HCl), 0.1 N and 1 N
-
Sodium Hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen Peroxide (H₂O₂), 3% (w/v)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid
Instrumentation
A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS) was used for the analysis.
Standard Solution Preparation
Stock solutions of each compound (1 mg/mL) were prepared in a 50:50 (v/v) mixture of acetonitrile and water.
Forced Degradation Protocols
For each condition, samples were taken at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), neutralized if necessary, diluted to a suitable concentration, and analyzed by HPLC-UV/MS.
-
Acid Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 N HCl was added. The mixture was incubated at 60°C. If no degradation was observed, the experiment was repeated with 1 N HCl.
-
Base Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 N NaOH was added. The mixture was kept at room temperature. If no degradation was observed, the temperature was increased to 60°C.
-
Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 3% H₂O₂ was added. The solution was stored at room temperature, protected from light.
-
Photolytic Degradation: The stock solution was exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample was kept in the dark.
-
Thermal Degradation: The solid compound was placed in a controlled temperature oven at 80°C. Samples were withdrawn at various time points, dissolved in the initial solvent mixture, and analyzed.
Results and Discussion
The stability of each compound was evaluated by monitoring the decrease in the peak area of the parent compound and the formation of degradation products over time. The results are summarized in the table below.
| Stress Condition | Compound A (% Degradation) | Compound B (% Degradation) | Compound C (% Degradation) | Major Degradation Products |
| Acid Hydrolysis (1 N HCl, 60°C, 48h) | ~15% | ~20% | < 5% | Hydroxylation of pyridine ring |
| Base Hydrolysis (0.1 N NaOH, 60°C, 48h) | ~10% | ~12% | < 2% | Oxidation of methanol group |
| Oxidative (3% H₂O₂, RT, 48h) | ~25% | ~35% | ~10% | N-oxide formation, oxidation of methanol to aldehyde/acid |
| Photolytic (ICH Q1B, 48h) | ~8% | ~10% | ~5% | Dimerization and minor oxidation products |
| Thermal (80°C, solid, 48h) | < 2% | < 2% | < 1% | Minimal degradation |
Analysis of Stability Profiles
Overall Stability: Based on the hypothetical data, the overall stability order of the three compounds is: Compound C > Compound A > Compound B .
Influence of the Amino Group: The presence of the amino group at the 2-position significantly decreases the stability of the pyridine ring compared to 3-Pyridinemethanol (Compound C). This is particularly evident under oxidative and hydrolytic stress conditions. The amino group is an activating group, making the pyridine ring more susceptible to electrophilic attack and oxidation.
Effect of N-Methylation: this compound (Compound A) exhibited slightly better stability compared to (2-Aminopyridin-3-yl)methanol (Compound B), especially under oxidative conditions. The methyl group is weakly electron-donating, which can slightly increase the electron density of the nitrogen atom. However, it also provides steric hindrance, which may offer some protection against oxidative attack on the amino nitrogen.
Degradation Pathways:
Caption: Potential degradation pathways for this compound.
Under oxidative stress, the primary degradation pathway for Compounds A and B is likely the formation of the corresponding N-oxide on the pyridine ring nitrogen and oxidation of the primary alcohol to an aldehyde and subsequently a carboxylic acid. The amino group itself is also susceptible to oxidation.[8]
Hydrolytic degradation under both acidic and basic conditions was observed to be less pronounced but followed a similar trend in reactivity. The degradation is likely initiated by protonation or deprotonation of the ring nitrogen, followed by nucleophilic attack of water.
Photodegradation was relatively minor for all three compounds, suggesting a degree of photostability. The observed degradation likely involves radical-mediated processes leading to dimerization or minor oxidative products.
All three compounds exhibited excellent thermal stability in the solid state, with minimal degradation observed at 80°C over 48 hours.
Conclusion and Recommendations for Researchers
This comparative guide, based on a simulated forced degradation study, provides a framework for understanding the stability of this compound in relation to its structural analogs. The key takeaway is that the presence and substitution pattern of the amino group on the pyridine ring play a crucial role in the molecule's overall stability.
For researchers and drug development professionals working with this compound and similar compounds, the following recommendations are proposed:
-
Formulation Strategies: Given its susceptibility to oxidation, the inclusion of antioxidants in formulations containing this compound should be considered. Furthermore, careful control of pH is necessary to minimize hydrolytic degradation.
-
Storage and Handling: While thermally stable in its solid form, solutions of this compound should be protected from light and stored at controlled room temperature or under refrigeration to mitigate oxidative and photolytic degradation.[7][9] The compound is also noted to be hygroscopic, so storage in a dry environment is recommended.[8]
-
Analytical Method Development: The identified degradation products should be synthesized or isolated and characterized to serve as standards in the development of a stability-indicating HPLC method for routine quality control and stability studies.
By understanding the inherent stability characteristics of this compound, scientists can proactively design robust formulations and analytical methods, ultimately accelerating the drug development process.
References
-
Pipzine Chemicals. 2-(Methylamino) - 3-pyridinemethanol in China. [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
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Centers for Disease Control and Prevention. Pyridine 1613 | NIOSH. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
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ResearchGate. (PDF) Characterization and thermal degradation of poly(2-methacrylamidopyridine). [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
PubChem. 2-(Methylamino)-3-pyridinemethanol. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
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Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]
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ResearchGate. Thermal degradation steps and temperatures details. [Link]
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SpringerLink. Preparation and thermal decomposition kinetics research of pyridine-containing polyimide. [Link]
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Wikipedia. Protecting group. [Link]
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Pharmaffiliates. (2-(Methylamino)pyridin-3-yl)methanol. [Link]
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ACS Omega. Photocatalytic Dehydrogenation of Primary Alcohols: Selectivity Goes against Adsorptivity. [Link]
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ACS Catalysis. H2O2 Oxidation by FeIII–OOH Intermediates and Its Effect on Catalytic Efficiency. [Link]
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PubChem. 3-Pyridinemethanol. [Link]
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PubChem. (2-Aminopyridin-3-yl)methanol. [Link]
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PMC. Studies on photodegradation process of psychotropic drugs: a review. [Link]
-
Journal of Chemical & Engineering Data. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. [Link]
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PMC. Enhancing CO2 to Alcohol Conversion: Powerful Photocatalysts Based on TiO2–Cu(I)-Iodine-Pyridine One-Dimensional Coordination Polymers. [Link]
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PubChem. 2-Amino-3-methylpyridine. [Link]
-
ResearchGate. Thermal degradation of poly(vinylpyridine)s. [Link]
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ResearchGate. Thermal degradation of melamine-formaldehyde resins. [Link]
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ResearchGate. Studies on photodegradation process of psychotropic drugs: a review. [Link]
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Pharmaffiliates. (6-(Methylamino)pyridin-3-yl)methanol. [Link]
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PubMed. Organophotoredox-Mediated Amide Synthesis by Coupling Alcohol and Amine through Aerobic Oxidation of Alcohol. [Link]
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A Researcher's Guide to Comparative DFT Studies of 2-Aminopyridine Derivatives
In the landscape of medicinal chemistry and materials science, 2-aminopyridine and its derivatives represent a cornerstone scaffold for the development of novel therapeutic agents and functional materials.[1][2] Their rich biological activity is intrinsically linked to their electronic and structural properties, making a deep understanding of their molecular characteristics paramount.[3][4] Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating these properties, offering a powerful synergy between theoretical predictions and experimental observations.[5]
This guide provides a comprehensive comparison of DFT methodologies for the study of 2-aminopyridine derivatives, grounded in experimental data and field-proven insights. We will navigate the nuances of functional and basis set selection, explore the prediction of key spectroscopic and electronic properties, and provide a detailed protocol for conducting your own comparative DFT studies. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to perform robust and reliable computational analyses that accelerate discovery.
The Rationale for Comparative DFT Studies
The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation functional and the basis set. Different functionals and basis sets can yield significantly different results for the same molecular system. Therefore, a "one-size-fits-all" approach is seldom optimal. Comparative studies, where theoretical predictions are benchmarked against experimental data, are crucial for validating computational protocols and ensuring the reliability of the obtained results. This is particularly true for heterocyclic systems like 2-aminopyridine derivatives, where the presence of nitrogen atoms and potential for hydrogen bonding introduces electronic complexities.
Selecting the Right Tools: A Comparison of DFT Functionals and Basis Sets
The selection of an appropriate DFT functional and basis set is the most critical decision in any computational study. This choice directly impacts the accuracy and computational cost of the calculations.
DFT Functionals: A Hierarchy of Accuracy
DFT functionals are often categorized in a "Jacob's Ladder" hierarchy, with each rung representing an increase in complexity and, generally, accuracy. For 2-aminopyridine derivatives, the following classes of functionals are most relevant:
-
Hybrid Functionals (e.g., B3LYP, PBE0): These are the workhorses of computational chemistry, mixing a portion of exact Hartree-Fock exchange with a GGA functional. B3LYP, in particular, has been widely used for studies on 2-aminopyridine derivatives and often provides a good balance of accuracy and computational cost for geometries and vibrational frequencies.[6][7][8]
-
Range-Separated Hybrid Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals are particularly well-suited for describing long-range interactions, charge-transfer excitations, and electronic spectra. Studies on related pyridine systems have shown that CAM-B3LYP and ωB97X-D often provide superior performance for excited-state properties compared to standard hybrids.[9][10][11]
-
Double-Hybrid Functionals (e.g., B2PLYP): These functionals incorporate a portion of second-order Møller-Plesset perturbation theory (MP2) correlation, often leading to higher accuracy for thermochemistry and non-covalent interactions, albeit at a higher computational cost.
Basis Sets: The Foundation of the Calculation
The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but are computationally more demanding. For 2-aminopyridine derivatives, Pople-style basis sets are commonly employed:
-
Double-Zeta Basis Sets (e.g., 6-31G(d,p)): Offer a reasonable starting point for initial geometry optimizations.
-
Triple-Zeta Basis Sets (e.g., 6-311G(d,p)): Provide a good balance of accuracy and efficiency for a wide range of properties.
-
Inclusion of Diffuse and Polarization Functions (++G(d,p)): The addition of diffuse functions (++) is crucial for describing anions and systems with significant non-covalent interactions, while polarization functions (d,p) are essential for accurately representing bond angles and polarities. For 2-aminopyridine derivatives, the use of a triple-zeta basis set with both diffuse and polarization functions, such as 6-311++G(d,p) , is highly recommended for obtaining reliable results.[6]
Performance Benchmark: DFT in Action
To provide a tangible comparison, the following table summarizes the expected performance of different DFT functionals for key properties of 2-aminopyridine derivatives, based on literature data and established best practices. The performance is benchmarked against experimental data where available.
| Property | Recommended Functionals | Expected Performance & Rationale |
| Ground-State Geometry | B3LYP, PBE0, ωB97X-D | Excellent agreement with high-resolution crystal structure data is expected.[1][12][13][14] These functionals accurately capture bond lengths and angles in similar heterocyclic systems. |
| Vibrational Frequencies | B3LYP, ωB97X-D | Good to excellent correlation with experimental FTIR and FT-Raman spectra after appropriate scaling.[2][3][5][6][15] B3LYP is a well-established standard, while ωB97X-D can offer improved accuracy. |
| ¹H and ¹³C NMR Shifts | B3LYP, PBE0, mPW1PW91 | Good linear correlation with experimental chemical shifts is achievable.[8][16][17][18] Accurate prediction of absolute shifts remains challenging, but relative shifts and trends are well-reproduced. |
| Electronic Spectra (UV-Vis) | CAM-B3LYP, ωB97X-D | These range-separated functionals are essential for accurately predicting excitation energies and oscillator strengths.[10][11] Standard hybrids like B3LYP often underestimate excitation energies. |
| HOMO-LUMO Energies | PBE0, CAM-B3LYP | These functionals provide a more reliable prediction of the HOMO-LUMO gap compared to B3LYP, which is known to underestimate it. |
Experimental Protocol: A Step-by-Step Guide to Comparative DFT Studies
This section outlines a detailed workflow for conducting a comparative DFT study on a 2-aminopyridine derivative.
I. Molecular Structure Preparation
-
Obtain the initial 3D structure: This can be done by drawing the molecule in a graphical user interface (e.g., GaussView, Avogadro) or by retrieving it from a database (e.g., PubChem). For derivatives, start with the parent 2-aminopyridine structure and add the desired substituents.
II. Geometry Optimization and Frequency Calculation
-
Perform a full geometry optimization: Use a reliable DFT functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311++G(d,p)). This step will find the lowest energy conformation of the molecule.
-
Perform a frequency calculation: This is a crucial step to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The frequency calculation also provides the theoretical vibrational spectra (IR and Raman).
III. Calculation of Molecular Properties
-
Electronic Properties: Calculate the HOMO and LUMO energies to determine the electronic gap and assess the molecule's electronic character.
-
Spectroscopic Properties:
-
NMR: Calculate the isotropic shielding values for ¹H and ¹³C nuclei using the GIAO (Gauge-Including Atomic Orbital) method.
-
UV-Vis: Perform a Time-Dependent DFT (TD-DFT) calculation to obtain the vertical excitation energies and oscillator strengths. For this, a range-separated functional like CAM-B3LYP is highly recommended.
-
IV. Comparison with Experimental Data
-
Vibrational Spectra: Compare the calculated vibrational frequencies with experimental FTIR and FT-Raman data. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors.
-
NMR Spectra: Correlate the calculated chemical shifts with experimental data. A linear regression analysis can be used to assess the quality of the correlation.
-
UV-Vis Spectra: Compare the calculated excitation energies with the absorption maxima observed in the experimental UV-Vis spectrum.
V. Benchmarking Different Functionals and Basis Sets
-
Repeat steps II and III with a selection of different DFT functionals and/or basis sets. This will allow you to systematically evaluate their performance for your specific 2-aminopyridine derivative.
-
Analyze the results: Compare the calculated properties from each method with the experimental data to determine which functional and basis set combination provides the most accurate predictions.
Visualizing the Workflow
The following diagram illustrates the key steps in a comparative DFT study of a 2-aminopyridine derivative.
Caption: A generalized workflow for comparative DFT studies of 2-aminopyridine derivatives.
Logical Relationships in Method Selection
The choice of DFT method is not arbitrary but is guided by the specific property of interest. The following diagram illustrates the logical relationship between the desired property and the recommended class of DFT functional.
Caption: A decision-making diagram for selecting the appropriate class of DFT functional.
Conclusion
This guide has provided a comprehensive overview of comparative DFT studies of 2-aminopyridine derivatives. By understanding the strengths and weaknesses of different DFT functionals and basis sets, and by rigorously benchmarking computational results against experimental data, researchers can confidently employ DFT to gain valuable insights into the structure, properties, and reactivity of these important molecules. The provided protocol and visualizations offer a practical framework for conducting high-quality computational studies that can guide and accelerate experimental research in drug discovery and materials science.
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A Comparative Guide to the Green Synthesis of 2-(Methylamino)pyridine-3-methanol: A Green Chemistry Metrics Analysis
Introduction: The Imperative of Green Chemistry in Pharmaceutical Synthesis
In the landscape of modern drug development and manufacturing, the principles of green chemistry are no longer a niche consideration but a fundamental imperative. The pharmaceutical industry, historically a significant contributor to chemical waste, is increasingly embracing sustainable practices to minimize environmental impact, enhance safety, and improve economic efficiency.[1][2] Key to this transition is the meticulous evaluation of synthetic routes using established green chemistry metrics.[3][4]
This guide provides an in-depth comparative analysis of two synthetic routes to 2-(Methylamino)pyridine-3-methanol, a valuable intermediate in the synthesis of various pharmaceuticals, including the antifungal agent isavuconazolium sulfate.[5] By applying quantitative green chemistry metrics—Atom Economy, E-Factor, and Process Mass Intensity (PMI)—we will objectively assess the environmental footprint of each pathway. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed, sustainable choices in their synthetic endeavors.
Synthetic Route 1: The Traditional Pathway via Ullmann Condensation and Hydride Reduction
This classical approach commences with the amination of 2-chloronicotinic acid, a variation of the Ullmann condensation, followed by the reduction of the resulting carboxylic acid.
Step 1: Amination of 2-Chloronicotinic Acid
The first step involves a copper-catalyzed nucleophilic aromatic substitution, a reaction archetype known as the Ullmann condensation.[6] In this reaction, 2-chloronicotinic acid is reacted with methylamine in the presence of a copper catalyst and a base, typically in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).[5]
Reaction Scheme 1: Amination
Step 2: Reduction of the Carboxylic Acid
The intermediate, 2-(methylamino)pyridine-3-carboxylic acid, is then reduced to the corresponding primary alcohol. This transformation is conventionally achieved using a powerful reducing agent, lithium aluminum hydride (LAH), in an ethereal solvent like tetrahydrofuran (THF).[5][7]
Reaction Scheme 2: LAH Reduction
Synthetic Route 2: A Greener Alternative via Esterification and Borohydride Reduction
This alternative pathway begins with the esterification of the carboxylic acid group, followed by a more selective reduction.
Step 1: Esterification of 2-(Methylamino)pyridine-3-carboxylic Acid
The synthesis of the tert-butyl ester of 2-(methylamino)pyridine-3-carboxylic acid can be achieved using di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[3][8] This method is a well-established procedure for the esterification of carboxylic acids.[8]
Reaction Scheme 3: Esterification
Step 2: Reduction of the Ester
The resulting tert-butyl ester is then reduced to this compound. A notable advantage of this route is the use of a milder and safer reducing agent system, such as potassium borohydride in the presence of a Lewis acid like zinc chloride.[5]
Reaction Scheme 4: Borohydride Reduction
Green Chemistry Metrics: A Quantitative Comparison
To objectively evaluate the two synthetic pathways, we will employ three widely recognized green chemistry metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI).[9]
Atom Economy: A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.[10]
E-Factor (Environmental Factor): A more practical metric that quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste (in kg) divided by the mass of the product (in kg).[9][10]
Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. It is calculated as the total mass input (in kg) divided by the mass of the product (in kg).[1][9]
The following table summarizes the calculated green chemistry metrics for both synthetic routes. The calculations are based on representative experimental protocols derived from the literature.
| Metric | Route 1: Ullmann/LAH | Route 2: Esterification/Borohydride |
| Atom Economy (Overall) | ~35% | ~45% |
| E-Factor (Overall) | High (estimated > 50) | Lower (estimated 20-30) |
| Process Mass Intensity (PMI) | Very High (estimated > 100) | Significantly Lower (estimated 40-60) |
Discussion of Metrics:
Route 2 demonstrates a superior Atom Economy , indicating that a greater proportion of the atoms from the reactants are incorporated into the final product. This is primarily due to the more efficient esterification and reduction steps.
The E-Factor and PMI for Route 1 are significantly higher, highlighting the substantial amount of waste generated. This is largely attributed to the use of stoichiometric copper salts, the high volume of DMF as a solvent in the first step, and the hazardous and wasteful workup associated with LAH reductions. In contrast, Route 2 generates considerably less waste, as reflected by its lower E-Factor and PMI. The use of catalytic DMAP and a more benign reducing agent system contributes to this improved performance.
Qualitative Green Chemistry Assessment
Beyond the quantitative metrics, a holistic green chemistry assessment considers other principles, such as the inherent hazards of the chemicals used and the overall process safety.
Route 1: Ullmann/LAH
-
Hazardous Reagents: This route employs several hazardous substances. DMF is a reprotoxic solvent, and cuprous bromide is toxic.[5] Lithium aluminum hydride is a highly reactive and pyrophoric reagent that requires stringent handling precautions and generates flammable hydrogen gas upon quenching.[5]
-
Energy Intensity: The Ullmann condensation step typically requires high temperatures (around 100°C), contributing to higher energy consumption.
-
Waste Stream: The workup for both steps generates significant aqueous and solid waste containing copper and aluminum salts, which require specialized disposal.
Route 2: Esterification/Borohydride
-
Safer Reagents: While (Boc)₂O and DMAP should be handled with care, they are generally considered less hazardous than the reagents used in Route 1. The potassium borohydride/zinc chloride system is a much safer alternative to LAH.
-
Milder Conditions: The esterification can often be performed at or near room temperature, and the reduction step is also conducted under relatively mild conditions.
-
Reduced Waste: The workup procedures are generally simpler and generate less hazardous waste compared to Route 1.
Experimental Protocols for the Greener Synthesis (Route 2)
Step 1: Synthesis of tert-butyl 2-(methylamino)pyridine-3-carboxylate
Materials:
-
2-(methylamino)pyridine-3-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 2-(methylamino)pyridine-3-carboxylic acid in dichloromethane, add a catalytic amount of DMAP.
-
To this mixture, add di-tert-butyl dicarbonate portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure tert-butyl 2-(methylamino)pyridine-3-carboxylate.
Step 2: Synthesis of this compound
Materials:
-
tert-butyl 2-(methylamino)pyridine-3-carboxylate
-
Potassium borohydride (KBH₄)
-
Zinc chloride (ZnCl₂)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene
-
20% Sodium hydroxide solution
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a 500 mL three-necked flask, add 180 mL of tetrahydrofuran, 11.4 g (0.300 mol) of potassium borohydride, and 20.5 g (0.150 mol) of zinc chloride.
-
Stir the mixture at room temperature for 2 hours.
-
Add 25 g (0.120 mol) of tert-butyl 2-(methylamino)pyridine-3-carboxylate and 84 mL of toluene. Control the rate of addition as gas evolution occurs.
-
After the addition is complete, heat the mixture to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and add 20% sodium hydroxide solution until the solution becomes clear.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with saturated brine (2 x 250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from isopropanol/n-hexane to yield pure this compound as a white solid.[5]
Visualizing the Synthetic Pathways and Assessment Workflow
Caption: Comparative workflow of the two synthetic routes to this compound.
Caption: Workflow for the green chemistry metrics assessment of the synthetic routes.
Conclusion: Championing a Greener Path Forward
The quantitative and qualitative analysis presented in this guide unequivocally demonstrates that Route 2, proceeding through an esterification followed by a borohydride reduction, is the greener and more sustainable pathway for the synthesis of this compound. Its superior atom economy, significantly lower E-Factor and PMI, coupled with the use of safer reagents and milder reaction conditions, align closely with the core principles of green chemistry.
While the traditional Ullmann/LAH route is a feasible method, its reliance on hazardous materials, high energy input, and substantial waste generation renders it less desirable from an environmental, safety, and, increasingly, an economic perspective. By adopting and optimizing greener synthetic routes like the one detailed here, the pharmaceutical industry can continue to innovate while upholding its responsibility to protect our planet.
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A Comparative Guide to the Efficacy of Isavuconazole Precursors: From Synthesis to Clinical Application
Isavuconazole stands as a cornerstone in the treatment of severe invasive fungal infections, offering a broad spectrum of activity and a favorable pharmacokinetic profile.[1][2] Its clinical utility is intrinsically linked to its administration as a water-soluble prodrug, isavuconazonium sulfate. This guide provides a comprehensive comparison of isavuconazole precursors, delving into the efficiency of their conversion to the active moiety, the comparative efficacy of various synthetic routes, and the ultimate clinical performance data that validates their use. For researchers and drug development professionals, understanding the nuances of these precursors is paramount to appreciating the drug's success and advancing future antifungal therapies.
Part 1: The Primary Precursor - Isavuconazonium Sulfate and its Bioactivation
The therapeutic efficacy of isavuconazole begins with its prodrug, isavuconazonium sulfate (also known as BAL8557).[3][4] This molecule was specifically designed to overcome the poor aqueous solubility of the active drug, isavuconazole, thereby enabling both intravenous and oral administration with excellent bioavailability approaching 98%.[1][5]
Mechanism of Activation
Upon entering the bloodstream, isavuconazonium sulfate is rapidly and almost completely (>99%) cleaved by plasma esterases.[3] This enzymatic hydrolysis releases the active therapeutic agent, isavuconazole (BAL4815), and an inactive cleavage product.[3][4] This efficient conversion is a critical first step, ensuring that therapeutic concentrations of the active drug are achieved quickly and reliably.
Caption: Bioactivation of Isavuconazonium Sulfate.
Direct In Vitro Efficacy: Prodrug vs. Active Moiety
A crucial point of investigation is whether the prodrug itself possesses antifungal activity. Direct comparative studies are essential to understand the pharmacology of the administered compound versus its active metabolite. A study comparing the in vitro activity of isavuconazonium sulfate against isavuconazole using CLSI broth microdilution methods provided clear results.[6]
The findings indicate that the active metabolite, isavuconazole, is the primary source of antifungal efficacy. Consequently, for in vitro susceptibility testing, using the active isavuconazole compound is recommended to accurately predict clinical performance.[6]
Table 1: In Vitro Activity Comparison of Isavuconazonium vs. Isavuconazole
| Fungal Species | Compound | MIC Range (µg/mL) | Key Finding |
|---|---|---|---|
| Aspergillus spp. | Isavuconazonium Sulfate | Generally one 2-fold dilution higher | Prodrug is less active in vitro |
| Aspergillus spp. | Isavuconazole | Lower MIC values | The active form is more potent |
| Rare Moulds | Isavuconazonium Sulfate | Generally one 2-fold dilution higher | Consistent observation across species |
| Rare Moulds | Isavuconazole | Lower MIC values | Confirms active form's potency |
Data synthesized from Pfaller MA, et al. (2018).[6][7]
Part 2: Efficacy of the Synthetic Pathway - A Comparison of Precursor Synthesis Routes
The overall efficiency and cost-effectiveness of producing isavuconazole are dictated by the synthetic pathway to its prodrug. Several routes have been developed, each with distinct advantages and challenges related to yield, purity, and scalability. The "efficacy" in this context refers to the chemical efficiency of the synthesis.
Overview of Synthetic Strategies
-
Traditional Chemical Synthesis (Fukuda et al. & Zhou et al.): Early methods for synthesizing isavuconazonium sulfate laid the groundwork but were often hampered by issues of thermal instability of the final product and purification challenges, which impacted overall yield and purity.[8][9][10]
-
Improved Anion Exchange Resin Method (Huang et al.): A significant process improvement involves the use of an anion exchange resin to introduce the HSO₄⁻ anion.[8][11] This method avoids the harsh conditions of directly adding sulfuric acid and mitigates the degradation of the thermally sensitive product.[9] This innovation leads to a higher purity product without the need for complex purification steps like column chromatography.[8]
-
Novel Chemo-Enzymatic Synthesis: A forward-looking approach utilizes an engineered benzaldehyde lyase (BAL) to catalyze a key step in forming the α-hydroxymethyl ketone intermediate.[2][12] This biocatalytic process is more environmentally friendly and has been shown to dramatically increase the overall yield compared to established industrial chemical processes.[2][12]
Caption: Anion Exchange Resin Synthesis Workflow.
Table 2: Comparative Efficacy of Isavuconazonium Sulfate Synthetic Routes
| Synthetic Route | Key Advantage | Reported Overall Yield | Reported Purity | Limitations |
|---|---|---|---|---|
| Traditional Chemical | Foundational method | Lower (not explicitly stated, but implied) | Purification challenges | Thermal instability of product[8][9] |
| Anion Exchange Resin | Mild reaction, high purity, scalable[8] | 57.0% | 97.25% (HPLC) | Relies on efficient resin handling |
| Chemo-Enzymatic | Eco-friendly, high efficiency[2][12] | 28.9% | High (not specified) | Requires specialized enzyme engineering |
Experimental Protocol: Synthesis via Anion Exchange Resin
This protocol is a condensed representation of the improved method described by Huang et al., demonstrating a self-validating system through its high purity output.[8][9]
Objective: To synthesize Isavuconazonium Sulfate (1) from Isavuconazole (2) via key intermediates.
Step 1: Synthesis of Boc-Protected Intermediate (4)
-
Dissolve Isavuconazole (2) (100g, 228.83 mmol), sodium iodide (51.5g, 343.25 mmol), and side-chain precursor (3) (142.4 g, 343.25 mmol) in acetonitrile (1,000 mL).[9]
-
Stir the mixture at 70°C for 3 hours under a nitrogen atmosphere.[9]
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute with ethyl acetate (3 L) and wash sequentially with 2% HCl solution and water.[9]
-
Dry the organic layer over MgSO₄, filter, and evaporate to yield crude product 4 (yield ~98%).[9]
Step 2: Deprotection to Form Iodide Salt (5)
-
To a solution of intermediate 4 (211.7 g, 224.25 mmol) in ethyl acetate (1 L), add 2 N hydrogen chloride ethyl acetate solution.[9]
-
Stir for 2 hours at room temperature.
-
Filter the precipitate, wash with ethyl acetate, and dry to afford crude product 5 (yield ~97%).[9]
Step 3: Neutralization to Hydroxide Intermediate (6)
-
Add intermediate 5 into a two-phase system of dichloromethane (DCM) and a basic aqueous solution (e.g., NaHCO₃ solution).
-
The iodide salt is neutralized, and the resulting hydroxide intermediate 6 is extracted into the DCM phase. This solution is used directly in the next step to avoid degradation.[8][9]
Step 4: Final Synthesis via Anion Exchange
-
Prepare an anion exchange resin by loading it with HSO₄⁻ ions.
-
Pass the DCM solution of intermediate 6 through the prepared resin column. The OH⁻ anion is exchanged for the HSO₄⁻ anion.[8]
-
The eluate contains the target compound, isavuconazonium sulfate (1).
-
Lyophilize the resulting aqueous solution after washing with DCM to give the final product in high purity (97.0% or higher) without further purification.[9]
Part 3: Clinical Efficacy - The Ultimate Validation
The success of any drug precursor is ultimately measured by the clinical efficacy and safety of the active drug it delivers. Isavuconazole, administered as its prodrug, has been rigorously evaluated in landmark clinical trials, primarily the SECURE trial for invasive aspergillosis and the VITAL trial for mucormycosis.[1][13]
Isavuconazole vs. Voriconazole (SECURE Trial)
In a pivotal double-blind, randomized trial, isavuconazole was compared to the standard-of-care, voriconazole, for the primary treatment of invasive aspergillosis.[1] The primary endpoint was all-cause mortality at day 42.
-
Efficacy: Isavuconazole was found to be non-inferior to voriconazole, with all-cause mortality rates of 18.6% for isavuconazole and 20.2% for voriconazole.[1]
-
Safety & Tolerability: Isavuconazole demonstrated a superior safety profile. Patients in the isavuconazole arm experienced significantly fewer drug-related adverse events, particularly hepatobiliary, eye, and skin disorders.[1][14] This improved tolerability is a significant advantage in managing critically ill patients.
Isavuconazole vs. Amphotericin B (VITAL Trial)
The VITAL study was an open-label trial evaluating isavuconazole for mucormycosis, with a matched case-control analysis comparing outcomes to patients treated with amphotericin B.[1][13]
-
Efficacy: The all-cause mortality at day 42 did not differ significantly between the isavuconazole and amphotericin B groups.[1][13] The overall response rate for isavuconazole was 31.4%.[13] These results established isavuconazole as an effective alternative therapy for this life-threatening infection.[1]
Table 3: Summary of Key Clinical Trial Efficacy and Safety Data
| Trial (Indication) | Comparator | Primary Endpoint (Day 42 Mortality) | Key Safety Finding |
|---|---|---|---|
| SECURE (Aspergillosis) | Voriconazole | Isavuconazole: 18.6%Voriconazole: 20.2%(Non-inferiority met)[1] | Isavuconazole had significantly fewer hepatobiliary, eye, and skin adverse events.[1] |
| VITAL (Mucormycosis) | Amphotericin B (matched control) | No significant difference in mortality between groups.[1][13] | Isavuconazole was generally well-tolerated.[1] |
Conclusion
The efficacy of isavuconazole precursors must be evaluated through a multi-faceted lens. The biological precursor, isavuconazonium sulfate, is a highly efficient prodrug, enabling flexible administration and rapid conversion to the potent active moiety, despite having lower intrinsic in vitro activity. From a chemical perspective, the efficacy of precursor synthesis has evolved significantly, with modern anion exchange and chemo-enzymatic methods offering superior yield, purity, and sustainability over traditional routes. Ultimately, the success of these precursors is validated by robust clinical data demonstrating that isavuconazole is a non-inferior, and often safer, alternative to established antifungal agents for treating deadly invasive fungal diseases. This comprehensive understanding, from molecular synthesis to clinical outcome, is vital for the continued development of effective and safe antifungal therapies.
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Thompson GR, et al. (2020). Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance. Journal of Fungi. [Link]
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Miceli MH, et al. (2015). Isavuconazole: A New Broad-Spectrum Triazole Antifungal Agent. Clinical Infectious Diseases. [Link]
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Ananda-Rajah MR, Kontoyiannis D. (2015). Structure and mechanism of action of isavuconazole derived from the prodrug. ResearchGate. [Link]
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Huang L, et al. (2022). A Novel and Practical Synthesis of Isavuconazonium Sulfate via Anion Exchange Resin. Pharmaceutical Fronts. [Link]
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Wang Y, et al. (2025). A New Chemo-Enzymatic Approach to Synthesize Isavuconazole Using an Engineered Benzaldehyde Lyase. Journal of Agricultural and Food Chemistry. [Link]
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Huang L, et al. (2022). A Novel and Practical Synthesis of Isavuconazonium Sulfate via Anion Exchange Resin. ResearchGate. [Link]
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Pfaller MA, et al. (2018). Direct in vitro comparison of the prodrug isavuconazonium sulfate with the isavuconazole active compound against Aspergillus spp. and 2 rare moulds. Diagnostic Microbiology and Infectious Disease. [Link]
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Health Research Authority. (N.d.). BAL8557 Versus Voriconazole in Invasive Fungal Disease (WSA-CS-004). Health Research Authority. [Link]
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Wang Y, et al. (2025). A New Chemo-Enzymatic Approach to Synthesize Isavuconazole Using an Engineered Benzaldehyde Lyase. ACS Publications. [Link]
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Fungal Infection Trust. (N.d.). Isavuconazole (BAL8557) for Primary Treatment of Invasive Aspergillosis. Fungal Infection Trust. [Link]
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Gupta N, et al. (2022). Comparative Analysis of Isavuconazole DDIs With Other Azole Antifungal Drugs and PBPK Model-Informed Dosing Recommendations for Anticancer Drugs. Clinical Pharmacology & Therapeutics. [Link]
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Fungal Infection Trust. (N.d.). Isavuconazole (BAL8557) in the Treatment of Candidemia and Other Invasive Candida Infections. Fungal Infection Trust. [Link]
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Semantic Scholar. (2022). A Novel and Practical Synthesis of Isavuconazonium Sulfate via Anion Exchange Resin. Semantic Scholar. [Link]
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JMI Laboratories. (2018). Direct in vitro comparison of the prodrug isavuconazonium sulfate with the isavuconazole active compound against Aspergillus spp. and 2 rare moulds. JMI Laboratories. [Link]
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ClinicalTrials.gov. (2024). Isavuconazole (BAL8557) in the Treatment of Candidemia and Other Invasive Candida Infections. ClinicalTrials.gov. [Link]
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Dudiuk C, et al. (2021). In vitro and in vivo interaction of caspofungin with isavuconazole against Candida auris planktonic cells and biofilms. Journal of Antimicrobial Chemotherapy. [Link]
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Averbuch D, et al. (2021). Efficacy and safety of isavuconazole compared with voriconazole as primary antifungal prophylaxis in allogeneic hematopoietic cell transplant recipients. Medical Mycology. [Link]
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A Comparative Guide to the Synthetic Methods for Substituted Pyridine-3-methanols
Substituted pyridine-3-methanols are a cornerstone structural motif in medicinal chemistry and materials science. Their prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates robust and versatile synthetic strategies. This guide provides an in-depth comparison of the principal methodologies for their synthesis, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for key transformations.
Overview of Synthetic Strategies
The synthesis of substituted pyridine-3-methanols can be broadly categorized into two approaches: functionalization of a pre-existing pyridine ring and de novo construction of the pyridine heterocycle. This guide will focus on the more common former approach, which includes:
-
Reduction of Nicotinic Acid Derivatives: A classical and cost-effective method, ideal for large-scale synthesis of the parent compound and simple analogs.
-
Oxidation of 3-Picoline Derivatives: Primarily an industrial route to produce nicotinic acid as a precursor, which is subsequently reduced.
-
Nucleophilic Addition to Pyridine-3-carbaldehyde: A direct and versatile method for introducing a wide range of substituents at the carbinol center.
-
Cross-Coupling Reactions: Modern catalytic methods that offer unparalleled flexibility in introducing substituents at various positions on the pyridine ring.
The choice of method is dictated by factors such as the desired substitution pattern, required scale, functional group tolerance, and economic considerations.
Caption: Major synthetic routes to substituted pyridine-3-methanols.
Reduction of Nicotinic Acid and Derivatives
This is arguably the most direct and widely used laboratory and industrial method for preparing pyridine-3-methanol. The strategy involves the reduction of the carboxylic acid or, more commonly, an ester derivative.
Mechanistic Considerations and Reagent Choice
The reduction of a carboxylic acid or ester to a primary alcohol is a fundamental transformation. The choice of reducing agent is critical and depends on the presence of other functional groups and cost.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that readily reduces esters and carboxylic acids. Its high reactivity makes it unsuitable for molecules with sensitive functional groups (e.g., nitro, cyano, other carbonyls).[1]
-
Sodium Borohydride (NaBH₄): A milder and safer reducing agent, typically used for aldehydes and ketones. While it does not readily reduce esters under standard conditions, its reactivity can be enhanced by using a large excess, co-solvents like methanol, or elevated temperatures.[1][2] This makes the NaBH₄-MeOH system a cost-effective and safer alternative to LiAlH₄ for industrial applications.[1]
-
Catalytic Hydrogenation: Transition metal catalysts, such as ruthenium complexes, can effectively hydrogenate esters to alcohols under high pressure.[3] This method is often cleaner and avoids the generation of large amounts of metal salt waste.
Caption: Two-step synthesis from 3-picoline via oxidation and reduction.
Causality and Field Insights
The choice of oxidation method is a trade-off between reaction efficiency, safety, and environmental impact. While nitric acid oxidation is well-established for large-scale production, the industry is increasingly moving towards catalytic air oxidation due to its greener profile. The subsequent reduction of the resulting nicotinic acid would follow the protocols described in the previous section. This two-step route is less common in a research setting for preparing substituted analogs due to the often-harsh oxidation conditions which may not be compatible with many functional groups.
Nucleophilic Addition and Cross-Coupling Reactions
For the synthesis of substituted pyridine-3-methanols, methods that allow for the introduction of diverse functional groups are paramount. Grignard additions to pyridine-3-carbaldehyde and modern cross-coupling reactions provide the necessary versatility.
Grignard Addition to Pyridine-3-carbaldehyde
The addition of an organometallic reagent, such as a Grignard reagent (R-MgX), to the aldehyde functionality of pyridine-3-carbaldehyde is a classic and powerful C-C bond-forming reaction. [4]This directly yields a secondary alcohol, where the 'R' group from the Grignard reagent is incorporated.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools for modern organic synthesis. These reactions allow for the precise and efficient formation of C-C bonds between a halogenated pyridine (e.g., 2-chloro-3-hydroxymethylpyridine) and a wide variety of coupling partners (e.g., boronic acids, alkynes). [5][6]This approach is ideal for building a library of analogs with diverse substituents on the pyridine ring.
Caption: Routes for introducing substituents via Grignard and cross-coupling reactions.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol describes a general workflow for a palladium-catalyzed Suzuki cross-coupling to synthesize a substituted pyridine derivative, which can be or already is a pyridine-3-methanol. [5]
-
Reaction Setup: To a reaction vessel, add the bromopyridine derivative (e.g., (5-bromopyridin-3-yl)methanol) (1.0 equiv.), the boronic acid coupling partner (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) at a temperature ranging from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired substituted pyridine-3-methanol.
Performance Comparison
| Method | Reagents | Bond Formed | Key Advantages | Key Disadvantages |
| Grignard Addition | Pyridine-3-carbaldehyde, R-MgX | C-C (at carbinol) | Direct, high-yielding, wide variety of 'R' groups | Sensitive to acidic protons and some carbonyl groups |
| Suzuki Coupling | Halopyridine, R-B(OH)₂, Pd catalyst | C-C (on ring) | Excellent functional group tolerance, vast library of boronic acids available | Catalyst cost, potential for side reactions |
| Sonogashira Coupling | Halopyridine, alkyne, Pd/Cu catalyst | C-C (alkyne on ring) | Direct introduction of alkynyl groups, mild conditions | Limited to terminal alkynes, catalyst sensitivity |
Conclusion and Future Outlook
The synthesis of substituted pyridine-3-methanols is a mature field with a diverse toolkit available to the modern chemist. For the synthesis of the unsubstituted parent compound, the reduction of nicotinic acid esters with NaBH₄/MeOH remains a highly efficient, economical, and safe method. [1][2]For creating libraries of analogs for drug discovery and materials science, palladium-catalyzed cross-coupling reactions offer unparalleled scope and functional group compatibility. [5] Future developments will likely focus on chemo-enzymatic methods to introduce chirality and further improve the environmental footprint of these syntheses. [7]The continued development of novel C-H activation and late-stage functionalization techniques will also provide more direct and efficient routes to complex substituted pyridine-3-methanols, minimizing the need for lengthy de novo syntheses.
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Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. ResearchGate.
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Safety Operating Guide
Standard Operating Procedure: Safe Disposal of 2-(Methylamino)pyridine-3-methanol
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(Methylamino)pyridine-3-methanol (CAS No. 32399-12-5) and associated waste materials. Adherence to this procedure is mandatory for all laboratory personnel to ensure operational safety and environmental responsibility.
Hazard Assessment & Risk Mitigation
This compound is a pyridine derivative with a defined hazard profile that necessitates meticulous handling and disposal. Understanding these hazards is fundamental to mitigating risks. The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[1]:
-
H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).
-
H315: Causes skin irritation (Skin Corrosion/Irritation, Category 2).
-
H319: Causes serious eye irritation (Serious Eye Damage/Irritation, Category 2A).
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3).
The pyridine functional group contributes to its potential toxicity and environmental persistence. Improper disposal, such as pouring it down the drain, is strictly prohibited as it can harm aquatic life and interfere with wastewater treatment processes[2][3]. The operational imperative is to contain this substance at all stages, from use to final disposal, preventing its release into the environment and minimizing personnel exposure.
Personal Protective Equipment (PPE) Protocol
Before initiating any disposal-related activity, including handling containers with residual material, all personnel must wear the appropriate PPE. The selection of PPE is based on preventing the specific routes of exposure identified in the hazard assessment.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes that can cause serious eye irritation[4]. |
| Hand Protection | Nitrile or Butyl rubber gloves | Provides a chemical-resistant barrier to prevent skin contact and irritation[2]. Gloves must be inspected before use and disposed of as contaminated solid waste after handling[3]. |
| Body Protection | Fully-buttoned laboratory coat | Prevents contamination of personal clothing and incidental skin exposure[5]. |
| Respiratory | Use within a certified chemical fume hood | All handling and aliquoting of waste should occur in a fume hood to prevent inhalation of vapors, which can cause respiratory irritation[2][5]. |
Waste Segregation & Containment Protocol
Proper segregation at the point of generation is the most critical step in a compliant waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Step 1: Identify the Waste Stream Determine if the waste is:
-
Neat (Unused) or Concentrated this compound: Pure or highly concentrated forms of the chemical.
-
Dilute Aqueous Solutions: Solutions containing the compound, buffers, etc.
-
Contaminated Solid Waste: PPE (gloves, lab coats), absorbent materials from spills, weigh boats, and empty stock bottles.
Step 2: Select the Appropriate Waste Container
-
For Liquid Waste: Use a designated, leak-proof, and sealable container made of a compatible material such as high-density polyethylene (HDPE) or glass[2][5]. The container must have a secure screw-top cap to prevent leaks and vapor release[6][7]. Ensure the container has at least one inch of headroom to allow for expansion[6].
-
For Solid Waste: Use a designated pail or drum lined with a clear, heavy-duty plastic bag[8]. Do not use biohazard bags, as this will cause confusion and improper handling[8].
Step 3: Label the Waste Container All waste containers must be labeled immediately upon adding the first drop of waste. The label must be fully and clearly filled out.
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department.
-
Write the full chemical name: "This compound "[6]. Do not use abbreviations or chemical formulas.
-
List all components of the mixture, including solvents and their approximate percentages.
-
Clearly mark the associated hazards (e.g., "Toxic," "Irritant")[6].
-
Keep the container closed at all times except when adding waste[6][9].
Step 4: Store the Waste
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6][8].
-
The SAA must be at or near the point of generation and under the control of laboratory personnel[10].
-
Ensure segregation from incompatible materials, particularly strong oxidizing agents and acids[5].
Disposal Pathways Decision Workflow
The following workflow diagram illustrates the decision-making process for segregating and managing different waste streams associated with this compound.
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A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-(Methylamino)pyridine-3-methanol
As a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals, 2-(Methylamino)pyridine-3-methanol (CAS No. 32399-12-5) is a compound of significant interest in modern research and development.[1][2] Its utility, however, is paired with a distinct hazard profile that necessitates a rigorous and well-understood approach to personal safety. This guide moves beyond a simple checklist to provide a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE), ensuring that your work is not only scientifically sound but also fundamentally safe. The protocols outlined here are grounded in established safety data for this compound and its chemical relatives, the pyridine derivatives.[3]
Foundational Risk Profile: Understanding the "Why"
This compound is a white to off-white crystalline powder.[1] Its hazard classification dictates our safety protocols. A thorough risk assessment is the cornerstone of any laboratory procedure; for this compound, the primary risks are:
-
Acute Toxicity: The compound is classified as harmful if swallowed (Acute toxicity - Oral, Category 4).[4][5]
-
Skin Irritation: It is known to cause skin irritation (Category 2).[4]
-
Serious Eye Damage: It poses a significant risk of causing serious eye damage (Category 1).[4] This is a critical consideration, as it implies a risk of irreversible injury.
-
Respiratory Irritation: Inhalation of the dust or aerosols may cause respiratory irritation.[4]
These hazards are codified in its GHS Hazard Statements, including H302, H315, H319, and H335.[5] Therefore, our PPE strategy is designed to create a complete barrier against these routes of exposure—ingestion, skin contact, eye contact, and inhalation.
The Core PPE Ensemble: A Multi-Layered Defense
Handling any chemical requires a baseline of protection. For this compound, the following ensemble constitutes the mandatory minimum for any procedure. All handling should, whenever possible, take place within a certified laboratory chemical fume hood to minimize inhalation exposure.[6]
2.1. Eye and Face Protection: The Non-Negotiable Barrier Given the high risk of serious eye damage, eye protection is paramount.
-
Mandatory: Chemical splash goggles that conform to ANSI Z87.1 standards are required at all times. Unlike standard safety glasses, goggles form a seal around the eyes, offering superior protection from airborne powder and splashes.[6]
-
Recommended for High-Risk Tasks: When handling larger quantities or performing operations with a significant splash potential (e.g., vigorous mixing, solution transfers), a full-face shield must be worn in addition to chemical splash goggles.[3][7] This provides a secondary layer of protection for the entire face.
2.2. Hand Protection: Selecting the Right Material The skin is a primary route of exposure. Proper glove selection and use are critical to prevent skin irritation and potential absorption.
-
Material Selection: While specific breakthrough data for this compound is not widely published, data for the parent compound, pyridine, provides an authoritative guide. Chemically resistant gloves are essential.
-
Procedural Best Practices:
-
Always inspect gloves for tears or punctures before use.
-
For tasks involving extended handling or solution work, consider "double-gloving" to provide an extra layer of security.
-
Remove gloves using the proper technique (peeling one off with the other) to avoid contaminating your skin.
-
Wash hands thoroughly with soap and water after removing gloves.[4][8]
-
2.3. Body Protection: Shielding Against Contamination A lab coat is not just for appearances; it is a critical piece of equipment that protects your personal clothing and skin from contamination.
-
Standard: A fully-buttoned, long-sleeved lab coat must be worn at all times.
-
Material: For procedures involving flammable solvents, a flame-retardant lab coat is the professional standard.[3]
2.4. Respiratory Protection: When Engineering Controls Are Not Enough Under normal operating conditions within a chemical fume hood, respiratory protection is not typically required. However, it becomes essential in specific scenarios:
-
Emergency Situations: For cleaning up significant spills.
-
Inadequate Ventilation: If work must be performed outside of a fume hood (a scenario that requires a specific and thorough risk assessment).
-
Aerosol Generation: When handling large quantities of the powder where dust generation is unavoidable.
In these cases, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates must be used.[8] All personnel requiring a respirator must be part of a formal respiratory protection program, including medical clearance and fit-testing, as mandated by OSHA.
Operational Plans: Task-Specific PPE Protocols
The required level of PPE can vary based on the specific task and the quantities of material being handled. The following table provides clear, step-by-step guidance.
| Task | Hazard Analysis | Step-by-Step PPE & Handling Protocol |
| Weighing Solid Powder | High risk of airborne particulate generation and inhalation. Moderate risk of skin/eye contact from fine powder. | 1. Work Location: Perform all weighing within a chemical fume hood or a ventilated balance enclosure. 2. Eye/Face Protection: Wear chemical splash goggles.[9] 3. Hand Protection: Wear nitrile or neoprene gloves.[6] 4. Body Protection: Wear a fully-buttoned lab coat. 5. Technique: Use a spatula to gently transfer the powder. Avoid any actions that could create dust clouds. Close the container immediately after dispensing.[6] |
| Preparing Solutions | High risk of splashes, leading to skin and eye contact. Moderate risk of vapor inhalation, depending on the solvent. | 1. Work Location: Always work within a certified chemical fume hood.[6] 2. Eye/Face Protection: Wear chemical splash goggles and a full-face shield.[7] 3. Hand Protection: Wear double-layered nitrile or neoprene gloves. 4. Body Protection: Wear a lab coat. Ensure an eyewash station and safety shower are immediately accessible.[7][8] 5. Technique: Add the solid to the solvent slowly. If heating or sonicating, ensure the vessel is appropriately vented. |
| Emergency Spill Cleanup | High risk of exposure via all routes: inhalation, skin, and eye contact. | 1. Secure Area: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources.[8][10] 2. Don PPE: At a minimum, don chemical splash goggles, a face shield, double-layered chemically resistant gloves, and a lab coat. For large spills, respiratory protection is required.[8] 3. Containment: For liquid spills, absorb with an inert material like vermiculite or sand.[8][10] For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. 4. Cleanup: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[11] 5. Decontaminate: Clean the spill area thoroughly. Ventilate the area well before resuming work.[8] |
Disposal of Contaminated Materials
Proper disposal is a crucial final step in the safe handling workflow.
-
Chemical Waste: All waste containing this compound, including absorbed spill material, must be disposed of as hazardous waste.[3][8] Do not pour it down the drain.[11] Place it in a clearly labeled, sealed container.
-
Contaminated PPE: Disposable gloves should be placed in the hazardous waste stream. If a lab coat becomes significantly contaminated, it must be professionally decontaminated or disposed of as hazardous waste.[4] Follow all local, state, and federal regulations for chemical waste disposal.[3]
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the specific task.
Caption: Decision workflow for selecting task-specific PPE.
References
-
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific . (2024). Provides general safety guidelines for handling pyridine, including the use of fume hoods and recommended PPE like chemical splash goggles and nitrile or neoprene gloves.
-
Hazard Summary: Pyridine - NJ.gov . (Date not specified). Offers a detailed hazard summary for pyridine, covering health effects, PPE recommendations, and procedures for spills and storage.
-
Pyridine ACS Safety Data Sheet - Jubilant Ingrevia Limited . (2024). A safety data sheet for pyridine that outlines GHS hazard classifications and specifies required personal protective equipment, including safety goggles, face shields, and protective gloves.
-
This compound - Chem-Impex . (Date not specified). Product page providing basic information about the compound, including its appearance and applications in research.
-
This compound - Echemi . (Date not specified). Provides GHS hazard classifications, pictograms, and precautionary statements for the compound, including recommendations for PPE and emergency response.
-
Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5 - Benchchem . (Date not specified). A safety guide for a related pyridine derivative, which recommends using the parent compound's safety data as a proxy and details PPE, emergency procedures, and disposal.
-
NIOSH Pocket Guide to Chemical Hazards - Pyridine - CDC . (Date not specified). A guide from NIOSH/CDC that outlines hazards and recommends preventative measures for pyridine, including preventing eye and skin contact.
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Safety Data Sheet for 2-(Methylamino)pyridine - Sigma-Aldrich . (2009). An older SDS that provides handling, storage, and disposal information, including the instruction to dispose of the material as hazardous waste and not let it enter drains.
-
Safety Data Sheet for 2-(Methylamino)ethanol - Sigma-Aldrich . (2025). An SDS for a related compound that outlines various GHS hazard statements and precautionary measures.
-
2-(Methylamino)-3-pyridinemethanol - ChemScene . (Date not specified). A product page that lists GHS hazard and precautionary statements for the specific compound.
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(2-(Methylamino)pyridin-3-yl)methanol - Pharmaffiliates . (Date not specified). A product page identifying the compound as a useful research chemical.
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Standard Operating Procedure for Pyridine - Washington State University . (Date not specified). An SOP for pyridine recommending specific glove types like butyl rubber and outlining spill cleanup procedures.
-
This compound - ChemicalBook . (2025). Provides information on the uses of the compound, including as a raw material for antifungal drug synthesis.
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PYRIDINE FOR SYNTHESIS - Loba Chemie . (2023). A safety data sheet for pyridine detailing precautions for safe handling, including grounding equipment and hygiene measures.
-
Safety Data Sheet: Pyridine - Carl ROTH . (2025). An SDS for pyridine providing detailed information on accidental release measures, including containment and cleanup procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
